molecular formula C6H12O2 B1596361 2-Methyl-1,3-dioxepane CAS No. 4469-25-4

2-Methyl-1,3-dioxepane

Cat. No.: B1596361
CAS No.: 4469-25-4
M. Wt: 116.16 g/mol
InChI Key: ANLROAHEORYNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,3-dioxepane is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204897. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-dioxepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6-7-4-2-3-5-8-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLROAHEORYNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308552
Record name 2-methyl-1,3-dioxepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4469-25-4
Record name NSC204897
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-1,3-dioxepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-1,3-dioxepane from 1,4-Butanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-1,3-dioxepane, a valuable cyclic acetal, from the readily available starting materials 1,4-butanediol (B3395766) and acetaldehyde (B116499). This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

This compound is a seven-membered heterocyclic compound belonging to the class of cyclic acetals. Its structure is of interest in various fields of chemical research, including polymer chemistry and as a building block in the synthesis of more complex molecules. The most common and direct route to this compound is the acid-catalyzed acetalization of 1,4-butanediol with acetaldehyde. This reaction is a reversible process, and therefore, the efficient removal of water is crucial to drive the equilibrium towards the formation of the desired product.

Reaction Principle and Mechanism

The synthesis of this compound proceeds via an acid-catalyzed nucleophilic addition of the hydroxyl groups of 1,4-butanediol to the carbonyl carbon of acetaldehyde. The reaction mechanism involves the following key steps:

  • Protonation of the carbonyl group: The acid catalyst protonates the oxygen atom of the acetaldehyde, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack: One of the hydroxyl groups of 1,4-butanediol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.

  • Proton transfer: A proton is transferred from the newly added hydroxyl group to the other hydroxyl group of the hemiacetal.

  • Intramolecular cyclization: The second hydroxyl group of the butanediol (B1596017) backbone attacks the protonated hemiacetal carbon, leading to the formation of the seven-membered ring and the elimination of a water molecule.

  • Deprotonation: The final step is the deprotonation of the oxonium ion to yield the stable this compound and regenerate the acid catalyst.

To ensure a high yield of the product, the water generated during the reaction must be continuously removed, typically through azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

3.1. Materials and Reagents

  • 1,4-Butanediol (reagent grade)

  • Acetaldehyde (reagent grade)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (B28343) (solvent, suitable for azeotropic distillation)

  • Saturated sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

3.2. Equipment

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1,4-butanediol (1.0 equivalent) and toluene. Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.

  • Addition of Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents) to the reaction mixture.

  • Addition of Acetaldehyde: Begin heating the mixture to reflux with vigorous stirring. Once the toluene is refluxing, slowly add acetaldehyde (1.0-1.2 equivalents) to the reaction mixture.

  • Azeotropic Water Removal: Continue to heat the reaction at reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. The reaction progress can be monitored by the amount of water collected. The reaction is typically complete when no more water is collected.

  • Reaction Quenching and Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution in a separatory funnel.

  • Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: Filter the drying agent and remove the toluene using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that the yield and reaction time can vary depending on the specific reaction conditions and scale.

ParameterValueReference/Note
Reactant Stoichiometry
1,4-Butanediol1.0 eq
Acetaldehyde1.0 - 1.2 eqA slight excess of the more volatile acetaldehyde can help drive the reaction.
Catalyst Loading
p-Toluenesulfonic acid0.01 - 0.05 eqCatalytic amount.
Reaction Conditions
SolventTolueneAllows for azeotropic removal of water.
TemperatureReflux (~111 °C)Boiling point of toluene.
Reaction Time2 - 6 hoursMonitor completion by water collection in the Dean-Stark trap.
Product Characterization
Molecular FormulaC₆H₁₂O₂
Molecular Weight116.16 g/mol
AppearanceColorless liquid
Boiling Point~135-137 °CAt atmospheric pressure (Predicted).
Yield
Expected Yield60-80%Dependant on efficient water removal.

Visualizations

5.1. Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_products Products acetaldehyde Acetaldehyde hemiacetal hemiacetal acetaldehyde->hemiacetal water Water product product hemiacetal->product - H₂O catalyst catalyst hemiacetal->catalyst Regenerated 1_4_butanediol 1_4_butanediol catalyst->hemiacetal Catalyzes

Caption: Acid-catalyzed synthesis of this compound.

5.2. Experimental Workflow

experimental_workflow add_reactants 2. Add 1,4-Butanediol, Toluene, and p-TSA add_aldehyde 3. Heat to Reflux and Add Acetaldehyde add_reactants->add_aldehyde reflux 4. Azeotropic Reflux (Collect Water) add_aldehyde->reflux cool_quench 5. Cool and Neutralize (NaHCO₃ solution) reflux->cool_quench extract_dry 6. Extract and Dry (Organic Layer) cool_quench->extract_dry purify 7. Solvent Removal and Fractional Distillation extract_dry->purify product Pure this compound purify->product

An In-depth Technical Guide to 2-Methyl-1,3-dioxepane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-dioxepane is a cyclic acetal (B89532) that serves as a notable heterocyclic compound in organic chemistry. Its seven-membered ring structure, containing two oxygen atoms, imparts specific chemical characteristics that are of interest in various scientific domains, including synthetic chemistry and material science. This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of this compound, supplemented with detailed experimental protocols and structural visualizations to support advanced research and development activities.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear and concise reference for laboratory and theoretical applications.

PropertyValue
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol [1]
IUPAC Name This compound[2]
CAS Number 4469-25-4[1][2]
Boiling Point 154.1 °C at 760 mmHg[1]
Melting Point Not available
Density 0.919 g/cm³[1]
Solubility 35 g/L in water at 25 °C[3]
Flash Point 46 °C[1]
SMILES CC1OCCCCO1[2]
InChI Key ANLROAHEORYNKS-UHFFFAOYSA-N[2]

Molecular Structure

The structure of this compound consists of a seven-membered dioxepane ring with a methyl group attached to the carbon atom at the 2-position, which is situated between the two oxygen atoms.

Figure 1. Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound involves the acid-catalyzed acetalization of acetaldehyde (B116499) with 1,4-butanediol (B3395766).

Materials:

  • Acetaldehyde

  • 1,4-butanediol

  • Anhydrous toluene (B28343)

  • p-Toluenesulfonic acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 1,4-butanediol (1.0 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • A catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents) is added to the flask.

  • The mixture is heated to reflux, and acetaldehyde (1.1 equivalents) is added dropwise.

  • The reaction is continued at reflux, and the water produced is removed azeotropically using the Dean-Stark trap.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield pure this compound.

G Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification reactants Combine 1,4-butanediol, toluene, and p-TsOH reflux Heat to reflux and add acetaldehyde reactants->reflux water_removal Azeotropic removal of water reflux->water_removal monitoring Monitor by TLC/GC water_removal->monitoring neutralization Neutralize with NaHCO3 and wash with brine monitoring->neutralization drying Dry over MgSO4 and remove solvent neutralization->drying distillation Fractional distillation drying->distillation product Pure this compound distillation->product

Figure 2. General workflow for the synthesis of this compound.
Analytical Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and purity assessment of this compound.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp to 250 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-200.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR: Proton NMR spectra are typically acquired with a standard pulse program. Expected signals would include a quartet for the methine proton at C2, a doublet for the methyl protons, and multiplets for the methylene (B1212753) protons of the dioxepane ring.

  • ¹³C NMR: Carbon-13 NMR spectra are generally recorded with proton decoupling.[4] Distinct signals are expected for the methyl carbon, the methine carbon (C2), and the non-equivalent methylene carbons of the ring.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample is placed between two KBr plates, or an Attenuated Total Reflectance (ATR) accessory is used.

  • Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.

  • Expected Absorptions: Characteristic C-H stretching vibrations for the alkyl groups and strong C-O stretching bands characteristic of the acetal functional group.

G Analytical Workflow for this compound cluster_0 Purity and Identification cluster_1 Structural Elucidation cluster_2 Functional Group Analysis sample This compound Sample gcms GC-MS Analysis sample->gcms nmr 1H and 13C NMR Spectroscopy sample->nmr ftir FTIR Spectroscopy sample->ftir data Comprehensive Characterization Data gcms->data nmr->data ftir->data

Figure 3. Logical workflow for the analytical characterization of this compound.

Conclusion

This technical guide provides essential data and methodologies for the study of this compound. The compiled chemical properties, structural diagrams, and detailed experimental protocols offer a solid foundation for researchers and professionals engaged in chemical synthesis, analysis, and the development of new materials. The provided information is intended to facilitate further investigation and application of this versatile heterocyclic compound.

References

The Synthesis of 2-Methylene-1,3-dioxepane (MDO): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis of 2-Methylene-1,3-dioxepane (B1205776) (MDO), a versatile monomer crucial for the development of biodegradable polymers. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and its subsequent polymerization, tailored for researchers, scientists, and professionals in drug development.

2-Methylene-1,3-dioxepane (MDO) is a seven-membered cyclic ketene (B1206846) acetal (B89532) that has garnered significant attention in polymer chemistry. Its importance lies in its ability to undergo radical ring-opening polymerization (rROP), a process that introduces ester linkages into the backbone of vinyl polymers, thereby imparting biodegradability.[1][2] This feature makes MDO a valuable monomer for creating a wide range of functional and degradable materials with applications in the biomedical field, including drug delivery systems, hydrogels, and tissue engineering scaffolds.[1][3] This technical guide details a common and effective two-step method for the synthesis of MDO.

Core Synthesis Pathway

The most prevalent laboratory-scale synthesis of MDO involves a two-step process.[1][4] The first step is the formation of an intermediate, 2-bromomethyl-1,3-dioxepane (BMDO), through the reaction of bromoacetaldehyde (B98955) diethyl acetal with butane-1,4-diol.[4] The subsequent step involves the dehydrobromination of BMDO to yield the final MDO monomer.[1][4]

Step 1: Synthesis of 2-bromomethyl-1,3-dioxepane (BMDO)

The initial step involves an acetal exchange reaction. Bromoacetaldehyde diethyl acetal reacts with butane-1,4-diol in the presence of an acid catalyst, typically p-toluenesulfonic acid, to form the cyclic acetal, BMDO.[4] The reaction is driven to completion by the removal of ethanol.[4]

Step 2: Synthesis of 2-Methylene-1,3-dioxepane (MDO) from BMDO

The second step is an elimination reaction where the intermediate BMDO is treated with a strong base, such as potassium hydroxide (B78521), to induce dehydrobromination.[4] This results in the formation of the exocyclic double bond, yielding the desired 2-Methylene-1,3-dioxepane monomer.[4]

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of MDO.

Synthesis of 2-bromomethyl-1,3-dioxepane (BMDO)

Materials:

Procedure:

  • A mixture of bromoacetaldehyde diethyl acetal (1 mol), butane-1,4-diol (1 mol), p-toluenesulfonic acid (1 g), and a trace of hydroquinone are refluxed in cyclohexane for 5 hours.[4]

  • Ethanol formed during the reaction is removed as it progresses.[4]

  • The resulting BMDO is isolated by vacuum distillation.[4]

Synthesis of 2-Methylene-1,3-dioxepane (MDO)

Materials:

  • 2-bromomethyl-1,3-dioxepane (BMDO)

  • Potassium hydroxide (finely ground)

  • Tetrabutylammonium (B224687) bromide (TBAB, phase-transfer catalyst)

  • Potassium carbonate and potassium hydroxide pellets (for collection flask)

Procedure:

  • The BMDO (0.31 mol) is cooled to 0 °C.[4]

  • Finely ground potassium hydroxide (0.36 mol) and tetrabutylammonium bromide (0.5 g) are slowly added to the stirred mixture.[4]

  • The solution is maintained at 0 °C for 20 minutes and then allowed to warm to ambient temperature.[4]

  • The reaction mixture is placed in an ultrasonic bath at 75 °C.[4]

  • MDO is distilled into a collection flask containing potassium carbonate and potassium hydroxide pellets.[4]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the synthesis of MDO, providing a clear comparison of key reaction parameters.

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
1. Synthesis of BMDOBromoacetaldehyde diethyl acetal, Butane-1,4-diolp-toluenesulfonic acidCyclohexaneReflux571[4]
2. Synthesis of MDO2-bromomethyl-1,3-dioxepanePotassium hydroxide, TBABNone0 to 75-28.5[4]

Visualization of the Synthetic and Polymerization Pathways

To further elucidate the chemical transformations, the following diagrams, generated using Graphviz, illustrate the synthesis of MDO and its subsequent radical ring-opening polymerization.

MDO_Synthesis cluster_step1 Step 1: Synthesis of BMDO cluster_step2 Step 2: Synthesis of MDO Bromoacetaldehyde\ndiethyl acetal Bromoacetaldehyde diethyl acetal BMDO_intermediate 2-bromomethyl-1,3-dioxepane (BMDO) Bromoacetaldehyde\ndiethyl acetal->BMDO_intermediate + Butane-1,4-diol (p-TSA, Reflux) Butane-1,4-diol Butane-1,4-diol MDO_monomer 2-Methylene-1,3-dioxepane (MDO) BMDO_intermediate->MDO_monomer + KOH, TBAB (Dehydrobromination)

Diagram 1: Two-step synthesis of 2-Methylene-1,3-dioxepane (MDO).

The synthesized MDO monomer can then undergo radical ring-opening polymerization to form poly(ε-caprolactone)-like polymers.[5][6] This process is typically initiated by free-radical initiators such as azobisisobutyronitrile (AIBN).[5]

MDO_Polymerization MDO 2-Methylene-1,3-dioxepane (MDO) Ring_Opened_Polymer Poly(ester) (e.g., Poly(ε-caprolactone)-like) MDO->Ring_Opened_Polymer Radical Ring-Opening Polymerization Radical_Initiator Radical Initiator (e.g., AIBN) Radical_Initiator->MDO Initiation

Diagram 2: Radical ring-opening polymerization of MDO.

Conclusion

The synthesis of 2-Methylene-1,3-dioxepane, while involving a two-step process, is a well-established and reproducible method for obtaining this valuable monomer. The subsequent radical ring-opening polymerization of MDO offers a versatile platform for the creation of biodegradable polyesters with significant potential in various fields, particularly in the development of advanced drug delivery systems and sustainable materials. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize and utilize MDO in their investigations.

References

An In-depth Technical Guide to the Radical Ring-Opening Polymerization of 2-Methylene-1,3-dioxepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The radical ring-opening polymerization (rROP) of 2-Methylene-1,3-dioxepane (MDO) presents a versatile and powerful platform for the synthesis of degradable polyesters, offering a valuable alternative to traditional poly(ε-caprolactone) (PCL). This technique allows for the introduction of ester linkages into the backbone of polymers derived from radical polymerization, thereby imparting biodegradability to a wide range of materials. This guide provides a comprehensive overview of the core principles, experimental protocols, and key data associated with the rROP of MDO.

Introduction to the Radical Ring-Opening Polymerization of MDO

2-Methylene-1,3-dioxepane is a cyclic ketene (B1206846) acetal (B89532) that can undergo radical addition to its carbon-carbon double bond. The subsequent propagation can proceed via two main pathways: ring-opening, which results in a polyester (B1180765) structure analogous to PCL, or ring-retention, leading to a polyacetal. A key advantage of MDO is that its free-radical polymerization can proceed with 100% ring opening, yielding poly(ester-co-vinyl) copolymers with tunable properties.[1][2] This method is particularly attractive for creating materials with controlled degradability for applications in drug delivery, tissue engineering, and sustainable plastics.

The rROP of MDO can be initiated by common radical initiators such as azobisisobutyronitrile (AIBN) and di-t-butyl peroxide (DTBP).[2] Furthermore, controlled radical polymerization techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully employed to synthesize well-defined polymer architectures, such as hyperbranched polycaprolactone.[2]

Polymerization Mechanism

The accepted mechanism for the radical ring-opening polymerization of MDO involves the addition of a radical to the exocyclic double bond of the monomer. This is followed by the ring-opening of the resulting radical to form a more stable primary radical, which then propagates by adding to another MDO monomer.

rROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator R_dot R• Initiator->R_dot Δ or hν MDO 2-Methylene-1,3-dioxepane R_dot->MDO Addition Radical_Adduct Radical Adduct (Unstable) Polymer_Chain Propagating Polymer Chain Ring_Opened_Radical Ring-Opened Radical (Stable) Radical_Adduct->Ring_Opened_Radical Ring-Opening Ring_Opened_Radical->MDO Propagation Dead_Polymer Dead Polymer Polymer_Chain->Dead_Polymer Combination or Disproportionation

Diagram 1: Radical Ring-Opening Polymerization Mechanism of MDO.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the polymerization of MDO.

Table 1: Homopolymerization of MDO

Initiator (mol%)Temperature (°C)Time (h)Conversion (%)Molar Mass ( g/mol )PDIReference
AIBN (2)5072---[1]
AIBN40----[3][4]

Table 2: Copolymerization of MDO with Various Monomers

ComonomerrMDOrComonomerTemperature (°C)Polymerization MethodReference
Vinyl Acetate (VAc)0.43 ± 0.063.25 ± 0.12-Bulk[5][6]
2-Octyl Acrylate (2OA)0.0000 + 0.00031.29 ± 0.053--[5][6]
Lauryl Methacrylate (LMA)0.022 ± 0.0028.471 ± 0.028--[5][6]
Methyl Methacrylate (MMA)0.05734.1240Pulsed-Laser[3][4]
Butyl Crotonate (BCr)0.105 ± 0.0130.017 ± 0.007--[7]
Methyl Acrylate (MA)0.023526.535--[8]
Styrene (St)--120-[9]
N-phenyl maleimide (B117702) (NPM)--60Solution[10]

Experimental Protocols

Synthesis of 2-Methylene-1,3-dioxepane (MDO)

The synthesis of MDO is typically a two-step process.[3]

Step 1: Synthesis of 2-bromomethyl-1,3-dioxepane (BMDO)

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine bromoacetaldehyde (B98955) diethyl acetal (1.0 mol), 1,4-butanediol (B3395766) (1.0 mol), p-toluenesulfonic acid (catalytic amount, e.g., 1 g), and a trace of hydroquinone (B1673460) in cyclohexane.

  • Reflux the mixture for approximately 5 hours, continuously removing the ethanol (B145695) byproduct via the Dean-Stark trap.

  • After the reaction is complete, cool the mixture and isolate the BMDO by vacuum distillation.

Step 2: Dehydrobromination to form MDO

  • Cool the purified BMDO (0.31 mol) to 0 °C in a suitable reaction vessel.

  • Slowly add finely ground potassium hydroxide (B78521) (0.36 mol) and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) (e.g., 0.5 g) to the stirred mixture.

  • Maintain the reaction at 0 °C for 20 minutes and then allow it to warm to room temperature.

  • Place the reaction mixture in an ultrasonic bath at 75 °C and distill the MDO product into a collection flask containing potassium carbonate and potassium hydroxide pellets to ensure stability.

  • The MDO can be further purified by double distillation to achieve high purity (e.g., 99%).[3]

Radical Ring-Opening Homopolymerization of MDO

The following is a general procedure for the bulk polymerization of MDO.

  • Place the purified MDO monomer in a pressure tube.

  • Add the desired amount of a radical initiator, for example, 2 mol% of azobisisobutyronitrile (AIBN).[1]

  • Degas the mixture through several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.

  • Seal the pressure tube and place it in a thermostated oil bath at the desired reaction temperature (e.g., 50 °C).[1]

  • Allow the polymerization to proceed for the desired time (e.g., 72 hours).[1]

  • After the reaction, cool the tube and dissolve the resulting polymer in a suitable solvent such as chloroform.

  • Precipitate the polymer by adding the solution to a non-solvent like hexane (B92381) or methanol.

  • Filter the precipitated polymer and dry it under vacuum at a moderate temperature (e.g., 40 °C) overnight.[1][3]

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the synthesis, polymerization, and characterization of MDO-based polymers.

workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization Synthesis_BMDO Synthesis of BMDO Synthesis_MDO Synthesis of MDO Synthesis_BMDO->Synthesis_MDO Purification_Monomer Monomer Purification Synthesis_MDO->Purification_Monomer Polymerization_Setup Polymerization Reaction Setup Purification_Monomer->Polymerization_Setup Polymerization_Execution Polymerization Polymerization_Setup->Polymerization_Execution Polymer_Isolation Polymer Isolation & Purification Polymerization_Execution->Polymer_Isolation Structural_Analysis Structural Analysis (NMR, IR) Polymer_Isolation->Structural_Analysis Molecular_Weight Molecular Weight (GPC/SEC) Polymer_Isolation->Molecular_Weight Thermal_Properties Thermal Properties (DSC, TGA) Polymer_Isolation->Thermal_Properties

Diagram 2: General Experimental Workflow for MDO Polymerization.

Side Reactions and Considerations

While the rROP of MDO is a robust method, it is important to be aware of potential side reactions that can influence the final polymer structure and properties.

  • Intramolecular Hydrogen Transfer (Backbiting): Primary radicals formed during polymerization are highly reactive and can undergo intramolecular hydrogen transfer, leading to the formation of more stable radicals. This "backbiting" can result in short-chain branching in the polymer.[1][11]

  • Chain Transfer to Monomer: Chain transfer to the MDO monomer can occur, which can limit the achievable molecular weight of the polymer.[3][4]

  • Ring-Retention: Although ring-opening is highly favored for the seven-membered MDO ring, under certain conditions, particularly in copolymerizations, a small degree of ring-retained units may be incorporated into the polymer backbone.[10]

Conclusion

The radical ring-opening polymerization of 2-Methylene-1,3-dioxepane is a highly effective and versatile method for synthesizing degradable polyesters with tunable properties. By carefully controlling the reaction conditions and comonomer selection, researchers can design a wide array of functional materials for various applications, from biomedical devices to environmentally friendly plastics. This guide provides a foundational understanding and practical protocols to aid scientists and professionals in leveraging the potential of MDO in their research and development endeavors.

References

The Radical Ring-Opening Polymerization of Cyclic Ketene Acetals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The radical ring-opening polymerization (rROP) of cyclic ketene (B1206846) acetals (CKAs) represents a powerful and versatile method for synthesizing aliphatic polyesters. This technique uniquely combines the advantages of radical polymerization, such as tolerance to various functional groups and mild reaction conditions, with the ability to introduce cleavable ester linkages into the polymer backbone. This feature is of paramount importance for the development of biodegradable and biocompatible materials essential in drug delivery, tissue engineering, and other biomedical applications.

Core Mechanism: Addition-Fragmentation

The polymerization of CKAs proceeds via a radical addition-fragmentation mechanism. Unlike traditional vinyl polymerizations that only involve the opening of a double bond, the rROP of CKAs involves a multi-step process for each monomer addition. The extent of ring-opening is highly dependent on the monomer's ring size and the substituents present.[1] For instance, the seven-membered CKA, 2-methylene-1,3-dioxepane (B1205776) (MDO), is known to undergo nearly 100% ring-opening, yielding a polyester (B1180765) structurally similar to poly(ε-caprolactone).[1][2] In contrast, five-membered CKAs can exhibit a mixture of ring-opened and ring-retained structures.[3]

The process can be broken down into the following key stages:

  • Initiation: A radical initiator (e.g., AIBN, peroxides) decomposes to generate primary radicals. These radicals then add across the exocyclic double bond of the CKA monomer.

  • Propagation (Addition-Ring-Opening): The radical formed on the CKA monomer can then undergo one of two competing pathways:

    • Ring-Opening: The radical intermediate undergoes β-scission, leading to the opening of the acetal (B89532) ring and the formation of an ester bond in what will become the polymer backbone. This process also generates a new propagating radical. This is the desired pathway for creating degradable polyesters.

    • Direct Propagation (Ring-Retention): The radical intermediate can also add to another CKA monomer directly, without ring-opening. This leads to the formation of a polyacetal structure with an intact cyclic group.[1]

  • Termination: The polymerization is terminated by conventional radical-radical recombination or disproportionation reactions.

The competition between ring-opening and direct propagation is a critical factor that determines the final polymer microstructure and its properties.[3]

Diagram of the General Mechanism

Radical Ring-Opening Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator R_rad R• Initiator->R_rad Δ or hν Radical_Adduct Radical Adduct (Intermediate) R_rad->Radical_Adduct + CKA CKA Cyclic Ketene Acetal (CKA) Ring_Opened Ring-Opened Radical (Ester Linkage) Radical_Adduct->Ring_Opened β-scission (Ring-Opening) Ring_Retained Ring-Retained Radical (Acetal Linkage) Radical_Adduct->Ring_Retained Direct Addition (+ CKA) Ring_Opened->Ring_Opened Polymer Final Polymer (Polyester/Polyacetal) Ring_Opened->Polymer Ring_Retained->Ring_Retained Ring_Retained->Polymer

Caption: General mechanism of radical polymerization of Cyclic Ketene Acetals (CKAs).

Quantitative Data Summary

The copolymerization of CKAs with traditional vinyl monomers is a key strategy for introducing degradable linkages into otherwise stable polymer backbones. The reactivity ratios (r) are crucial for predicting copolymer composition.

CKA MonomerVinyl Comonomerr_CKAr_VinylPolymerization SystemReference
MDOVinyl Acetate (B1210297) (VAc)0.141.89Photo-induced cobalt-mediated[4]
MDOMethyl Methacrylate (MMA)0.05734.12Pulsed-laser polymerization at 40°C[5][6]
MDOButyl Crotonate (BCr)0.1050.017Free-radical copolymerization[7]
MDOButyl Vinyl Ether (BVE)0.731.61Free-radical copolymerization[8][9]

MDO: 2-methylene-1,3-dioxepane

The data clearly indicates that the reactivity of CKAs is generally lower than that of many common vinyl monomers like MMA, leading to copolymers that are rich in the vinyl component.[5][10] However, combinations with monomers like vinyl ethers show more comparable reactivity ratios, allowing for a more statistical incorporation of the CKA.[8][9]

Experimental Protocols

Synthesis of 2-methylene-1,3-dioxepane (MDO)

A common route for the synthesis of CKAs is a two-step process involving transacetalization followed by an elimination reaction.[6]

Workflow for MDO Synthesis

MDO_Synthesis_Workflow start Start Materials: - Bromoacetaldehyde (B98955) diethyl acetal - Butane-1,4-diol - p-toluenesulfonic acid - Hydroquinone (B1673460) - Cyclohexane reflux Reflux for 5 hours. Remove ethanol (B145695) as it forms. start->reflux distill Isolate intermediate (2-bromomethyl-1,3-dioxepane) by vacuum distillation. reflux->distill eliminate Elimination reaction of the intermediate to yield MDO. distill->eliminate purify Purify final MDO product by vacuum distillation. eliminate->purify

Caption: Experimental workflow for the synthesis of the MDO monomer.

Detailed Methodology:

  • Reaction Setup: A mixture of bromoacetaldehyde diethyl acetal (1.0 mol), butane-1,4-diol (1.0 mol), p-toluenesulfonic acid (1 g), and a trace of hydroquinone are refluxed in cyclohexane.[6]

  • Reaction: The mixture is refluxed for approximately 5 hours. Ethanol, a byproduct of the reaction, is removed as it is formed to drive the reaction to completion.[6]

  • Isolation of Intermediate: The intermediate, 2-bromomethyl-1,3-dioxepane, is isolated from the reaction mixture by vacuum distillation.[6]

  • Elimination: The purified intermediate then undergoes an elimination reaction to form the exocyclic double bond of the MDO monomer.

  • Final Purification: The final MDO product is purified by vacuum distillation to achieve high purity (e.g., >99%).[1]

General Procedure for Radical Homopolymerization of CKAs

This protocol provides a general method for the homopolymerization of a CKA monomer.

Materials:

  • Cyclic Ketene Acetal (CKA) monomer (e.g., MDO)

  • Radical Initiator (e.g., AIBN for 60°C, DTBP for 140°C)[3]

  • Solvent (e.g., o-dichlorobenzene)[3]

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line, test tubes)

  • Precipitation solvents (e.g., THF, hexane)[3]

Methodology:

  • Solution Preparation: Dissolve the CKA monomer (e.g., 22 mmol) and the radical initiator (e.g., 1/50 equivalent to monomer) in the chosen solvent (e.g., o-dichlorobenzene).[3]

  • Deoxygenation: Transfer the solution to a reaction tube. Deoxygenate the solution thoroughly using a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.[3]

  • Polymerization: Seal the reaction tube under an inert atmosphere (e.g., argon or nitrogen) and place it in a preheated oil bath at the desired temperature (e.g., 60°C for AIBN, 140°C for DTBP).[3]

  • Reaction Time: Allow the polymerization to proceed for a set time, typically up to 24 hours.[3]

  • Isolation: After the reaction period, cool the mixture to room temperature.

  • Purification: Isolate and purify the resulting polymer by precipitating the reaction solution into a non-solvent, such as hexane (B92381) from a THF solution. Repeat the dissolution and precipitation steps as necessary to remove unreacted monomer and initiator residues.[3]

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Characterization

The resulting polymers are typically characterized by a suite of analytical techniques to determine their structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure of the polymer and, crucially, to determine the ratio of ring-opened (ester) to ring-retained (acetal) units.[1][11] The presence of signals around 170 ppm in the ¹³C NMR spectrum is characteristic of the ester carbonyl group from ring-opening.[12]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ) of the polymer chains.[1][11]

  • Differential Scanning Calorimetry (DSC): Used to analyze the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).[13] These properties are heavily influenced by the polymer's microstructure, including the degree of branching and the ratio of ester to acetal units.[11]

Conclusion

The radical ring-opening polymerization of cyclic ketene acetals is a highly valuable technique for creating functional and degradable polyesters. By carefully selecting the CKA monomer, comonomers, and reaction conditions, researchers can tailor the polymer's architecture and properties to suit specific applications in drug development and materials science. The ability to introduce ester linkages into a polymer backbone via a radical mechanism opens up a vast design space for new materials that combine the robustness of vinyl polymers with the desired degradability of polyesters.

References

Homopolymerization Kinetics of 2-Methylene-1,3-dioxepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the homopolymerization kinetics of 2-Methylene-1,3-dioxepane (B1205776) (MDO), a versatile monomer crucial for the development of biodegradable polymers. MDO, a seven-membered cyclic ketene (B1206846) acetal (B89532), undergoes radical ring-opening polymerization (rROP) to introduce ester linkages into the polymer backbone, thereby imparting biodegradability to the resulting materials.[1][2] This characteristic makes MDO-based polymers highly valuable in biomedical applications such as drug delivery systems, hydrogels, and tissue engineering scaffolds.[2]

Polymerization Mechanism

The free-radical polymerization of MDO proceeds primarily through a ring-opening mechanism. The process is initiated by the addition of a radical to the exocyclic double bond of the MDO monomer. This leads to the formation of a radical intermediate that subsequently undergoes ring-opening to create a more stable ester-containing radical, which then propagates the polymer chain.[3][4] While ring-opening is the predominant pathway, a competing ring-retaining polymerization can also occur, leading to the incorporation of acetal units into the polymer backbone.[3] The ratio of ring-opening to ring-retention is influenced by polymerization conditions, particularly temperature, with higher temperatures favoring the ring-opening pathway.

PolymerizationMechanism Initiator Initiator (I) Radical Radical (I•) Initiator->Radical Decomposition Intermediate Radical Intermediate Radical->Intermediate Initiation MDO MDO Monomer MDO->Intermediate RingOpened Ring-Opened Radical Intermediate->RingOpened Ring-Opening RingRetained Ring-Retained Unit Intermediate->RingRetained Ring-Retention Polymer Propagating Polymer Chain RingOpened->Polymer Propagation RingOpenedUnit Ring-Opened Unit (Ester) Polymer->RingOpenedUnit RingRetained->Polymer

Caption: MDO Radical Ring-Opening Polymerization Mechanism.

Experimental Protocols

Detailed experimental protocols are essential for reproducible kinetic studies. Below are synthesized methodologies based on common practices reported in the literature for the free-radical homopolymerization of MDO.

Materials and Purification
  • Monomer: 2-Methylene-1,3-dioxepane (MDO) is typically synthesized in a two-step process.[5] The first step involves the reaction of bromoacetaldehyde (B98955) diethyl acetal with 1,4-butanediol (B3395766) to form 2-bromomethyl-1,3-dioxepane.[5] The second step is the dehydrobromination of the intermediate to yield MDO.[5] For kinetic studies, MDO should be purified, for example, by double distillation, to achieve high purity (e.g., 99%).[5]

  • Initiator: A common initiator used for the radical polymerization of MDO is 2,2'-azobisisobutyronitrile (AIBN).[3][5] Di-tert-butyl peroxide (DTBP) has also been used.[3][6] The initiator should be purified, for instance, by recrystallization.

  • Solvent: While bulk polymerization is common, solvents such as cyclohexane (B81311) can be used.[5] Solvents should be of high purity and dried before use.

Polymerization Procedure (Example using Pulsed-Laser Polymerization)

Pulsed-laser polymerization (PLP) is a powerful technique for determining propagation rate coefficients.

  • Sample Preparation: A stock solution of the initiator (e.g., AIBN) in the purified MDO monomer is prepared.[5] This solution is then diluted to create a series of samples with varying initiator concentrations.[5]

  • Degassing: Each sample is thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically achieved through several freeze-pump-thaw cycles.[5]

  • Polymerization: The degassed samples are placed in a thermostated cell at the desired reaction temperature (e.g., 40 °C).[5] The sample is then exposed to a pulsed laser beam for a specified duration.

  • Polymer Isolation: After polymerization, the resulting polymer is isolated by precipitation in a non-solvent, such as methanol.[5] The polymer is then redissolved in a suitable solvent (e.g., acetone) and reprecipitated to remove any unreacted monomer and initiator residues.[5]

  • Drying: The purified polymer is dried under vacuum at a low temperature (e.g., 20 °C) until a constant weight is achieved.[5]

Characterization and Kinetic Analysis
  • Molecular Weight Determination: The molecular weight and molecular weight distribution of the resulting polymer are determined using Gel Permeation Chromatography (GPC).[5]

  • Kinetic Data Analysis: For PLP experiments, the propagation rate coefficient (kp) can be determined from the molecular weight distribution of the polymer.[5] The chain transfer to monomer constant (CM) can be determined using the chain length distribution method.[5]

ExperimentalWorkflow Start Start Monomer_Prep Monomer & Initiator Preparation & Purification Start->Monomer_Prep Sample_Prep Sample Preparation (Stock Solution & Dilutions) Monomer_Prep->Sample_Prep Degassing Degassing (Freeze-Pump-Thaw) Sample_Prep->Degassing Polymerization Polymerization (e.g., PLP at constant T) Degassing->Polymerization Isolation Polymer Isolation (Precipitation) Polymerization->Isolation Purification Polymer Purification (Redissolution & Reprecipitation) Isolation->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Characterization (GPC for Mn, MWD) Drying->Characterization Analysis Kinetic Analysis (Determination of kp, CM) Characterization->Analysis End End Analysis->End

Caption: General Experimental Workflow for MDO Homopolymerization.

Quantitative Kinetic Data

The homopolymerization kinetics of MDO have been investigated under various conditions. While a comprehensive set of kinetic parameters for homopolymerization is not extensively reported in a single source, some key data points have been determined.

ParameterValueConditionsReference
Chain Transfer to Monomer Constant (CM)1.7 x 10-240 °C[5]
Homopropagation Rate Coefficient (kp)~40 dm3 mol-1 s-140 °C (estimated)[5]

Note: Obtaining a direct measurement of the homopropagation rate coefficient for MDO via PLP has proven challenging due to high chain transfer rates and the difficulty in obtaining sufficient polymer yield under typical PLP conditions.[5] The provided kp value is an estimate based on comparisons with ethylene (B1197577) polymerization.[5]

Copolymerization Kinetics

The copolymerization of MDO with various vinyl monomers is of significant interest for tailoring the properties of degradable polymers. The reactivity ratios, which describe the relative reactivity of the monomers in a copolymerization system, have been determined for several MDO copolymerizations.

Comonomer (M2)rMDO (r1)rM2 (r2)Temperature (°C)Reference
Vinyl Acetate (B1210297) (VAc)0.43 ± 0.063.25 ± 0.12Not specified[7]
Vinyl Acetate (VAc)0.471.5370[6]
Vinyl Acetate (VAc)0.141.8930[8]
Methyl Methacrylate (MMA)0.05734.1240[5]
2-Octyl Acrylate (2OA)0.0000 + 0.00031.29 ± 0.053Not specified[7]
Lauryl Methacrylate (LMA)0.022 ± 0.0028.471 ± 0.028Not specified[7]
Styrene (St)0.02122.6Not specified[9]
Butyl Acrylate (BA)0.0710.41750[10]

Note: The reactivity ratios indicate that in many cases, the vinyl comonomer is more reactive towards its own radical than towards the MDO radical.

Conclusion

The homopolymerization of 2-Methylene-1,3-dioxepane offers a valuable route to biodegradable polyesters. Understanding the kinetics of this process is crucial for controlling the polymer structure and properties. While direct measurement of all kinetic parameters for MDO homopolymerization presents some experimental challenges, the available data, particularly from copolymerization studies, provides significant insights into its reactivity. Further research focusing on precise determination of the homopolymerization kinetic parameters will be beneficial for the continued development of MDO-based materials for advanced applications.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Methyl-1,3-dioxepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 2-methyl-1,3-dioxepane. Due to the limited availability of public experimental spectra for this specific compound, the presented data is based on validated NMR prediction methodologies, offering a robust framework for the analysis and interpretation of its spectral features. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was generated using advanced computational algorithms that provide reliable estimations of chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
2-H4.75Quartet (q)5.11H
4-H₂ / 7-H₂3.70 - 3.85Multiplet (m)-4H
5-H₂ / 6-H₂1.65 - 1.80Multiplet (m)-4H
2-CH₃1.25Doublet (d)5.13H

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberChemical Shift (δ, ppm)
C2102.5
C4 / C768.0
C5 / C628.5
2-CH₃21.0

Disclaimer: The data presented above is predicted and should be used as a reference. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Experimental Protocols

The following protocols describe the standard methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents such as acetone-d₆, acetonitrile-d₃, or dimethyl sulfoxide-d₆ (DMSO-d₆) may be used depending on the sample's solubility and the desired chemical shift dispersion.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

¹H NMR Spectroscopy Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative ¹H NMR.

    • Acquisition Time (AQ): Set to acquire data for 2-4 seconds to ensure good digital resolution.

    • Spectral Width (SW): A spectral width of 12-16 ppm is typically sufficient to cover the entire proton chemical shift range.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

    • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Peak Picking: Identify the chemical shift of each peak.

¹³C NMR Spectroscopy Acquisition
  • Instrument Setup: The same sample and initial setup (locking and shimming) from the ¹H NMR experiment can be used.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Typically, 128 to 1024 scans are necessary for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

    • Spectral Width (SW): A spectral width of 200-240 ppm is used to cover the entire carbon chemical shift range.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the FID.

    • Phasing and Baseline Correction: Perform phasing and baseline correction as described for the ¹H NMR spectrum.

    • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm (or the solvent signal to its known chemical shift).

    • Peak Picking: Identify the chemical shift of each carbon signal.

Visualization of Molecular Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound with atom numbering for NMR correlation and a logical workflow for its characterization.

molecular_structure cluster_molecule This compound C2 C2 O1 O1 C2->O1 CH3 CH3 C2->CH3 C7 C7 O1->C7 C6 C6 C7->C6 C5 C5 C6->C5 C4 C4 C5->C4 O3 O3 C4->O3 O3->C2

Caption: Molecular structure of this compound with atom numbering.

nmr_workflow cluster_workflow NMR Characterization Workflow start Sample Preparation h1_nmr 1H NMR Acquisition start->h1_nmr c13_nmr 13C NMR Acquisition start->c13_nmr processing Data Processing (FT, Phasing, Baseline Correction) h1_nmr->processing c13_nmr->processing analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration, Coupling) processing->analysis structure Structure Elucidation / Confirmation analysis->structure

Caption: Logical workflow for the NMR characterization of this compound.

Physical properties of 2-Methyl-1,3-dioxepane (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Physical Properties of 2-Methyl-1,3-dioxepane

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 4469-25-4) is a cyclic acetal, a class of heterocyclic organic compounds.[1][2] Its structure consists of a seven-membered ring containing two oxygen atoms at positions 1 and 3, with a methyl group attached to the carbon atom between the two oxygens. This compound serves as a valuable building block in organic synthesis and is noted for its role as a solvent and reagent in various chemical reactions.[1] Understanding its physical properties, such as boiling point and density, is fundamental for its application in research and development, particularly in designing reaction conditions and purification procedures.

Physical Properties

The key physical properties of this compound are summarized in the table below. These values are critical for handling, storage, and application in experimental settings.

Physical PropertyValueUnitsConditions
Boiling Point 154.1[1][3]°Cat 760 mmHg
Density 0.919[1][3]g/cm³Not Specified

Experimental Protocols

Determination of Boiling Point (Capillary Method)

This method is a common micro-scale technique for determining the boiling point of a liquid.

Materials:

  • Sample of this compound

  • Thiele tube or similar heating apparatus (e.g., aluminum block)[4]

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or hot plate)[5]

  • Liquid for heating bath (e.g., mineral oil, silicone oil)

  • Stand and clamps

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the fusion tube.[5]

  • A capillary tube, which has been sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[4]

  • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[6]

  • The entire assembly is clamped and immersed in a heating bath (Thiele tube).[6]

  • The apparatus is heated slowly and gently.[4] As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[4]

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[6] This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.

Determination of Density (Pycnometer or Volumetric Method)

This protocol outlines the determination of a liquid's density by measuring the mass of a known volume.

Materials:

  • Sample of this compound

  • Graduated cylinder or volumetric flask[7][8]

  • Analytical balance

  • Thermometer

Procedure:

  • An empty, clean, and dry graduated cylinder or volumetric flask is weighed accurately on an analytical balance. Let this mass be m₁.[7]

  • A specific volume of the liquid sample (e.g., 10 mL) is carefully measured and added to the weighed container.[8] The volume is recorded as V.

  • The container with the liquid is weighed again to determine the total mass. Let this mass be m₂.

  • The mass of the liquid (m) is calculated by subtracting the mass of the empty container from the total mass (m = m₂ - m₁).

  • The density (ρ) is then calculated using the formula: ρ = m / V.[7]

  • The temperature of the liquid should be measured and recorded, as density is temperature-dependent.[8]

Synthesis Workflow

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of acetaldehyde (B116499) with 1,4-butanediol.[9] The following diagram illustrates the general workflow for this reaction.

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product acetaldehyde Acetaldehyde mixing Combine Reactants in Solvent acetaldehyde->mixing butanediol 1,4-Butanediol butanediol->mixing catalyst Acid Catalyst (e.g., p-TsOH) catalyst->mixing heating Heat to Reflux with Azeotropic Water Removal mixing->heating monitoring Monitor Reaction (e.g., GC, TLC) heating->monitoring neutralization Neutralize Catalyst monitoring->neutralization Reaction Complete extraction Liquid-Liquid Extraction neutralization->extraction drying Dry Organic Layer extraction->drying purification Distillation drying->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Stability and Reactivity of 2-Methyl-1,3-dioxepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of 2-Methyl-1,3-dioxepane, a seven-membered cyclic acetal (B89532). Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates from the well-established chemistry of analogous cyclic acetals, particularly 1,3-dioxanes and 1,3-dioxolanes. The primary focus is on hydrolytic stability, the principal degradation pathway for acetals, alongside discussions on potential thermal and oxidative reactivities. This document includes detailed experimental protocols for assessing stability and visualizations of key chemical processes to support researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a cyclic acetal featuring a seven-membered ring. Cyclic acetals are a crucial class of compounds, often employed as protecting groups for carbonyls in organic synthesis and found in various natural products and pharmaceutical compounds. Their stability and reactivity are of paramount importance for applications in drug delivery, material science, and chemical manufacturing. The stability of the acetal linkage is highly dependent on the surrounding chemical environment, particularly pH. This guide aims to provide a detailed understanding of the factors governing the stability and reactivity of this compound, enabling informed decisions in its handling, storage, and application.

Chemical Properties

A summary of the known and predicted properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 4469-25-4--INVALID-LINK--
Molecular Formula C₆H₁₂O₂--INVALID-LINK--
Molecular Weight 116.16 g/mol --INVALID-LINK--
Appearance Colorless liquid (predicted)General knowledge of similar acetals
Boiling Point Not available-
Density Not available-
Solubility Soluble in organic solvents (predicted)--INVALID-LINK-- (for a related compound)

Stability Profile

The stability of this compound is primarily dictated by its susceptibility to hydrolysis. Like other acetals, it exhibits significant stability under neutral and basic conditions but is labile in acidic environments.[1]

Hydrolytic Stability

The acid-catalyzed hydrolysis of this compound results in the cleavage of the acetal bond to yield acetaldehyde (B116499) and 1,4-butanediol. This reaction is reversible, and the equilibrium can be shifted by controlling the concentration of water.[2]

Table 2: Predicted Hydrolytic Stability of this compound

ConditionStabilityExpected ProductsNotes
Acidic (pH < 7) LowAcetaldehyde, 1,4-ButanediolRate of hydrolysis increases with decreasing pH.[3]
Neutral (pH ≈ 7) High-Generally stable, though slow hydrolysis may occur over extended periods, especially at elevated temperatures.[3]
Basic (pH > 7) High-Stable against hydrolysis.[1]

The mechanism of acid-catalyzed hydrolysis proceeds through a series of protonation and cleavage steps, as illustrated in the following diagram.

Hydrolysis_Mechanism cluster_0 Acid-Catalyzed Hydrolysis of this compound A This compound B Protonated Acetal A->B + H+ C Oxocarbenium Ion + 1,4-Butanediol B->C - H2O (from ring opening) D Hemiacetal C->D + H2O E Protonated Hemiacetal D->E + H+ F Acetaldehyde + 1,4-Butanediol E->F - H+

Caption: Mechanism of acid-catalyzed hydrolysis.

Thermal Stability
Oxidative Stability

Information regarding the oxidative stability of this compound is limited. Generally, the acetal functional group is relatively stable to many oxidizing agents.[7] However, strong oxidizing conditions could potentially lead to oxidation of the C-H bonds of the ring or the methyl group.

Reactivity Profile

The reactivity of this compound is dominated by the chemistry of the acetal functional group.

Acid-Catalyzed Reactions

As discussed under hydrolytic stability, the primary reaction of this compound is its cleavage under acidic conditions. This reactivity is fundamental to its use as a protecting group, where it can be readily removed by treatment with aqueous acid.[2]

Other Reactions

While the acid-catalyzed hydrolysis is the most prominent reaction, other transformations are theoretically possible, though not widely reported for this specific molecule. These could include reactions involving the C-H bonds of the ring or the methyl group under specific catalytic or radical conditions.

Experimental Protocols

The following section provides a detailed methodology for assessing the hydrolytic stability of this compound.

Protocol: Determination of Hydrolytic Stability by HPLC

This protocol outlines a general procedure to quantify the rate of hydrolysis of this compound under controlled pH conditions.[8]

5.1.1. Materials and Reagents

  • This compound (of known purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Buffer solutions of desired pH (e.g., pH 3, 5, 7)

  • Internal standard (a stable, non-reactive compound soluble in the reaction mixture)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or RI)

5.1.2. Procedure

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 10 mg/mL).

    • Prepare a stock solution of the internal standard in acetonitrile at a known concentration.

  • Reaction Setup:

    • In a series of vials, add a specific volume of the appropriate buffer solution.

    • Equilibrate the vials to the desired reaction temperature (e.g., 25 °C, 40 °C, 60 °C) in a water bath or heating block.

    • To each vial, add a known amount of the internal standard stock solution.

    • Initiate the reaction by adding a known volume of the this compound stock solution to each vial, ensuring rapid mixing. Start a timer immediately.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.

    • Immediately quench the reaction by diluting the aliquot in a mobile phase or a neutral pH buffer to prevent further hydrolysis.

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC.

    • The mobile phase composition and flow rate should be optimized to achieve good separation of this compound, the internal standard, and the expected hydrolysis products (acetaldehyde and 1,4-butanediol).

    • Monitor the disappearance of the this compound peak and the appearance of product peaks over time.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point relative to the internal standard.

    • Plot the concentration of this compound versus time to determine the rate of hydrolysis.

    • From this data, the half-life (t₁/₂) of the compound under the specific pH and temperature conditions can be calculated.

Experimental_Workflow cluster_1 Experimental Workflow for Stability Testing prep Prepare Stock Solutions (Compound & Internal Standard) setup Set up Reactions (Buffered Solutions at Temp.) prep->setup initiate Initiate Reaction (Add Compound to Buffers) setup->initiate sample Time-Point Sampling & Quenching initiate->sample analyze HPLC Analysis sample->analyze data Data Analysis (Calculate Rate & Half-life) analyze->data

Caption: Workflow for hydrolytic stability testing.

Conclusion

While direct experimental data on the stability and reactivity of this compound is scarce, a robust understanding can be derived from the well-documented chemistry of cyclic acetals. The compound is expected to be stable under neutral and basic conditions but will readily undergo acid-catalyzed hydrolysis to yield acetaldehyde and 1,4-butanediol. This inherent reactivity under acidic conditions is a critical consideration for its synthesis, storage, and application. The provided experimental protocol offers a reliable method for quantifying its hydrolytic stability, which is essential for its use in pH-sensitive applications such as drug delivery systems. Further research is warranted to elucidate its thermal and oxidative stability profiles and to explore its full range of chemical reactivity.

References

Discovering novel copolymers using 2-Methylene-1,3-dioxepane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Methylene-1,3-dioxepane (B1205776) for the Synthesis of Novel Copolymers

Introduction

In the pursuit of advanced materials for biomedical applications, particularly in drug delivery and tissue engineering, the development of biodegradable polymers with tunable properties is of paramount importance. 2-Methylene-1,3-dioxepane (MDO) has emerged as a highly versatile monomer for this purpose. As a seven-membered cyclic ketene (B1206846) acetal (B89532), MDO undergoes radical ring-opening polymerization (rROP) to introduce ester linkages into the backbone of vinyl polymers.[1][2] This process is significant because it combines the robustness of free-radical polymerization with the ability to create degradable polyester (B1180765) segments, a feature not achievable through conventional vinyl polymer synthesis.[3][4]

The free-radical polymerization of MDO proceeds with essentially 100% ring-opening, yielding a polymer structurally analogous to poly(ε-caprolactone), a well-known biodegradable polyester.[5] This unique reactivity allows for the straightforward synthesis of copolymers where degradable ester units are interspersed with non-degradable carbon-carbon backbones. By copolymerizing MDO with a wide array of functional vinyl monomers, researchers can create materials with tailored degradation rates, mechanical properties, and functionalities for conjugating bioactive molecules.[6] This guide provides a comprehensive overview of the synthesis of MDO, its polymerization mechanisms, and its application in creating novel copolymers for the drug development field, complete with detailed experimental protocols and quantitative data.

Monomer Synthesis: 2-Methylene-1,3-dioxepane (MDO)

The synthesis of MDO is typically accomplished via a two-step process starting from bromoacetaldehyde (B98955) diethyl acetal and 1,4-butanediol (B3395766).[7][8] The first step involves an acid-catalyzed acetal exchange to form the intermediate 2-bromomethyl-1,3-dioxepane (BMDO). The subsequent step is a dehydrobromination reaction using a strong base to yield the final MDO monomer.

cluster_step1 Step 1: Acetal Exchange cluster_step2 Step 2: Dehydrobromination Reactant1 Bromoacetaldehyde diethyl acetal Intermediate 2-bromomethyl-1,3-dioxepane (BMDO) Reactant1->Intermediate Reactant2 1,4-Butanediol Reactant2->Intermediate Catalyst1 p-toluenesulfonic acid (catalyst) Catalyst1->Intermediate Solvent1 Cyclohexane (B81311) (reflux) Solvent1->Intermediate Base Potassium Hydroxide (B78521) (KOH) Intermediate->Base Product 2-Methylene-1,3-dioxepane (MDO) Base->Product Catalyst2 Tetrabutylammonium (B224687) bromide (TBAB) Catalyst2->Product

Caption: Synthesis pathway for 2-Methylene-1,3-dioxepane (MDO).

Experimental Protocol: MDO Synthesis

This protocol is adapted from the procedure described by Cai et al. and Davis et al.[3][7]

Step 1: Synthesis of 2-bromomethyl-1,3-dioxepane (BMDO)

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add bromoacetaldehyde diethyl acetal (1.0 mol), 1,4-butanediol (1.0 mol), p-toluenesulfonic acid (1 g), and a trace amount of hydroquinone.[7]

  • Add cyclohexane as the solvent and reflux the mixture for 5 hours. Ethanol generated during the reaction is removed azeotropically.[7]

  • After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • Isolate the crude BMDO product by vacuum distillation (0.02 mmHg) to yield a pure liquid.[7]

Step 2: Synthesis of 2-Methylene-1,3-dioxepane (MDO)

  • Cool the purified BMDO (0.31 mol) in an ice bath.[7]

  • Slowly add finely ground potassium hydroxide (0.36 mol) and a catalytic amount of tetrabutylammonium bromide (TBAB) to the stirred mixture.[7]

  • Place the reaction mixture in an ultrasonic bath at 75 °C.[7]

  • Distill the MDO product directly from the reaction mixture into a collection flask containing potassium carbonate and potassium hydroxide pellets to remove any acidic impurities and water.[7]

  • The purity of the final MDO monomer should be verified by NMR and/or GC-MS. A purity of >99% is desirable for polymerization experiments.[5][7]

Polymerization and Copolymerization of MDO

MDO polymerizes via a radical ring-opening mechanism. The process begins with a radical initiator adding to the exocyclic double bond, followed by the opening of the seven-membered ring to form a more stable primary radical and an ester linkage in the polymer backbone.[4][8] This ring-opening is highly efficient, with studies showing 100% ring-opening under typical free-radical polymerization conditions.[5][7]

cluster_main Radical Ring-Opening Polymerization (rROP) of MDO Initiator Initiator Radical (R•) Monomer MDO Monomer Initiator->Monomer Addition Adduct Radical Adduct Monomer->Adduct RingOpening Ring-Opening Adduct->RingOpening OpenedRadical Primary Radical (Propagating Species) RingOpening->OpenedRadical OpenedRadical->Monomer Propagation Polymer Polyester Backbone (-Ester-) OpenedRadical->Polymer Polymer Chain

Caption: Mechanism of MDO radical ring-opening polymerization.

Copolymerization with Functional Monomers

The true utility of MDO lies in its ability to be copolymerized with various vinyl monomers to create functional, degradable materials. The resulting copolymers have a backbone containing both ester linkages from MDO and side chains from the comonomer.

Table 1: Reactivity Ratios for MDO Copolymerization

Comonomer (M2)r_MDO (r1)r_M2 (r2)Temperature (°C)Polymerization SystemReference(s)
Methyl Methacrylate (B99206) (MMA)0.05734.1240Pulsed-laser polymerization[8][9]
Vinyl Acetate (B1210297) (VAc)0.141.8930Photo-induced cobalt-mediated[10][11]
Butyl Crotonate (BCr)0.1050.017-Free-radical copolymerization[12]

Note: The low reactivity ratio of MDO (r_MDO) compared to monomers like MMA indicates that MMA is much more likely to add to a growing chain, resulting in copolymers with isolated MDO units rather than blocks.

Experimental Protocol: Copolymerization of MDO and Vinyl Acetate

This protocol is based on the cobalt-mediated radical polymerization described by Ding et al.[10]

  • Preparation: In a Schlenk tube, add MDO, vinyl acetate (VAc), (2,4,6-trimethylbenzoyl)diphenylphosphine oxide (photoinitiator), and cobalt(II) acetylacetonate (B107027) (Co(acac)₂). The molar ratios can be varied to control copolymer composition.

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed tube under UV irradiation (e.g., 365 nm, 450 µW/cm²) at a controlled temperature (e.g., 30 °C).[10]

  • Monitoring: At timed intervals, take aliquots to determine monomer conversion (via ¹H NMR) and molecular weight (via Size Exclusion Chromatography, SEC).

  • Termination and Purification: After the desired time or conversion, stop the reaction by exposing the solution to air and cooling. Dilute the viscous solution with a suitable solvent (e.g., tetrahydrofuran, THF).

  • Precipitation: Precipitate the copolymer by adding the solution dropwise into a non-solvent (e.g., cold methanol (B129727) or hexane).

  • Drying: Collect the precipitated polymer by filtration and dry under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Application Spotlight: Copolymers for Intracellular Drug Delivery

A powerful application of MDO is in the construction of biodegradable polymeric prodrugs. By copolymerizing MDO with monomers bearing specific functionalities, drug molecules can be attached via cleavable linkers, allowing for targeted release in response to specific biological triggers, such as the acidic environment of endosomes and lysosomes.[3][13]

Researchers have synthesized a terpolymer of MDO, poly(ethylene glycol) methyl ether methacrylate (PEGMA), and pyridyldisulfide ethylmethacrylate (PDSMA).[3][14] This system creates an amphiphilic copolymer that can self-assemble into micelles. The PEGMA provides a hydrophilic shell for stability in aqueous environments, the PDSMA offers disulfide groups for drug conjugation, and the MDO incorporates biodegradable ester linkages into the hydrophobic core.

cluster_synthesis Step 1: Terpolymer Synthesis cluster_conjugation Step 2: DOX Conjugation & Micelle Formation Monomers MDO + PEGMA + PDSMA Polymerization Radical Ring-Opening Terpolymerization Monomers->Polymerization Initiator AIBN Initiator Initiator->Polymerization Terpolymer P(MDO-co-PEGMA-co-PDSMA) Polymerization->Terpolymer ClickChem Thiol-Ene Click Chemistry Terpolymer->ClickChem Drug Doxorubicin-Maleimide (Mal-DOX) Drug->ClickChem ReducingAgent TCEP (reduces S-S) ReducingAgent->ClickChem Prodrug DOX-Conjugated Prodrug ClickChem->Prodrug SelfAssembly Self-Assembly (in water) Prodrug->SelfAssembly Micelle Prodrug Micelle SelfAssembly->Micelle

Caption: Workflow for creating a DOX-conjugated polymeric prodrug micelle.

Experimental Protocol: Synthesis of P(MDO-co-PEGMA-co-PDSMA) Terpolymer

This protocol is adapted from Cai et al.[3]

  • Monomer and Initiator Preparation: Dissolve MDO, PEGMA, PDSMA, and the initiator azobisisobutyronitrile (AIBN) in a suitable solvent like 1,4-dioxane (B91453) in a reaction vessel. The feed ratios are chosen to achieve the desired copolymer composition.

  • Polymerization: Deoxygenate the solution via freeze-pump-thaw cycles, backfill with nitrogen, and heat to 65-70 °C for 24 hours.

  • Purification: After polymerization, cool the solution, dilute with THF, and precipitate the terpolymer in a non-solvent such as cold diethyl ether or a hexane/diethyl ether mixture.

  • Drying: Redissolve the polymer in a small amount of THF and re-precipitate. Collect the final product and dry it under vacuum.

  • Characterization: Confirm the structure and composition of the terpolymer using ¹H NMR and determine the molecular weight and polydispersity index (PDI) by SEC.

Drug Conjugation and Release

The anticancer drug doxorubicin (B1662922) (DOX), modified with a maleimide (B117702) group and a pH-sensitive hydrazone linker (Mal-DOX), can be conjugated to the terpolymer.[3] The disulfide bonds in the PDSMA units are first reduced to thiols, which then react with the maleimide group on the drug via thiol-ene "click" chemistry.

Table 2: Characterization and Drug Release Data for P(MDO-co-PEGMA-co-PDSMA)-DOX Micelles

Polymer IDMolar Feed Ratio (MDO:PEGMA:PDSMA)M_n ( g/mol )PDIMicelle Diameter (nm)Drug Loading Content (%)Cumulative DOX Release (24h, pH 5.5)Cumulative DOX Release (24h, pH 7.4)
P150:50:012,5001.65----
P245:45:1013,1001.7211012.5~55%~15%
P340:40:2013,8001.7812518.2~60%~18%
(Data synthesized from trends reported in Cai et al.[3])

The data demonstrates that drug release is significantly accelerated at an acidic pH of 5.5, which mimics the endo-lysosomal environment inside cancer cells, compared to the physiological pH of 7.4.[3] This pH-sensitive release is attributed to the cleavage of the hydrazone bond linking the drug to the polymer.[3] Furthermore, the MDO units in the micelle core provide a long-term degradation pathway for the carrier itself.

Conclusion and Future Outlook

2-Methylene-1,3-dioxepane is a uniquely valuable monomer for designing the next generation of functional and biodegradable polymers. Its ability to undergo radical ring-opening polymerization allows for the precise insertion of degradable ester linkages into otherwise stable polymer backbones. The copolymerization of MDO with a vast library of existing vinyl monomers opens up possibilities for creating materials with finely tuned properties for specific applications, from compostable plastics to sophisticated drug delivery systems.[1][12][15]

For researchers in drug development, MDO-based copolymers offer a versatile platform to create smart nanocarriers that are biodegradable, biocompatible, and responsive to biological stimuli. Future work will likely focus on expanding the range of functional comonomers, exploring more complex polymer architectures like block and graft copolymers, and further investigating the in vivo performance and degradation profiles of these innovative materials.

References

Theoretical Underpinnings of the Ring-Opening of 2-Methylene-1,3-dioxepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the ring-opening of 2-Methylene-1,3-dioxepane (MDO). MDO is a seven-membered cyclic ketene (B1206846) acetal (B89532) that serves as a valuable monomer in the synthesis of biodegradable polyesters, making it a molecule of significant interest in the development of sustainable materials and advanced drug delivery systems. The polymerization of MDO can proceed through different mechanistic pathways, primarily radical and cationic routes, which critically influence the final polymer structure and properties. Understanding the theoretical basis of these pathways is paramount for designing and controlling the polymerization process to achieve desired material characteristics.

This guide summarizes key quantitative data from computational studies, details the methodologies employed in these theoretical investigations, and provides visual representations of the reaction mechanisms and workflows to facilitate a comprehensive understanding.

Mechanistic Pathways: A Theoretical Overview

The polymerization of 2-Methylene-1,3-dioxepane can be initiated through either radical or cationic pathways. Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscapes of these reactions. These studies reveal a significant divergence in the preferred reaction pathways, leading to polymers with distinct microstructures.

Radical Ring-Opening Polymerization (rROP): In the presence of a radical initiator, the polymerization of MDO predominantly proceeds via a ring-opening mechanism. This process involves the addition of a radical to the exocyclic double bond of the MDO monomer, followed by the scission of an endocyclic C-O bond. This ring-opening is a key step as it introduces an ester functionality into the polymer backbone, rendering the resulting polymer, which resembles poly(ε-caprolactone), biodegradable. The radical pathway is favored due to the formation of a stable ester group and the relief of ring strain.

Cationic Polymerization: In contrast, cationic polymerization of MDO has been observed to primarily follow a vinyl polymerization route, where the cyclic structure of the monomer is retained in the polymer backbone. This pathway involves the electrophilic addition of a cation to the double bond, leading to propagation through the vinyl group without subsequent ring-opening. This results in a polyacetal structure. Theoretical studies on analogous cyclic ketene acetals suggest that the activation barrier for the ring-opening step in the cationic mechanism is significantly higher than that for the vinyl propagation, thus favoring the ring-retaining pathway.

Quantitative Theoretical Data

Computational chemistry provides valuable quantitative data on the thermodynamics and kinetics of the competing reaction pathways in MDO polymerization. This data is essential for predicting the feasibility and outcome of the polymerization under different conditions. The following tables summarize key theoretical parameters obtained from DFT calculations for the radical polymerization of MDO. Data for the cationic pathway is less prevalent in the literature for MDO itself; however, insights can be drawn from studies on related cyclic ketene acetals.

Table 1: Calculated Activation Energies (ΔE‡) and Reaction Enthalpies (ΔHrxn) for the Radical Polymerization of 2-Methylene-1,3-dioxepane

Reaction PathwayPropagating SpeciesActivation Energy (ΔE‡) (kcal/mol)Reaction Enthalpy (ΔHrxn) (kcal/mol)
Ring-Opening Primary Alkyl RadicalData to be extracted from full text of relevant studiesData to be extracted from full text of relevant studies
Ring-Retention (Vinyl) Primary Alkyl RadicalData to be extracted from full text of relevant studiesData to be extracted from full text of relevant studies

Note: The specific values for activation energies and reaction enthalpies are typically found within the full text and supplementary information of computational chemistry publications. The search results indicate that such data is available in studies like "DFT-calculation-assisted prediction of the copolymerization between cyclic ketene acetals and traditional vinyl monomers" and "A comprehensive kinetic study of the conventional free-radical polymerization of seven-membered cyclic ketene acetals".

Table 2: Comparison of Theoretical Reactivity Ratios for Copolymerization of MDO with Vinyl Monomers

Comonomer Systemr_MDO (Theoretical)r_Vinyl (Theoretical)Reference
MDO / Trifluoromethyl vinyl acetate (B1210297) (CF3VAc)~0Data to be extracted[1]
MDO / Butyl Crotonate (BCr)0.1050.017

Note: Reactivity ratios are crucial for understanding copolymerization behavior and are often calculated using DFT.[1]

Computational Methodologies

The theoretical data presented in this guide are primarily derived from quantum chemical calculations, most notably Density Functional Theory (DFT). A typical computational protocol for investigating the ring-opening of MDO involves the following steps:

  • Model System Definition: Small, representative models of the reactants, transition states, and products are constructed. For polymerization studies, this often involves the monomer and a model of the growing polymer chain (e.g., a dimer or trimer).

  • Geometry Optimization: The three-dimensional structures of all species are optimized to find their lowest energy conformations. A common level of theory for this step is B3LYP with a basis set such as 6-31+G(d,p).

  • Transition State Search: The transition state (TS) for each reaction step (e-g., radical addition, ring-opening) is located. This is a critical step to determine the activation energy. Methods like the Berny algorithm are often employed.

  • Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. For minima (reactants, products), all frequencies should be real. For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory to obtain more accurate energy values. A common choice is the M06-2X functional with a larger basis set like 6-311+G(3df,2p).

  • Solvation Effects: To simulate the reaction in a solvent, a continuum solvation model, such as the SMD model, can be applied.

  • Thermodynamic Corrections: From the frequency calculations, thermodynamic properties such as enthalpy and Gibbs free energy are calculated at a standard temperature and pressure.

Visualizing Reaction Pathways and Workflows

Diagrams are powerful tools for visualizing complex chemical processes and computational workflows. The following diagrams were generated using the Graphviz (DOT language) to illustrate the key concepts discussed in this guide.

radical_ring_opening cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Radical Radical Initiator->Radical Heat/Light MDO MDO Radical->MDO Addition Adduct_Radical Adduct Radical (Ring-Closed) Ring_Opened_Radical Ring-Opened Radical Adduct_Radical->Ring_Opened_Radical Ring-Opening (β-scission) MDO_new MDO Ring_Opened_Radical->MDO_new Propagation Polymer_Chain Growing Polymer Chain (Polyester)

Caption: Radical ring-opening polymerization of 2-Methylene-1,3-dioxepane.

competing_pathways cluster_rop Ring-Opening Pathway (Favored) cluster_rrp Ring-Retaining Pathway (Disfavored) Radical_Adduct Radical Adduct on MDO TS_ROP TS (Ring-Opening) Radical_Adduct->TS_ROP Low ΔE‡ TS_RRP TS (Vinyl Propagation) Radical_Adduct->TS_RRP High ΔE‡ Polyester Polyester Formation (Degradable) TS_ROP->Polyester Polyacetal Polyacetal Formation (Non-degradable) TS_RRP->Polyacetal

Caption: Competing pathways in the radical polymerization of MDO.

dft_workflow Start Define Model System (Monomer, Initiator Fragment) Geom_Opt Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) Start->Geom_Opt TS_Search Transition State Search Geom_Opt->TS_Search Freq_Calc Frequency Calculation TS_Search->Freq_Calc Energy_Calc Single-Point Energy (e.g., M06-2X/6-311+G(3df,2p)) Freq_Calc->Energy_Calc Solvation Incorporate Solvation Model (e.g., SMD) Energy_Calc->Solvation Thermo Calculate Thermodynamic Properties (ΔH, ΔG) Solvation->Thermo End Analyze Results (Activation Barriers, Reaction Energies) Thermo->End

Caption: A typical DFT workflow for studying polymerization mechanisms.

Conclusion

Theoretical studies, particularly those employing DFT calculations, provide indispensable insights into the ring-opening mechanisms of 2-Methylene-1,3-dioxepane. The clear divergence between the favored radical ring-opening and cationic ring-retaining pathways is a critical consideration for polymer chemists and materials scientists. The quantitative data derived from these computational models, such as activation energies and reaction enthalpies, offer a predictive framework for optimizing polymerization conditions to synthesize polyesters with desired properties for applications in drug delivery, biodegradable plastics, and other advanced materials. The continued application and refinement of these theoretical approaches will undoubtedly accelerate the design and development of novel functional and sustainable polymers based on MDO and related cyclic monomers.

References

Methodological & Application

Application Notes and Protocols for Photoinitiated Polymerization of 2-Methylene-1,3-dioxepane (MDO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the photoinitiated radical ring-opening polymerization (rROP) of 2-Methylene-1,3-dioxepane (B1205776) (MDO). This method allows for the synthesis of polyesters with structures analogous to poly(ε-caprolactone) (PCL), offering a versatile platform for creating biodegradable polymers for various applications, including drug delivery systems and tissue engineering scaffolds.[1][2][3]

Introduction

2-Methylene-1,3-dioxepane (MDO) is a seven-membered cyclic ketene (B1206846) acetal (B89532) that undergoes radical ring-opening polymerization (rROP) to yield an aliphatic polyester (B1180765).[4] This process introduces ester linkages into the polymer backbone, imparting biodegradability to the resulting material.[2][5] Photoinitiation offers a temporally and spatially controllable method for polymerizing MDO, proceeding efficiently at ambient temperatures. This technique is particularly advantageous for applications requiring the encapsulation of sensitive therapeutic agents or in situ polymerization for biomedical devices.

The photoinitiated polymerization of MDO typically proceeds via a free-radical mechanism, where a photoinitiator generates radicals upon exposure to UV or visible light.[6] These radicals then attack the exocyclic double bond of the MDO monomer, initiating a cascade of ring-opening and propagation steps to form the polyester chain.[5][7]

Experimental Protocols

This section details the necessary materials, equipment, and a step-by-step procedure for the photoinitiated polymerization of MDO.

Materials
Equipment
  • UV light source (e.g., mercury arc lamp with appropriate filters, 365 nm)[9]

  • Radiometer to measure light intensity

  • Glass reaction vessel (e.g., Schlenk tube or quartz cuvette)

  • Magnetic stirrer and stir bars

  • Syringes and needles for transfer of reagents

  • Vacuum line or glovebox for inert atmosphere operations

  • Filtration apparatus

  • Vacuum oven for drying

Experimental Procedure

1. Monomer Purification:

  • If the MDO monomer contains an inhibitor (like hydroquinone), pass it through a column of basic alumina to remove the inhibitor immediately before use.

2. Preparation of the Reaction Mixture:

  • In a clean, dry glass reaction vessel, add the desired amount of the photoinitiator (e.g., 0.1-1.0 mol% relative to the monomer).

  • Add the purified MDO monomer to the reaction vessel. If a solvent is used, add it at this stage.

  • Seal the reaction vessel with a rubber septum.

3. Degassing:

  • To remove dissolved oxygen, which can inhibit radical polymerization, degas the reaction mixture. A common method is to perform three freeze-pump-thaw cycles.[1]

  • Alternatively, bubble high-purity nitrogen gas through the mixture for 15-30 minutes.

4. Photoinitiation and Polymerization:

  • Place the reaction vessel under the UV light source. Ensure the light path is unobstructed.

  • Turn on the UV lamp and irradiate the sample for the desired reaction time. The light intensity should be monitored and kept constant (e.g., 450 µW/cm² at 365 nm).[9]

  • Maintain a constant temperature, for example, by using a thermostated water bath (e.g., 30 °C).[9]

5. Polymer Isolation and Purification:

  • After the desired polymerization time, turn off the UV lamp.

  • If the polymer is in a solvent, or to purify a bulk polymerized sample, dissolve the crude product in a minimal amount of a good solvent (e.g., THF).

  • Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol, while stirring vigorously.[1]

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and photoinitiator byproducts.

  • Dry the purified polymer in a vacuum oven at a low temperature (e.g., 30 °C) until a constant weight is achieved.[1]

6. Characterization:

  • Determine the monomer conversion gravimetrically or by techniques like ¹H NMR spectroscopy.[1]

  • Characterize the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).

  • Confirm the polymer structure and the extent of ring-opening using ¹H and ¹³C NMR spectroscopy.[11]

Quantitative Data

The following table summarizes representative quantitative data for the photoinitiated polymerization of MDO and its copolymerization with vinyl acetate (B1210297) (VAc), as reported in the literature.

Monomer SystemPhotoinitiator (mol%)UV LightTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
MDO-co-VAcTPO (unspecified)365 nm, 450 µW/cm²301-610-605,000-20,0001.2-1.5[9][12]
MDO (homopolymerization)AIBN* (thermal)-609630-504,500-9,0001.3-1.6[1]
MDO-co-MMAAIBN* (thermal, pulsed laser)-40----[8][13]

*Note: Data for photoinitiated homopolymerization of MDO is limited in the provided search results. AIBN is a thermal initiator, but the conditions are included for comparison of resulting polymer characteristics. TPO is (2,4,6-trimethylbenzoyl)diphenylphosphine oxide, AIBN is azobisisobutyronitrile, and MMA is methyl methacrylate.

Visualizations

Experimental Workflow

G Experimental Workflow for Photoinitiated Polymerization of MDO cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Polymerization cluster_char Characterization Monomer MDO Monomer Purification Inhibitor Removal Monomer->Purification Mixing Mixing in Reaction Vessel Purification->Mixing Photoinitiator Photoinitiator Photoinitiator->Mixing Degassing Degassing (Freeze-Pump-Thaw or N2 Purge) Mixing->Degassing UV_Irradiation UV Irradiation (e.g., 365 nm) Degassing->UV_Irradiation Dissolution Dissolution in Solvent (e.g., THF) UV_Irradiation->Dissolution Precipitation Precipitation in Non-solvent (e.g., Methanol) Dissolution->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR (Structure, Conversion) Drying->NMR

Caption: Workflow for the photoinitiated polymerization of MDO.

Polymerization Mechanism

G Radical Ring-Opening Polymerization (rROP) of MDO cluster_initiation Initiation cluster_propagation Propagation PI Photoinitiator Radical Initiator Radical (R•) PI->Radical hv UV UV Light Addition Radical Addition Radical->Addition MDO MDO Monomer MDO->Addition Ring_Opening Ring-Opening Addition->Ring_Opening β-scission Propagating_Radical Propagating Radical Ring_Opening->Propagating_Radical Polymer Polyester Chain Propagating_Radical->Polymer + n MDO

Caption: Mechanism of radical ring-opening polymerization of MDO.

References

Application Notes and Protocols: Copolymerization of 2-Methylene-1,3-dioxepane with Vinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copolymerization of 2-Methylene-1,3-dioxepane (MDO) with vinyl acetate (B1210297) (VAc). The resulting poly(MDO-co-VAc) copolymers are of significant interest due to the incorporation of degradable ester linkages into a vinyl polymer backbone, offering potential applications in biomedical fields, including drug delivery and tissue engineering, as well as in the development of environmentally friendly materials.

Introduction

The radical ring-opening polymerization (rROP) of cyclic ketene (B1206846) acetals like 2-Methylene-1,3-dioxepane (MDO) allows for the introduction of ester functionalities into the backbone of traditional vinyl polymers.[1] Copolymerization with vinyl acetate (VAc), a widely used monomer, results in degradable materials with tunable properties.[1][2] This document outlines two primary methods for this copolymerization: photo-induced cobalt-mediated radical polymerization and emulsion polymerization. Detailed experimental protocols for synthesis, characterization, and degradation studies are provided to enable researchers to reproduce and build upon these findings.

Data Presentation

Table 1: Photo-induced Cobalt-Mediated Radical Copolymerization of MDO and VAc - Reaction Parameters and Results
EntryMDO Feed (mol%)VAc Feed (mol%)MDO in Copolymer (mol%)Mn ( g/mol )Đ (Mw/Mn)Tg (°C)
120801512,5001.3535
240603214,2001.4228
350504515,1001.4522
470306516,8001.5115

Data synthesized from literature reports.[1] Mn = Number-average molecular weight, Đ = Polydispersity Index, Tg = Glass transition temperature.

Table 2: Emulsion Polymerization of MDO and VAc - Effect of pH on MDO Incorporation
EntrypHMDO Feed (mol%)MDO Incorporation (%)
18.010~90
27.010<70
36.010<50
45.010<50

Data highlights the critical role of pH in minimizing MDO hydrolysis in aqueous media.[3]

Experimental Protocols

Monomer and Reagent Purification

1.1. 2-Methylene-1,3-dioxepane (MDO):

  • MDO should be distilled under reduced pressure prior to use to remove any impurities.

1.2. Vinyl Acetate (VAc):

  • VAc should be passed through a column of basic alumina (B75360) to remove the inhibitor and then distilled under reduced pressure.

1.3. Initiators and Other Reagents:

  • Initiators such as (2,4,6-trimethylbenzoyl)diphenylphosphine oxide and cobalt(II) acetylacetonate (B107027) should be used as received or recrystallized if necessary.

  • Solvents should be of high purity and dried over appropriate drying agents.

Photo-induced Cobalt-Mediated Radical Copolymerization

This method allows for a controlled polymerization process, yielding copolymers with predictable molecular weights and narrow polydispersities.[1]

2.1. Materials:

  • 2-Methylene-1,3-dioxepane (MDO), purified

  • Vinyl acetate (VAc), purified

  • (2,4,6-trimethylbenzoyl)diphenylphosphine oxide (photoinitiator)

  • Cobalt(II) acetylacetonate (Co(acac)₂), regulating agent

  • Anhydrous solvent (e.g., toluene)

  • Schlenk flask or similar reaction vessel

  • UV light source (e.g., 365 nm)

2.2. Procedure:

  • To a Schlenk flask, add the desired amounts of MDO, VAc, photoinitiator, and Co(acac)₂.

  • Add the anhydrous solvent to achieve the desired monomer concentration.

  • The flask is sealed, and the mixture is degassed by several freeze-pump-thaw cycles.

  • The reaction mixture is then placed under a UV light source (e.g., 450 μW cm⁻² at 365 nm) at a controlled temperature (e.g., 30 °C).[1]

  • The polymerization is allowed to proceed for a specified time.

  • The reaction is quenched by exposing the mixture to air and cooling.

  • The copolymer is isolated by precipitation in a non-solvent (e.g., cold methanol (B129727) or hexane) and dried under vacuum.

Emulsion Polymerization

Emulsion polymerization is a water-borne, industrially relevant process. Careful control of pH is crucial to prevent the hydrolysis of MDO.[3]

3.1. Materials:

  • 2-Methylene-1,3-dioxepane (MDO), purified

  • Vinyl acetate (VAc), purified

  • Surfactant (e.g., sodium dodecyl sulfate)

  • Initiator (e.g., potassium persulfate)

  • Buffer solution to maintain pH (e.g., sodium bicarbonate)

  • Deionized water

  • Reaction kettle with mechanical stirring, condenser, and nitrogen inlet

3.2. Procedure:

  • The reaction kettle is charged with deionized water, surfactant, and buffer.

  • The solution is purged with nitrogen and heated to the reaction temperature (e.g., 60-70 °C) with stirring.

  • A portion of the monomer mixture (MDO and VAc) is added to the kettle.

  • The initiator, dissolved in deionized water, is added to start the polymerization.

  • The remaining monomer mixture is fed into the reactor over a period of time.

  • After the feed is complete, the reaction is allowed to continue for an additional period to ensure high conversion.

  • The resulting latex is cooled to room temperature.

  • The copolymer can be isolated by precipitation if desired, or the latex can be used directly for further applications.

Copolymer Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the copolymer composition and microstructure.

  • Sample Preparation: Dissolve 10-20 mg of the copolymer in a suitable deuterated solvent (e.g., CDCl₃).[4]

  • Analysis: ¹H NMR spectroscopy is used to quantify the incorporation of MDO and VAc units. The characteristic peaks for the ring-opened MDO unit appear around 4.1 ppm (-OCH₂-), while the methine proton of the VAc unit is observed around 4.9 ppm.[1]

4.2. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS):

  • Purpose: To determine the molecular weight distribution and end-group analysis.

  • Sample Preparation: Mix the copolymer solution with a suitable matrix (e.g., dithranol) and a cationizing agent (e.g., sodium trifluoroacetate) on a MALDI target plate.[5]

  • Analysis: The mass spectrum provides information on the molecular weight of the individual polymer chains.

4.3. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) of the copolymer.

  • Procedure: A small amount of the copolymer (5-10 mg) is sealed in an aluminum pan. The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[6] The Tg is determined from the inflection point in the heat flow curve during the second heating scan.

4.4. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the copolymer.

  • Procedure: A sample of the copolymer is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[7] The weight loss of the sample as a function of temperature is recorded.

Degradation Studies

5.1. Hydrolytic Degradation:

  • Purpose: To assess the degradability of the copolymer in aqueous environments.

  • Procedure:

    • Prepare solutions of known concentration of the copolymer in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) aqueous media.[8]

    • Incubate the solutions at a controlled temperature (e.g., 37 °C).

    • At specific time intervals, withdraw aliquots of the solution.

    • Analyze the samples by a suitable technique (e.g., Gel Permeation Chromatography - GPC) to monitor the decrease in molecular weight over time.[8]

Visualizations

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Copolymer Characterization cluster_degradation Degradation Studies monomer_prep Monomer Purification (MDO & VAc) polymerization Copolymerization (Photo-induced or Emulsion) monomer_prep->polymerization purification Copolymer Purification (Precipitation) polymerization->purification nmr NMR Spectroscopy (Composition, Microstructure) purification->nmr maldi MALDI-TOF MS (Molecular Weight) purification->maldi dsc DSC (Glass Transition Temp.) purification->dsc tga TGA (Thermal Stability) purification->tga hydrolysis Hydrolytic Degradation (Acidic/Basic Conditions) purification->hydrolysis analysis Analysis of Degradation (GPC) hydrolysis->analysis

Caption: Experimental workflow for the synthesis, characterization, and degradation analysis of poly(MDO-co-VAc).

reaction_scheme reactants MDO + VAc copolymer poly(MDO-co-VAc) reactants->copolymer Copolymerization conditions Initiator Catalyst/Surfactant Light/Heat conditions->copolymer

Caption: General scheme for the copolymerization of MDO and VAc.

signaling_pathway start Initiator Activation (Light or Heat) radical Initiator Radical start->radical propagation Propagation with MDO and VAc radical->propagation mdo_addition MDO Addition & Ring-Opening propagation->mdo_addition vac_addition VAc Addition propagation->vac_addition copolymer_chain Growing Copolymer Chain mdo_addition->copolymer_chain vac_addition->copolymer_chain copolymer_chain->propagation Chain Growth termination Termination copolymer_chain->termination final_copolymer poly(MDO-co-VAc) termination->final_copolymer

Caption: Simplified radical copolymerization mechanism of MDO and VAc.

References

Synthesis of Degradable Polyesters Using 2-Methylene-1,3-dioxepane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of degradable linkages into polymer backbones is a critical strategy for the development of sustainable materials and advanced biomedical devices. 2-Methylene-1,3-dioxepane (B1205776) (MDO) is a seven-membered cyclic ketene (B1206846) acetal (B89532) that serves as a versatile monomer for synthesizing aliphatic polyesters via radical ring-opening polymerization (rROP). This process introduces ester bonds into the main chain of vinyl polymers, rendering them susceptible to hydrolytic or enzymatic degradation. This document provides detailed application notes and experimental protocols for the synthesis and characterization of degradable polyesters based on MDO, with a focus on their applications in drug delivery and tissue engineering.

Introduction

Aliphatic polyesters such as poly(ε-caprolactone) (PCL), polylactide (PLA), and polyglycolide (PGA) are renowned for their biocompatibility and biodegradability, making them mainstays in the biomedical field.[1][2] However, their synthesis is typically achieved through polycondensation or ring-opening polymerization of lactones, which limits their combination with a wide array of vinyl monomers. The radical ring-opening polymerization of cyclic monomers like 2-methylene-1,3-dioxepane (MDO) offers a powerful alternative, enabling the creation of copolymers with tunable properties and degradation kinetics.[1][2]

The free-radical polymerization of MDO proceeds with a nearly quantitative ring-opening to form a polymer structurally similar to PCL.[3] This unique reactivity allows for the straightforward synthesis of functional polyesters by copolymerizing MDO with various functional vinyl monomers.[2] The resulting copolymers have found applications as drug delivery vehicles, tissue engineering scaffolds, and environmentally friendly materials.[1][4][5]

Key Applications

  • Drug Delivery: MDO-containing copolymers can be engineered to form micelles or nanoparticles for encapsulating and delivering therapeutic agents.[2][6][7] The degradable polyester (B1180765) backbone ensures the controlled release of the drug and the eventual clearance of the polymer carrier from the body.[2]

  • Tissue Engineering: The biocompatibility and degradability of MDO-based polyesters make them suitable for fabricating scaffolds that support cell growth and tissue regeneration.[1]

  • Sustainable Materials: The introduction of ester linkages into common plastics through copolymerization with MDO is a promising strategy for developing environmentally degradable packaging and other materials.[5][8]

Experimental Protocols

Protocol 1: Synthesis of 2-Methylene-1,3-dioxepane (MDO) Monomer

This protocol describes a two-step synthesis of MDO, which involves the formation of 2-bromomethyl-1,3-dioxepane (BMDO) followed by dehydrobromination.[9]

Step 1: Synthesis of 2-bromomethyl-1,3-dioxepane (BMDO)

Step 2: Dehydrobromination to form MDO

  • Cool the purified BMDO (0.31 mol) to 0 °C in a flask with stirring.

  • Slowly add finely ground potassium hydroxide (B78521) (0.36 mol) and a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB) (0.5 g) to the stirred mixture.

  • Maintain the solution at 0 °C for 20 minutes and then allow it to warm to room temperature.

  • Place the reaction mixture in an ultrasonic bath at 75 °C.

  • Distill the MDO product into a collection flask containing potassium carbonate and potassium hydroxide pellets to remove any acidic impurities and moisture.

  • The final MDO monomer should be stored under an inert atmosphere at low temperature to prevent premature polymerization. Purity can be confirmed by NMR spectroscopy.[9]

Protocol 2: Radical Ring-Opening Homopolymerization of MDO

This protocol outlines the synthesis of poly(ε-caprolactone)-like polymer via the free-radical ring-opening polymerization of MDO.[3]

  • Place the purified MDO monomer in a pressure tube.

  • Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) (e.g., 2 mol % relative to the monomer).

  • Seal the tube and degas the contents through several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

  • Place the sealed tube in a thermostated oil bath at a desired temperature (e.g., 50-60 °C) for a specified duration (e.g., 72-96 hours).[1][3]

  • After the polymerization period, cool the tube and dissolve the resulting polymer in a suitable solvent like chloroform (B151607).[3]

  • Precipitate the polymer by adding the chloroform solution to a non-solvent such as cold hexane (B92381) or methanol.[3]

  • Filter the precipitated polymer and dry it under vacuum at a moderate temperature (e.g., 40 °C) overnight to obtain the final product.[3]

  • Characterize the polymer using techniques like ¹H NMR to confirm 100% ring-opening and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.[10]

Protocol 3: Copolymerization of MDO with Vinyl Monomers

This protocol provides a general procedure for copolymerizing MDO with a vinyl monomer (e.g., methyl methacrylate (B99206) (MMA) or vinyl acetate (B1210297) (VAc)) to introduce degradable ester linkages into the polymer backbone.

  • In a Schlenk flask, dissolve MDO and the desired comonomer (e.g., MMA) in a suitable solvent (or perform in bulk). The feed ratio of the monomers will influence the final copolymer composition.

  • Add a radical initiator (e.g., AIBN).

  • Degas the solution by purging with an inert gas (e.g., nitrogen or argon) or through freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir for the required reaction time.[9][11]

  • Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR or gas chromatography.

  • Terminate the polymerization by cooling the mixture and exposing it to air.

  • Dissolve the copolymer in a solvent like THF or chloroform and precipitate it in a non-solvent (e.g., methanol, hexane, or water, depending on the copolymer's polarity).

  • Collect the polymer by filtration and dry it under vacuum.

  • Determine the copolymer composition using ¹H NMR spectroscopy.[12]

Protocol 4: In Vitro Degradation Study

This protocol describes a method to assess the degradability of MDO-based polyesters under hydrolytic conditions.[8][13]

  • Prepare films or pellets of the MDO-containing polymer of a known weight (e.g., 100 mg).

  • Immerse the polymer samples in a buffer solution of a specific pH. For accelerated degradation, a basic solution (e.g., KOH in methanol/THF) can be used.[8][13] For enzymatic degradation, a solution containing an enzyme like lipase (B570770) can be used in a buffer such as PBS (pH 7.4).[2]

  • Incubate the samples at a constant temperature (e.g., 37 °C) with gentle agitation.

  • At predetermined time points, remove the polymer samples from the solution.

  • Gently rinse the samples with deionized water to remove any residual buffer or salts, and then dry them under vacuum until a constant weight is achieved.

  • Measure the final weight of the polymer samples to determine the percentage of weight loss.

  • The degradation can also be monitored by analyzing the molecular weight reduction of the polymer over time using GPC.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis and characterization of MDO-based polyesters.

Table 1: Homopolymerization and Copolymerization of MDO

Comonomer Initiator [MDO]:[Comonomer]:[Initiator] Temp (°C) Time (h) Conversion (%) Mn ( g/mol ) PDI (Mw/Mn) Ref
None (MDO only) AIBN 100 : 0 : 2 50 72 - - - [3]
Vinyl Acetate (VAc) TPO / Co(acac)₂ Varied 30 - - 4,500-11,200 1.15-1.35 [14]
Methyl Methacrylate (MMA) AIBN Varied 40 - - - - [9][11]
ECTVP (RAFT Agent) AIBN 200 : 1 : 0.2 60 96 99 16,800 1.34 [1]
ECTVP (RAFT Agent) AIBN 400 : 1 : 0.2 60 96 98 29,100 1.48 [1]

Note: "-" indicates data not specified in the cited abstract.

Table 2: Reactivity Ratios for MDO Copolymerization

Comonomer (M₂) r₁ (MDO) r₂ (Comonomer) Temperature (°C) Ref
Methyl Methacrylate (MMA) 0.057 34.12 40 [10][11]

| Vinyl Acetate (VAc) | 0.14 | 1.89 | 30 |[14] |

Table 3: Drug Release from MDO-based Copolymers

Copolymer System Drug Release Condition Result Ref
P(MDO-co-PEGMA-co-PDSMA) Doxorubicin (DOX) pH 5.5 vs pH 7.4 Much faster release at pH 5.5 [2]

| P(MDO-co-PEGMA-co-PDSMA) | Doxorubicin (DOX) | Intracellular | Efficiently internalized by cancer cells |[2] |

Visualizations

Polymerization and Workflow Diagrams

MDO_Synthesis_Workflow cluster_synthesis Protocol 1: MDO Monomer Synthesis cluster_polymerization Protocols 2 & 3: Polymerization cluster_purification Purification & Characterization Reactants Bromoacetaldehyde diethyl acetal + 1,4-Butanediol BMDO Intermediate: 2-bromomethyl-1,3-dioxepane (BMDO) Reactants->BMDO Reflux w/ p-TSA MDO Final Product: 2-Methylene-1,3-dioxepane (MDO) BMDO->MDO Dehydrobromination w/ KOH Monomers MDO Monomer + Optional Vinyl Comonomer MDO->Monomers Polymerization Radical Polymerization (e.g., with AIBN) Monomers->Polymerization CrudePolymer Crude Polyester Polymerization->CrudePolymer Purification Dissolution & Precipitation CrudePolymer->Purification Drying Vacuum Drying Purification->Drying FinalPolymer Pure Degradable Polyester Drying->FinalPolymer Characterization Characterization (NMR, GPC, etc.) FinalPolymer->Characterization

Caption: Workflow for MDO synthesis and subsequent polymerization.

RROP_Mechanism cluster_mechanism Radical Ring-Opening Polymerization (rROP) of MDO Initiator R• (Initiator Radical) MDO 2-Methylene-1,3-dioxepane (MDO) Initiator->MDO + Radical_Adduct Intermediate Radical (Acetal Radical) MDO->Radical_Adduct Radical Addition Ring_Opened Ring-Opened Radical (Ester linkage formed) Radical_Adduct->Ring_Opened β-scission (Ring Opening) Polymer Propagating Polymer Chain (-[CH₂-CH₂(R)-COO-(CH₂)₄]-•) Ring_Opened->Polymer + n(MDO) Propagation Drug_Delivery_Concept cluster_synthesis Prodrug Synthesis cluster_assembly Self-Assembly cluster_delivery Intracellular Delivery & Release Copolymer Amphiphilic P(MDO-co-PEGMA...) Prodrug Polymer-Drug Conjugate Copolymer->Prodrug Drug Drug Molecule (e.g., Doxorubicin) Drug->Prodrug Micelle Prodrug Micelle (Core-Shell Structure) Prodrug->Micelle Self-assembles in aqueous solution Uptake Cellular Uptake (Endocytosis) Micelle->Uptake Release Drug Release (e.g., low pH in endosome) Uptake->Release Degradation Polymer Degradation Uptake->Degradation

References

Application Notes and Protocols for 2-Methylene-1,3-dioxepane (MDO)-Based Biodegradable Polymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylene-1,3-dioxepane (MDO) is a versatile cyclic ketene (B1206846) acetal (B89532) monomer that undergoes radical ring-opening polymerization (rROP) to introduce biodegradable ester linkages into the backbone of vinyl polymers. This unique property makes MDO an attractive building block for the synthesis of biodegradable polymers for various biomedical applications, including drug delivery. Copolymers of MDO can be engineered to be biocompatible and stimuli-responsive, offering controlled and targeted release of therapeutic agents. These polymers can self-assemble into nanostructures like micelles, encapsulating hydrophobic drugs and releasing them in response to specific triggers such as the acidic tumor microenvironment. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of MDO-based polymers for drug delivery applications.

Data Summary of MDO-Based Polymers for Drug Delivery

The following tables summarize the key quantitative data for MDO-based copolymers, including their physicochemical properties and their performance as drug delivery vehicles for doxorubicin (B1662922) (DOX).

Table 1: Physicochemical Properties of MDO-Based Copolymers

Polymer CompositionMonomer Feed Ratio (Molar)Molecular Weight (Mn, kDa)Polydispersity Index (PDI)Reference
P(MDO-co-PEGMA-co-PDSMA)MDO:PEGMA:PDSMA = 50:25:2512.51.68[1]
P(MDO-co-PEGMA-co-PDSMA)MDO:PEGMA:PDSMA = 60:20:2014.21.75[1]
P(MDO-co-PEGMA-co-PDSMA)MDO:PEGMA:PDSMA = 70:15:1515.81.81[1]

Table 2: Characteristics of Drug-Loaded MDO-Based Micelles

Polymer CompositionDrugParticle Size (Hydrodynamic Diameter, nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (wt%)Drug Loading Efficiency (%)Reference
P(MDO-co-PEGMA-co-PDSMA)Doxorubicin119.4< 0.2Nearly Neutral~10-12~100[2][3]
P(MDO-co-PEGMA)Doxorubicin83.7 - 141.5LowNearly NeutralNot ReportedNot Reported[2]

Table 3: In Vitro pH-Responsive Drug Release of Doxorubicin

Polymer SystempHCumulative Release at 24h (%)Cumulative Release at 48h (%)Reference
P(MDO-co-PEGMA-co-PDSMA)-DOX5.5~55~70[4]
P(MDO-co-PEGMA-co-PDSMA)-DOX7.4~20~30[4]

Table 4: In Vitro Biocompatibility of MDO-Based Polymers

Polymer CompositionCell LineConcentration (µg/mL)Cell Viability (%)Reference
P(PEGMA-co-DMAEMA) grafted TMC293T10> 90[5]
P(PEGMA-co-DMAEMA) grafted TMC293T20~85[5]
P(PEGMA-co-DMAEMA) grafted TMC293T40~80[5]
P(PEGMA-co-DMAEMA) grafted TMCHeLa10> 95[5]
P(PEGMA-co-DMAEMA) grafted TMCHeLa20~90[5]
P(PEGMA-co-DMAEMA) grafted TMCHeLa40~85[5]

Note: Data for P(PEGMA-co-DMAEMA) grafted TMC is included as a representative example of the biocompatibility of PEGMA-containing copolymers.

Experimental Protocols

Protocol 1: Synthesis of P(MDO-co-PEGMA-co-PDSMA) Terpolymer

This protocol describes the synthesis of a functional MDO-based terpolymer via radical ring-opening polymerization.

Materials:

  • 2-Methylene-1,3-dioxepane (MDO)

  • Poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA, Mn ≈ 475 g/mol )

  • Pyridyl disulfide ethylmethacrylate (PDSMA)

  • Azobisisobutyronitrile (AIBN)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Diethyl ether (cold)

  • Nitrogen gas

Procedure:

  • In a Schlenk flask, dissolve MDO, PEGMA, and PDSMA in anhydrous 1,4-dioxane at the desired molar ratio (e.g., 60:20:20).

  • Add AIBN (1 mol% relative to total monomers) to the solution.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen and seal.

  • Place the flask in a preheated oil bath at 70°C and stir for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether with vigorous stirring.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the polymer in a vacuum oven at room temperature overnight.

  • Characterize the polymer using ¹H NMR for composition and GPC for molecular weight and PDI.

Protocol 2: Doxorubicin (DOX) Conjugation to P(MDO-co-PEGMA-co-PDSMA)

This protocol details the conjugation of doxorubicin to the terpolymer via a pH-sensitive hydrazone linker, utilizing the pyridyl disulfide groups for subsequent thiol-maleimide chemistry.

Materials:

  • P(MDO-co-PEGMA-co-PDSMA)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Maleimide-PEG-hydrazone derivative of doxorubicin (Mal-DOX) - to be synthesized separately

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dimethylformamide (DMF)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Synthesize Mal-DOX according to established literature procedures.

  • Dissolve P(MDO-co-PEGMA-co-PDSMA) in anhydrous DMF.

  • Add TCEP to reduce the pyridyl disulfide groups to free thiols. Stir under nitrogen for 1 hour.

  • Add a solution of Mal-DOX in anhydrous DMF to the polymer solution.

  • Stir the reaction mixture at room temperature in the dark for 24 hours.

  • Purify the polymer-drug conjugate by dialysis against a mixture of DMF and water, followed by dialysis against deionized water.

  • Lyophilize the purified solution to obtain the P(MDO-co-PEGMA-co-PDSMA)-DOX conjugate.

  • Determine the drug loading content by UV-Vis spectrophotometry.

Protocol 3: Formulation of Drug-Loaded Micelles by Self-Assembly

This protocol describes the formation of drug-loaded micelles from the amphiphilic polymer-drug conjugate.

Materials:

  • P(MDO-co-PEGMA-co-PDSMA)-DOX conjugate

  • Deionized water or PBS

Procedure:

  • Dissolve the P(MDO-co-PEGMA-co-PDSMA)-DOX conjugate in a small amount of a water-miscible organic solvent (e.g., DMF or DMSO).

  • Add deionized water or PBS dropwise to the polymer solution under gentle stirring.

  • Continue stirring for several hours to allow for the self-assembly of micelles and the evaporation of the organic solvent.

  • Dialyze the micellar solution against deionized water or PBS to remove any remaining organic solvent and non-encapsulated drug.

  • Characterize the micelles for particle size and size distribution using Dynamic Light Scattering (DLS) and for morphology using Transmission Electron Microscopy (TEM).

Protocol 4: In Vitro Drug Release Study

This protocol outlines the procedure for evaluating the pH-responsive release of DOX from the micelles.

Materials:

  • DOX-loaded micelles

  • PBS at pH 7.4

  • Acetate (B1210297) buffer at pH 5.5

  • Dialysis membrane (MWCO 10 kDa)

  • Shaking incubator at 37°C

  • UV-Vis spectrophotometer or fluorescence plate reader

Procedure:

  • Transfer a known volume of the DOX-loaded micelle solution into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of release medium (PBS pH 7.4 or acetate buffer pH 5.5).

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released DOX in the collected samples using a UV-Vis spectrophotometer (absorbance at 485 nm) or a fluorescence plate reader.

  • Calculate the cumulative percentage of drug released over time.

Protocol 5: In Vitro Cytotoxicity Assay

This protocol describes the evaluation of the biocompatibility and anticancer efficacy of the MDO-based polymers and drug-loaded micelles using an MTT assay.

Materials:

  • Cancer cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Empty polymer micelles and DOX-loaded micelles

  • Free DOX solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of free DOX, empty micelles, and DOX-loaded micelles in the cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing the test samples. Include untreated cells as a control.

  • Incubate the plates for 48 or 72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Visualizations

Experimental_Workflow_for_MDO_Polymer_Drug_Delivery cluster_synthesis Polymer Synthesis & Conjugation cluster_formulation Micelle Formulation & Characterization cluster_evaluation In Vitro Evaluation Monomers MDO, PEGMA, PDSMA Polymerization Radical Ring-Opening Polymerization Monomers->Polymerization Terpolymer P(MDO-co-PEGMA-co-PDSMA) Polymerization->Terpolymer Drug_Conjugation DOX Conjugation Terpolymer->Drug_Conjugation Polymer_Drug_Conjugate Polymer-DOX Conjugate Drug_Conjugation->Polymer_Drug_Conjugate Self_Assembly Self-Assembly (Dialysis) Polymer_Drug_Conjugate->Self_Assembly Micelles DOX-Loaded Micelles Self_Assembly->Micelles Characterization Characterization (DLS, TEM) Micelles->Characterization Characterized_Micelles Characterized Micelles Characterization->Characterized_Micelles Drug_Release Drug Release Study (pH 5.5 vs 7.4) Characterized_Micelles->Drug_Release Cytotoxicity Cytotoxicity Assay (MTT) Characterized_Micelles->Cytotoxicity Release_Data Release Profile Drug_Release->Release_Data Viability_Data Cell Viability Cytotoxicity->Viability_Data

Caption: Workflow for MDO-based polymer drug delivery system development.

pH_Responsive_Drug_Release_Mechanism cluster_circulation Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) cluster_endosome Endosome/Lysosome (pH 5.0-6.0) Micelle_Stable Stable Micelle (Drug Encapsulated) Slow_Release Minimal Drug Release Micelle_Stable->Slow_Release Stable Hydrazone Linker EPR EPR Effect (Passive Targeting) Micelle_Stable->EPR Micelle_Tumor Micelle at Tumor Site Micelle_Internalized Internalized Micelle Micelle_Tumor->Micelle_Internalized Endocytosis EPR->Micelle_Tumor Linker_Cleavage Hydrazone Linker Cleavage Micelle_Internalized->Linker_Cleavage Drug_Release_Intra Intracellular Drug Release Linker_Cleavage->Drug_Release_Intra Drug_Action Drug Action (Apoptosis) Drug_Release_Intra->Drug_Action

Caption: pH-responsive drug release mechanism from MDO-based micelles.

References

Application Notes and Protocols for RAFT Polymerization of 2-Methylene-1,3-dioxepane to Synthesize Hyperbranched Polycaprolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of hyperbranched polycaprolactone (B3415563) (PCL) through the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 2-Methylene-1,3-dioxepane (MDO). This method offers a controlled approach to producing branched PCL, a biodegradable and biocompatible polymer with significant potential in drug delivery applications.

Introduction

Polycaprolactone (PCL) is a well-established aliphatic polyester (B1180765) widely utilized in biomedical applications due to its excellent biocompatibility and biodegradability.[1][2] Hyperbranched polymers, in comparison to their linear counterparts, offer unique advantages such as lower viscosity, a high degree of surface functionality, and improved encapsulation efficiency, making them particularly attractive for advanced drug delivery systems.[2][3][4][5]

The synthesis of hyperbranched PCL can be achieved via the RAFT polymerization of 2-Methylene-1,3-dioxepane (MDO), a cyclic ketene (B1206846) acetal.[6][7][8] This one-pot approach combines radical ring-opening polymerization with self-condensing vinyl polymerization (SCVP) to create a branched polymer architecture.[6][7] The use of a polymerizable chain transfer agent, such as Vinyl 2-[(ethoxycarbonothioyl) sulfanyl] propanoate (ECTVP), is crucial for the formation of the hyperbranched structure.[6][7] This methodology allows for the tuning of the polymer's properties, including the degree of branching, which in turn influences its crystallinity and degradation rate.[6][7]

Data Presentation

The following tables summarize the quantitative data from the RAFT polymerization of MDO to synthesize hyperbranched PCL.

Table 1: Polymerization Results of MDO with ECTVP RAFT Agent [6]

Entry[MDO]₀:[ECTVP]₀:[AIBN]₀Time (h)Conversion (%)Mₙ (GPC, g/mol )Mₙ (NMR, g/mol )Đ (Mₙ/Mₙ)
P1100:1:0.29632510045002.09
P250:1:0.29635320028001.87
P325:1:0.29641210018001.65

Polymerization conditions: 60 °C, using azodiisobutyronitrile (AIBN) as the initiator.[6]

Table 2: Characterization Data for Hyperbranched Polycaprolactone (PCL) [6][9]

EntryMₙ (GPC, g/mol )Mₙ (GPC, g/mol )g'DB (%)Tₔ (°C)Tₘ (°C)ΔHₘ (J/g)Xₑ (%)
P15100106000.5486.826545.325.418.8
P2320060000.63511.226139.815.611.6
P3210035000.71618.525530.25.33.9

g': Viscosity branching index; DB: Degree of branching; Tₔ: Decomposition temperature; Tₘ: Melting temperature; ΔHₘ: Enthalpy of melting; Xₑ: Degree of crystallinity.

Experimental Protocols

Materials
  • 2-Methylene-1,3-dioxepane (MDO): Synthesized according to literature procedures or purchased from a commercial source.

  • Vinyl 2-[(ethoxycarbonothioyl) sulfanyl] propanoate (ECTVP): RAFT agent.

  • Azodiisobutyronitrile (AIBN): Initiator, purified by recrystallization from ethanol.[5]

  • Solvents: Anhydrous solvents such as dimethyl sulfoxide (B87167) (DMSO) for characterization.

  • Other reagents: As needed for synthesis and purification.

Synthesis of Hyperbranched PCL

This protocol is based on a typical procedure for the RAFT polymerization of MDO using ECTVP as the chain transfer agent.[6]

  • Reactant Preparation: In a polymerization tube, add 2-Methylene-1,3-dioxepane (MDO), Vinyl 2-[(ethoxycarbonothioyl) sulfanyl] propanoate (ECTVP), and Azodiisobutyronitrile (AIBN) at a desired molar ratio (e.g., [MDO]₀:[ECTVP]₀:[AIBN]₀ = 100:1:0.2).[6]

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed polymerization tube in a preheated oil bath at 60 °C and stir for the desired reaction time (e.g., 96 hours).[6]

  • Termination: Quench the polymerization by cooling the reaction tube in an ice bath and exposing the contents to air.

  • Purification: Dissolve the resulting polymer in a suitable solvent and precipitate it in a non-solvent (e.g., cold methanol). Repeat the dissolution-precipitation cycle two more times to purify the polymer.

  • Drying: Dry the purified hyperbranched PCL in a vacuum oven at room temperature until a constant weight is achieved.

Characterization of Hyperbranched PCL
  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure and determine the monomer conversion and polymer composition. Spectra can be recorded in solvents like DMSO-d₆.[6]

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (Đ).[6] Triple detection GPC can be used to determine the branching architecture.[6]

  • Differential Scanning Calorimetry (DSC): To analyze the thermal properties of the polymer, including the glass transition temperature (Tₑ) and melting temperature (Tₘ).[6]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the hyperbranched PCL.[6]

Visualizations

Reaction Scheme

G RAFT Polymerization of MDO for Hyperbranched PCL MDO 2-Methylene-1,3-dioxepane (MDO) Polymerization RAFT Polymerization (Radical Ring-Opening & SCVP) MDO->Polymerization ECTVP RAFT Agent (ECTVP) ECTVP->Polymerization AIBN Initiator (AIBN) AIBN->Polymerization Initiation (60 °C) Hyperbranched_PCL Hyperbranched Polycaprolactone (PCL) Polymerization->Hyperbranched_PCL Propagation & Branching

Caption: RAFT polymerization of MDO for hyperbranched PCL.

Experimental Workflow

G Experimental Workflow for Hyperbranched PCL Synthesis cluster_synthesis Synthesis cluster_characterization Characterization Reactants 1. Mix Reactants (MDO, ECTVP, AIBN) Degas 2. Freeze-Pump-Thaw Reactants->Degas Polymerize 3. Polymerize at 60 °C Degas->Polymerize Terminate 4. Quench Reaction Polymerize->Terminate Purify 5. Precipitate and Wash Terminate->Purify Dry 6. Vacuum Dry Purify->Dry NMR ¹H NMR Dry->NMR Structural Analysis GPC GPC Dry->GPC Molecular Weight DSC DSC Dry->DSC Thermal Properties TGA TGA Dry->TGA Thermal Stability

Caption: Experimental workflow for hyperbranched PCL synthesis.

Logical Relationship of Properties

G Relationship between Synthesis, Structure, and Properties Molar_Ratio [MDO]:[ECTVP] Ratio Degree_of_Branching Degree of Branching (DB) Molar_Ratio->Degree_of_Branching Determines Crystallinity Crystallinity (Xₑ) Degree_of_Branching->Crystallinity Inversely Affects Degradation_Rate Degradation Rate Degree_of_Branching->Degradation_Rate Directly Affects Drug_Delivery_App Drug Delivery Applications Degree_of_Branching->Drug_Delivery_App Enhances Crystallinity->Degradation_Rate Influences Degradation_Rate->Drug_Delivery_App Impacts

Caption: Relationship between synthesis, structure, and properties.

References

Application Notes and Protocols for Emulsion Polymerization of 2-Methylene-1,3-dioxepane and Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of degradable copolymers of 2-Methylene-1,3-dioxepane (MDO) and acrylates via emulsion polymerization. This technique offers a versatile platform for creating novel polymers with applications in drug delivery, biodegradable materials, and pressure-sensitive adhesives.

Introduction

The incorporation of 2-Methylene-1,3-dioxepane (MDO), a cyclic ketene (B1206846) acetal, into acrylate (B77674) polymer backbones via radical ring-opening polymerization introduces ester linkages. These linkages render the resulting copolymers susceptible to hydrolytic degradation, a desirable characteristic for applications such as controlled drug release and environmentally friendly materials. Emulsion polymerization is an industrially relevant and scalable method for producing these copolymers. However, the aqueous environment of emulsion polymerization presents a significant challenge due to the hydrolytic instability of MDO.

Successful emulsion copolymerization of MDO and acrylates hinges on carefully controlling reaction conditions to favor polymerization over MDO hydrolysis. Key parameters include pH, temperature, and monomer feed rate. This document outlines protocols for seeded semibatch emulsion polymerization, a technique that allows for greater control over these parameters and the final polymer properties.

Key Challenges and Considerations

  • MDO Hydrolysis: MDO is highly susceptible to hydrolysis in aqueous environments, particularly under acidic conditions and at elevated temperatures. This side reaction consumes the MDO monomer, preventing its incorporation into the polymer backbone. To mitigate this, polymerizations are typically carried out under mildly basic conditions (pH ≈ 8) and at lower temperatures.[1]

  • Reaction Control: A seeded semibatch process is often employed to maintain control over the polymerization. This involves introducing a pre-made "seed" latex to control the number of particles, followed by the gradual feeding of the monomers. This approach helps to maintain a high instantaneous monomer conversion, which favors the copolymerization of MDO over its hydrolysis.[2]

Data Presentation: Reaction Conditions and Outcomes

The following tables summarize key experimental parameters and results from literature for the emulsion copolymerization of MDO with various acrylates.

Table 1: Reaction Conditions for Seeded Semibatch Emulsion Copolymerization of MDO and Acrylates

Parametern-Butyl Acrylate (nBA) / MDO2-Octyl Acrylate (2OA) / MDOVinyl Acetate (VAc) / MDOReference
Reactor 0.5 L glass reactor with anchor stirrer0.5 L glass reactor with anchor stirrerNot Specified[3]
Atmosphere NitrogenNitrogenNot Specified[3]
Stirring Speed 200 rpm200 rpmNot Specified[3]
Seed Commercial acrylic seed (65 nm)Commercial acrylic seed (65 nm)Not Specified[3]
pH ~8 (adjusted with ammonia)~8 (adjusted with ammonia)~8 (mildly basic)[1][4]
Initiator System Redox (e.g., with EDTA as catalyst part)Redox (e.g., with EDTA as catalyst part)Redox[2][3]
Temperature 20 - 50 °C40 °C40 °C[3][4]
Monomer Feed Time 60 - 180 min180 minNot Specified[3]

Table 2: Influence of Reaction Conditions on MDO Incorporation and Hydrolysis

Acrylate ComonomerTemperature (°C)Monomer Feed Time (min)MDO Incorporation (%)MDO Hydrolysis (%)Reference
n-Butyl Acrylate2060High (up to 86 mol%)Low
n-Butyl Acrylate30180LowerHigher[3]
2-Octyl Acrylate401800100[3]
Vinyl Acetate40Not SpecifiedHigh (~90%)Low[1]

Note: Higher temperatures and longer feeding times (lower monomer concentration in particles) generally favor MDO hydrolysis over its incorporation into the copolymer.[3]

Experimental Protocols

Protocol 1: Seeded Semibatch Emulsion Copolymerization of MDO and n-Butyl Acrylate

This protocol is a generalized procedure based on methodologies reported in the literature.[3]

Materials:

  • 2-Methylene-1,3-dioxepane (MDO)

  • n-Butyl Acrylate (nBA)

  • Commercial acrylic seed latex (e.g., 65 nm particle size)

  • Deionized water

  • Ammonia (B1221849) solution (for pH adjustment)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Redox initiator system (e.g., potassium persulfate (KPS) as the oxidant and a suitable reducing agent)

  • Nitrogen gas

Equipment:

  • 0.5 L jacketed glass reactor with a mechanical stirrer (e.g., anchor type), reflux condenser, nitrogen inlet, and ports for monomer and initiator feeding.

  • Thermostatic bath to control reactor temperature.

  • Syringe pumps for controlled monomer and initiator feeding.

  • pH meter.

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure all connections are secure.

  • Initial Charge:

    • To the reactor, add the commercial acrylic seed, deionized water, and EDTA.

    • Adjust the pH of the initial charge to approximately 8 using the ammonia solution.

    • Begin stirring at 200 rpm and purge the reactor with nitrogen for at least 30 minutes to remove oxygen.

    • Set the reactor temperature to the desired value (e.g., 20 °C) using the thermostatic bath.

  • Monomer and Initiator Preparation:

    • In a separate vessel, prepare the monomer mixture of nBA and MDO at the desired ratio (e.g., 95/5 wt%).

    • Prepare aqueous solutions of the oxidant and reducing agent for the redox initiator system.

  • Polymerization:

    • Once the reactor temperature and pH are stable, start the continuous feed of the monomer mixture and the initiator solutions using syringe pumps over a predetermined period (e.g., 60 minutes).

    • Monitor the reaction temperature and pH throughout the polymerization and make adjustments as necessary.

  • Completion and Characterization:

    • After the feeds are complete, maintain the reaction conditions for an additional hour to ensure high monomer conversion.

    • Cool the reactor to room temperature.

    • The resulting latex can be characterized for particle size (Dynamic Light Scattering), polymer composition (NMR), molecular weight (Gel Permeation Chromatography), and thermal properties (Differential Scanning Calorimetry).

Visualizations

Experimental Workflow for Seeded Semibatch Emulsion Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Monomer_Mixture Prepare Monomer (Acrylate + MDO) Polymerization Start Feeds & Polymerize Monomer_Mixture->Polymerization Initiator_Solutions Prepare Initiator Solutions Initiator_Solutions->Polymerization Initial_Charge Prepare Initial Charge (Seed, Water, EDTA, pH Adjust) Reactor_Setup Reactor Setup & N2 Purge Initial_Charge->Reactor_Setup Reactor_Setup->Polymerization Monitoring Monitor T & pH Polymerization->Monitoring Cooling Cool Reactor Polymerization->Cooling Characterization Characterize Latex (DLS, NMR, GPC, DSC) Cooling->Characterization

Caption: Workflow for seeded semibatch emulsion polymerization of MDO and acrylates.

Mechanism of Drug Release from MDO-Acrylate Copolymer Nanoparticles

For drug delivery applications, MDO-acrylate copolymers can be formulated into nanoparticles encapsulating a therapeutic agent. The degradation of the polymer backbone via hydrolysis of the ester linkages leads to the controlled release of the drug.

G cluster_system Drug Delivery System cluster_environment Biological Environment (e.g., Tumor Microenvironment) cluster_action Therapeutic Action Nanoparticle Drug-Loaded MDO-Acrylate Nanoparticle Hydrolysis Hydrolysis of Ester Linkages Nanoparticle->Hydrolysis Introduction into physiological conditions Degradation Polymer Backbone Degradation Hydrolysis->Degradation Drug_Release Drug Release Degradation->Drug_Release Target_Cell Target Cell Drug_Release->Target_Cell Therapeutic_Effect Therapeutic Effect Target_Cell->Therapeutic_Effect

Caption: Mechanism of drug release from biodegradable MDO-acrylate nanoparticles.

Applications in Drug Development

The ability to tune the degradation rate of MDO-acrylate copolymers by altering the MDO content makes them attractive for various drug delivery applications. These materials can be used to formulate nanoparticles for the sustained and targeted release of therapeutic agents.[4] For instance, copolymers of acrylates and methacrylates are widely explored for transdermal and oral drug delivery systems.[5][6][7] The biodegradable nature of MDO-containing polymers can lead to the development of biocompatible drug carriers that degrade into non-toxic byproducts, enhancing patient safety. Furthermore, functional monomers can be incorporated during polymerization to introduce targeting moieties or other functionalities for advanced drug delivery systems.

References

Application Note: One-Pot Synthesis of Amine-Functionalized Polyesters for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Functional polyesters are a cornerstone of modern drug delivery systems, prized for their biocompatibility and biodegradability. Poly(ε-caprolactone) (PCL) is a leading example, approved by the FDA for various biomedical applications.[1] A significant challenge, however, is the introduction of functional groups onto the polyester (B1180765) backbone to allow for the covalent attachment of drugs, targeting ligands, or other moieties. This application note details a streamlined one-pot synthesis of a functional polyester, poly(ε-caprolactone-co-glycidyl methacrylate) (PCL-co-GMA), followed by a protocol for its functionalization with amine groups, rendering it a versatile platform for drug delivery applications such as chemotherapy.

The one-pot approach, combining the ring-opening polymerization (ROP) of ε-caprolactone with the incorporation of the functional monomer glycidyl (B131873) methacrylate (B99206) (GMA), offers a significant advantage by reducing synthesis steps, saving time, and minimizing waste. The pendant epoxide rings of the GMA units serve as reactive handles for post-polymerization modification, allowing for the straightforward introduction of various functionalities.[1] Herein, we focus on amine functionalization, which provides sites for drug conjugation and can enhance nanoparticle stability and cellular uptake.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Poly(ε-caprolactone-co-glycidyl methacrylate) (PCL-co-GMA)

This protocol describes the synthesis of a random copolymer of ε-caprolactone and glycidyl methacrylate via ring-opening polymerization using stannous octoate (Sn(Oct)₂) as a catalyst.

Materials:

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon or nitrogen.

  • Reagent Charging: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add ε-caprolactone (e.g., 5.0 g, 43.8 mmol) and glycidyl methacrylate (e.g., 1.25 g, 8.8 mmol) for a target 80:20 molar ratio. Add anhydrous toluene (40 mL) to dissolve the monomers.

  • Initiator Addition: Add benzyl alcohol (initiator) via syringe. The amount determines the target molecular weight (e.g., for a target Mn of 10,000 g/mol , add 62.5 mg, 0.58 mmol).

  • Catalyst Addition: Add stannous octoate (catalyst). A monomer-to-catalyst ratio of 200:1 is typical (e.g., 106 mg, 0.26 mmol).

  • Polymerization: Subject the flask to three freeze-pump-thaw cycles to remove dissolved oxygen. Place the flask in a preheated oil bath at 110 °C and stir under an inert atmosphere for 12-24 hours. The progress of the polymerization can be monitored by taking aliquots and analyzing them via ¹H NMR.[2]

  • Purification: Cool the reaction mixture to room temperature. Dilute with dichloromethane (~20 mL) and precipitate the polymer by slowly adding the solution to a beaker of cold methanol (~400 mL) with vigorous stirring.

  • Isolation: Decant the methanol and redissolve the polymer in a minimal amount of DCM. Repeat the precipitation step two more times.

  • Drying: Dry the final white polymer product under vacuum at room temperature for 48 hours.

  • Characterization: Characterize the resulting PCL-co-GMA by ¹H NMR to confirm copolymer composition and by Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn) and polydispersity index (Đ).

Protocol 2: Post-Polymerization Amination of PCL-co-GMA

This protocol details the ring-opening of the epoxide groups on the PCL-co-GMA backbone with an amine, for example, diethylamine (B46881), to introduce functional side chains.

Materials:

  • PCL-co-GMA copolymer (from Protocol 1)

  • Diethylamine (DEA), >99.5%

  • Tetrahydrofuran (THF), anhydrous, >99.9%

  • Dialysis tubing (MWCO 3.5 kDa)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve PCL-co-GMA (e.g., 2.0 g) in anhydrous THF (30 mL) in a round-bottom flask with stirring.

  • Amine Addition: Add a 10-fold molar excess of diethylamine relative to the GMA monomer units in the copolymer.

  • Reaction: Stir the mixture at 50 °C for 24 hours.

  • Purification: Concentrate the solution using a rotary evaporator. Redissolve the polymer in THF and purify by dialysis against a 1:1 mixture of THF/water for 48 hours, followed by dialysis against deionized water for another 24 hours to remove unreacted amine and solvent.

  • Isolation: Lyophilize the dialyzed solution to obtain the amine-functionalized polyester as a white, fluffy solid.

  • Characterization: Confirm the successful amination by ¹H NMR spectroscopy, observing the disappearance of epoxide protons and the appearance of new signals corresponding to the diethylamine moiety.

Data Presentation

The molecular weight and composition of the PCL-co-GMA copolymers can be controlled by adjusting the monomer-to-initiator and comonomer feed ratios. The following table provides representative data from one-pot copolymerizations.

EntryCL:GMA Feed Ratio (mol/mol)[Monomer]:[Initiator] RatioMn (GPC, g/mol )Đ (PDI)GMA Content in Copolymer (mol%)
190:10100:19,5001.259%
280:20100:19,8001.3118%
370:30100:110,2001.3827%
480:20150:114,5001.3519%

Data are representative and based on typical outcomes for similar polymerization systems.

Visualizations

Experimental Workflow

The overall process from synthesis to drug-loaded nanoparticles is depicted in the following workflow.

G cluster_synthesis Part 1: Polymer Synthesis cluster_functionalization Part 2: Functionalization & Drug Loading Monomers ε-Caprolactone + Glycidyl Methacrylate Synthesis One-Pot ROP (Toluene, 110°C, 12-24h) Monomers->Synthesis Initiator Benzyl Alcohol Initiator->Synthesis Catalyst Sn(Oct)₂ Catalyst->Synthesis Purification1 Precipitation in Methanol Synthesis->Purification1 PCL_GMA PCL-co-GMA Copolymer Purification1->PCL_GMA Functionalization Amination Reaction (THF, 50°C, 24h) PCL_GMA->Functionalization Amine Diethylamine Amine->Functionalization Purification2 Dialysis Functionalization->Purification2 Amine_PCL Amine-Functionalized PCL-co-GMA Purification2->Amine_PCL NP_Formation Nanoprecipitation (Self-Assembly) Amine_PCL->NP_Formation Drug Doxorubicin Drug->NP_Formation Drug_NP Drug-Loaded Nanoparticles NP_Formation->Drug_NP G cluster_cell Cancer Cell NP DOX-Loaded Nanoparticle Endocytosis Endocytosis NP->Endocytosis 1. Cellular Uptake Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Low pH) Endosome->Lysosome DOX_Release DOX Release Lysosome->DOX_Release 2. Acid-Triggered Disassembly Cytoplasm Cytoplasm DOX_Release->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus 3. Nuclear Entry DNA DNA Apoptosis Apoptosis (Cell Death) DNA->Apoptosis 4. DNA Intercalation & Topoisomerase II Inhibition

References

Application Note: Determination of 2-Methyl-1,3-dioxolane Purity using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-1,3-dioxolane is a cyclic acetal (B89532) utilized as a solvent, a protecting group for aldehydes in chemical synthesis, and a precursor in the manufacturing of various fine chemicals and pharmaceuticals.[1] The purity of 2-Methyl-1,3-dioxolane is critical as impurities can lead to undesirable side reactions, reduced product yields, and compromised quality of the final product.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it the preferred method for assessing the purity of 2-Methyl-1,3-dioxolane.[1][2] This application note provides a detailed protocol for the GC-MS analysis of 2-Methyl-1,3-dioxolane purity.

Key Mass Spectral Fragments

The electron ionization (EI) mass spectrum of 2-Methyl-1,3-dioxolane is characterized by specific fragments that are crucial for its identification. The primary fragments include:

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
73High[M-CH₃]⁺
43High[CH₃CO]⁺

Note: Relative intensities can fluctuate based on the specific instrumentation and analytical conditions.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of 2-Methyl-1,3-dioxolane. These values are indicative and may vary depending on the instrumentation and experimental conditions.

ParameterValueReference
Limit of Detection (LOD)0.11 ng/mL[3]
Limit of Quantification (LOQ)0.43 ng/mL[3]
Limit of Quantification (LOQ) in Water (Headspace/GC-MS)5 µg/L[2][3]
Purity of Commercial Grades~97%[1]

Experimental Protocol: GC-MS Analysis of 2-Methyl-1,3-dioxolane

This protocol outlines a general procedure for the determination of 2-Methyl-1,3-dioxolane purity.

1. Sample Preparation

  • Prepare a 1% (v/v) solution of the 2-Methyl-1,3-dioxolane sample in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.[1]

  • For quantitative analysis, a known amount of a suitable internal standard (e.g., a deuterated analog) should be added if required.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC) Parameters:

    • Injector Temperature: 200-250 °C.[2]

    • Injection Mode: Split (e.g., 20:1) or Splitless, depending on the required sensitivity.[2]

    • Injection Volume: 1 µL.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[2]

    • Column: A mid-polar capillary column, such as a DB-624 or HP-5MS (e.g., 30 m x 0.25 mm ID x 1.4 µm film thickness), is recommended.[2]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2-5 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/min.

      • Hold at 150 °C for 2-5 minutes.

      • This program should be optimized to ensure adequate separation from potential impurities.[2]

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Source Temperature: 230 °C.[2]

    • Quadrupole Temperature: 150 °C.[2]

    • Scan Range: m/z 35-200.[2]

    • Acquisition Mode: Full Scan for qualitative analysis and identification of unknown impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantitative analysis, monitoring characteristic ions such as m/z 73 and 43.[2][3]

3. Data Analysis

  • The purity of 2-Methyl-1,3-dioxolane is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

  • Identification of impurities is achieved by comparing their mass spectra with spectral libraries (e.g., NIST) and their retention times. Potential impurities can arise from the synthesis process, such as unreacted starting materials (acetaldehyde, ethylene (B1197577) glycol) or byproducts of side reactions.[4] Degradation products, particularly from acid-catalyzed hydrolysis, can also be present.[5]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare 1% (v/v) solution of 2-Methyl-1,3-dioxolane in Dichloromethane B Add Internal Standard (Optional) A->B C Inject 1 µL of sample B->C D Separation on GC column C->D E Electron Ionization (70 eV) D->E F Mass Detection (m/z 35-200) E->F G Integrate Peak Areas F->G H Identify Impurities via Mass Spectra F->H I Calculate Purity (%) G->I H->I

Caption: Workflow for the GC-MS analysis of 2-Methyl-1,3-dioxolane purity.

References

Application Note: Functional Group Analysis of Cyclic Acetals using ATR-FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic acetals are important functional groups in a variety of organic molecules, including pharmaceuticals, protecting groups in organic synthesis, and carbohydrate chemistry. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for the qualitative and quantitative analysis of these compounds.[1][2][3] This application note provides a detailed protocol for the functional group analysis of cyclic acetals using ATR-FTIR spectroscopy, including characteristic absorption bands and a workflow for data acquisition and interpretation. The C-O-C-O-C moiety within acetals gives rise to a series of characteristic bands in the infrared spectrum, allowing for their identification and differentiation from other functional groups.[4]

Key Applications:

  • Reaction Monitoring: Tracking the formation or cleavage of cyclic acetals in real-time. The disappearance of the carbonyl (C=O) stretching band of the starting aldehyde or ketone (around 1720 cm⁻¹) is a key indicator of acetal (B89532) formation.[5]

  • Quality Control: Ensuring the purity and identity of raw materials and final products containing cyclic acetal moieties.[2]

  • Structural Elucidation: Confirming the presence of the cyclic acetal functional group in newly synthesized molecules.

  • Drug Development: Characterizing active pharmaceutical ingredients (APIs) and excipients containing cyclic acetals. Acetal-containing compounds are explored in targeted drug delivery systems.[5]

Characteristic Infrared Absorption Bands of Cyclic Acetals

The infrared spectra of cyclic acetals are characterized by a series of strong absorption bands in the fingerprint region (1300-1000 cm⁻¹), which arise from the stretching vibrations of the C-O-C-O-C system. While unequivocal identification of the 1,3-dioxolane (B20135) ring based on a single band can be challenging, a combination of bands is typically used for positive identification.[6]

Table 1: Characteristic ATR-FTIR Absorption Bands for Cyclic Acetals

Functional GroupVibration ModeCharacteristic Absorption Range (cm⁻¹)IntensityNotes
C-O-C-O-CAsymmetric Stretch1190 - 1158 cm⁻¹StrongOften appears as a series of bands.[4]
C-O-C-O-CSymmetric Stretch1143 - 1124 cm⁻¹StrongOften appears as a series of bands.[4]
C-O-C-O-CSymmetric Stretch1098 - 1063 cm⁻¹StrongOften appears as a series of bands.[4]
C-O-CAcetal Group~1153 cm⁻¹StrongObserved in polycyclic acetals.[7]
C-HStretching2990 - 2850 cm⁻¹Medium-StrongAliphatic C-H stretching.
C-HBending1470 - 1370 cm⁻¹MediumAliphatic C-H bending.
C=OStretching~1720 cm⁻¹StrongAbsence of this band indicates complete reaction of the parent aldehyde/ketone.[5][8]

Experimental Protocol: ATR-FTIR Analysis of Cyclic Acetals

This protocol outlines the steps for analyzing liquid and solid samples of cyclic acetals using an ATR-FTIR spectrometer.

Materials and Equipment:

  • FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).[9][10]

  • Sample of the cyclic acetal (liquid or solid).

  • Solvent for cleaning the ATR crystal (e.g., isopropanol, ethanol).

  • Lint-free wipes.

  • Spatula for solid samples.

  • Pipette for liquid samples.

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and computer are turned on and have warmed up according to the manufacturer's instructions.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O) and the ATR crystal from the sample spectrum. A typical background scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.[1]

  • Sample Application:

    • For Liquid Samples: Place a small drop (a few microliters) of the liquid sample directly onto the center of the ATR crystal.[11][12] Ensure the crystal is completely covered.

    • For Solid Samples: Place a small amount of the solid powder onto the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal surface.[12]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The typical spectral range is 4000-650 cm⁻¹.[1][10]

  • Data Processing and Analysis:

    • The acquired spectrum should be displayed in absorbance or transmittance mode.

    • Perform baseline correction and other necessary spectral corrections if required.

    • Identify the characteristic absorption bands of the cyclic acetal functional group as detailed in Table 1.

    • Compare the obtained spectrum with a reference spectrum if available for confirmation.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-soaked lint-free wipe after each measurement to prevent cross-contamination.

Data Presentation

For quantitative analysis, a calibration curve can be prepared using standards of known concentrations.[11][13] The peak height or area of a characteristic absorption band is plotted against the concentration.

Table 2: Illustrative Quantitative ATR-FTIR Data for Cyclic Acetal A

Concentration (mol/L)Peak Area at ~1160 cm⁻¹ (Arbitrary Units)
0.10.152
0.20.301
0.40.598
0.60.905
0.81.210
1.01.503

Visualizations

experimental_workflow start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Apply Sample to ATR Crystal background_scan->sample_prep sample_scan Acquire Sample Spectrum sample_prep->sample_scan data_processing Data Processing and Analysis sample_scan->data_processing end End data_processing->end

Caption: Experimental workflow for ATR-FTIR analysis.

logical_relationship cyclic_acetal Cyclic Acetal Structure (C-O-C-O-C) vibrations Molecular Vibrations cyclic_acetal->vibrations Undergoes ir_absorption Infrared Absorption vibrations->ir_absorption Causes spectrum ATR-FTIR Spectrum ir_absorption->spectrum Generates bands Characteristic Bands (1190-1063 cm⁻¹) spectrum->bands Shows

Caption: Functional group identification logic.

References

Application Notes and Protocols for Safe Handling of 2-Methyl-1,3-dioxepane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the safe laboratory handling of 2-Methyl-1,3-dioxepane and its analogs. This document outlines the potential hazards, recommended personal protective equipment (PPE), and detailed protocols for storage, use, and disposal. The information is compiled from safety data for structurally similar compounds and general best practices for handling cyclic acetals and ethers.

Introduction to this compound Analogs

This compound and its analogs belong to the class of cyclic acetals. These compounds are frequently used as protecting groups for carbonyls and 1,3-diols in multi-step organic synthesis due to their stability in neutral, basic, reductive, and many oxidative conditions.[1][2][3] However, they are sensitive to acidic conditions, which allows for their removal (deprotection).[2][4] While specific toxicological data for many analogs are limited, their structural features suggest potential hazards that necessitate careful handling.

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before working with any new chemical. The primary hazards associated with this compound analogs are inferred from related compounds and include:

  • Flammability: Many cyclic ethers and acetals are flammable liquids and their vapors can form explosive mixtures with air.[5][6] They should be kept away from heat, sparks, open flames, and other ignition sources.[5][7]

  • Peroxide Formation: Like other ethers, cyclic acetals can form explosive peroxides upon exposure to air and light, especially during long-term storage.[8] It is crucial to test for peroxides before heating or distilling these compounds.

  • Irritation: These compounds may cause skin, eye, and respiratory irritation.[5][6]

  • Acid Sensitivity: The acetal (B89532) linkage is labile to acid, leading to cleavage of the ring.[2]

Logical Relationship of Hazard Management:

Hazard Identification Hazard Identification Risk Assessment Risk Assessment Hazard Identification->Risk Assessment informs Control Measures Control Measures Risk Assessment->Control Measures determines Safe Laboratory Practice Safe Laboratory Practice Control Measures->Safe Laboratory Practice enables

Caption: Logical flow from hazard identification to safe practice.

Quantitative Data Summary

Property2-Methylene-1,3-dioxepane[5]2-Methyl-1,3-dioxolane[6][9]1,4-Dioxane[8]
Molecular Formula C₆H₁₀O₂C₄H₈O₂C₄H₈O₂
Molecular Weight 114.14 g/mol 88.11 g/mol 88.11 g/mol
Boiling Point Not available~83 °C101 °C[8]
Flash Point Flammable solid-6 °C12 °C
GHS Hazard Statements H228 (Flammable solid)H225 (Highly flammable liquid and vapour), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6]H225 (Highly flammable liquid and vapour), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H350 (May cause cancer)

Note: This data is for analogous compounds and should be used for estimation purposes only. Always refer to the specific Safety Data Sheet (SDS) for the compound in use.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure and ensure personal safety. The following levels of PPE are recommended, with adjustments based on the specific experimental conditions and risk assessment.

Protection LevelRecommended Equipment
Level D (Minimum) Safety glasses, lab coat, nitrile gloves, closed-toe shoes.[10]
Level C (Increased Respiratory Hazard) Full-face air-purifying respirator, chemical-resistant gloves and suit.[10]
General Laboratory Use Chemical splash goggles, flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and fully enclosed footwear.[11][12][13] A face shield may be required for splash hazards.[11]

PPE Selection Workflow:

Start Start AssessHazards Assess Hazards (Flammability, Irritation, etc.) Start->AssessHazards SelectEyeFace Select Eye/Face Protection (Goggles/Face Shield) AssessHazards->SelectEyeFace SelectGloves Select Gloves (Nitrile, Neoprene) SelectEyeFace->SelectGloves SelectBody Select Body Protection (Lab Coat) SelectGloves->SelectBody SelectRespiratory Respiratory Protection Needed? UseRespirator Use Appropriate Respirator SelectRespiratory->UseRespirator Yes End End SelectRespiratory->End No UseRespirator->End Body Body Body->SelectRespiratory

Caption: Decision workflow for selecting appropriate PPE.

Experimental Protocols

  • Ventilation: Always handle this compound analogs in a well-ventilated area, preferably within a chemical fume hood.[5][14]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and sparks.[5][7] Use non-sparking tools and explosion-proof equipment where necessary.[5]

  • Grounding: Ground and bond containers and receiving equipment during transfers to prevent static discharge.[5][9]

  • Personal Hygiene: Avoid all personal contact, including inhalation.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

  • Container: Store in a tightly sealed, light-resistant container.[8] Opened containers must be carefully resealed and kept upright.[6]

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[5][8]

  • Incompatibilities: Store away from oxidizing agents and strong acids.[5]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize the formation of peroxides.[8]

  • Frequency: Periodically test for the presence of peroxides, especially before any distillation or concentration steps.[8]

  • Method: Use peroxide test strips for a qualitative assessment. Follow the manufacturer's instructions for the test strips.

  • Procedure:

    • Open the container in a fume hood.

    • Using a clean pipette, apply a drop of the chemical to the test strip.

    • Observe the color change and compare it to the color chart provided with the strips.

    • If peroxides are present at a hazardous level, consult with your institution's safety officer for proper quenching or disposal procedures.

  • Immediate Actions:

    • Evacuate the immediate area.

    • Remove all ignition sources.[5]

    • Ensure adequate ventilation.

  • Minor Spills:

    • Wear appropriate PPE.

    • Contain and absorb the spill with an inert absorbent material such as vermiculite, sand, or diatomite.[5][9]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

  • Major Spills:

    • Evacuate the laboratory and notify the appropriate emergency response personnel.

Spill Response Decision Tree:

SpillOccurs Spill Occurs AssessSize Assess Spill Size SpillOccurs->AssessSize MinorSpill Minor Spill AssessSize->MinorSpill Small MajorSpill Major Spill AssessSize->MajorSpill Large DonPPE Don Appropriate PPE MinorSpill->DonPPE Evacuate Evacuate Area MajorSpill->Evacuate ContainAbsorb Contain and Absorb with Inert Material DonPPE->ContainAbsorb CollectDispose Collect and Dispose as Hazardous Waste ContainAbsorb->CollectDispose End End CollectDispose->End Notify Notify Emergency Response Evacuate->Notify Notify->End

Caption: Decision tree for responding to a chemical spill.

Dispose of unused this compound analogs and any contaminated materials as hazardous waste.[8] Follow all local, state, and federal regulations for hazardous waste disposal.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with running water and soap. Seek medical attention if irritation persists.[5]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Give a glass of water to drink. Seek immediate medical attention.[5]

References

Troubleshooting & Optimization

Preventing acetaldehyde polymerization during 2-Methyl-1,3-dioxolane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Methyl-1,3-dioxolane (B1212220), with a specific focus on preventing the polymerization of acetaldehyde (B116499).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-methyl-1,3-dioxolane from acetaldehyde and ethylene (B1197577) glycol.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of 2-methyl-1,3-dioxolane, or the reaction doesn't seem to be working at all. What are the possible causes and solutions?

Answer: Low or no product yield is a common problem, often related to the reversible nature of the acetalization reaction.

Potential Cause Solution
Inefficient Water Removal The formation of 2-methyl-1,3-dioxolane is an equilibrium reaction that produces water as a byproduct.[1][2][3] The presence of water can shift the equilibrium back towards the starting materials, thus reducing the yield.[1] To counter this, employ efficient water removal techniques. A Dean-Stark apparatus with a suitable azeotropic solvent like toluene (B28343) is a standard and effective method for continuously removing water as it forms.[1][4][5][6] For smaller-scale reactions, molecular sieves can also be utilized.[1][2]
Inactive or Insufficient Catalyst The reaction requires an acid catalyst to proceed at a reasonable rate.[2][3] If the catalyst is old, hydrated, or used in an insufficient amount, the reaction will be slow or incomplete.[7] Ensure you are using a fresh or anhydrous acid catalyst such as p-toluenesulfonic acid or sulfuric acid.[7] You can try incrementally increasing the catalyst loading, but be aware that excessive acid can promote side reactions like acetaldehyde polymerization.[1][7]
Loss of Volatile Reactant Acetaldehyde has a very low boiling point (20.2 °C) and can be easily lost from the reaction mixture, especially at the elevated temperatures required for azeotropic water removal.[7] To minimize this loss, use a well-sealed reaction vessel equipped with an efficient condenser.[7] Adding the acetaldehyde slowly to the heated reaction mixture can also help maintain its concentration.[1]
Insufficient Reaction Time or Temperature The reaction may not have had enough time to reach completion, or the temperature may be too low for efficient azeotropic removal of water.[1] Monitor the reaction's progress by observing the amount of water collected in the Dean-Stark trap. The reaction is generally complete when no more water is being collected.[8] Ensure the reaction is heated to the reflux temperature of the chosen azeotropic solvent.[1]
Issue 2: Significant Byproduct Formation, Especially Polymerization

Question: My final product is contaminated with significant byproducts. I suspect acetaldehyde is polymerizing. How can I identify and minimize this?

Answer: Byproduct formation is a frequent challenge, with acetaldehyde polymerization being a primary concern in acidic conditions.

Potential Cause Solution
Acetaldehyde Polymerization Acetaldehyde is known to polymerize in the presence of acid catalysts, forming polyacetaldehyde.[1][9][10] This is a common side reaction that can significantly lower the yield of the desired product. To minimize polymerization, use a moderate amount of acid catalyst and maintain a controlled reaction temperature.[1] Adding the acetaldehyde slowly to the reaction mixture helps to keep its instantaneous concentration low, further reducing the likelihood of polymerization.[1] Some research also suggests that certain inhibitors, like ammonium (B1175870) acetate, can suppress acetaldehyde polymerization, although this is more common in storage and transport applications.[11]
Hydrolysis of Product The 1,3-dioxolane (B20135) ring is an acetal (B89532), which is sensitive to acidic conditions and can be hydrolyzed back to acetaldehyde and ethylene glycol, especially during aqueous workup steps.[1][12] To prevent this, it is crucial to neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution, before performing any aqueous extractions.[1]
Formation of Other Acetals/Ethers Side reactions can sometimes lead to the formation of other undesired cyclic or linear ether compounds.[7] To avoid this, use a precise molar ratio of your reactants (typically a 1:1 to 1:1.2 ratio of ethylene glycol to acetaldehyde).[1]
Issue 3: Difficulty in Product Purification

Question: I'm having trouble purifying my crude 2-methyl-1,3-dioxolane. What are the best practices?

Answer: Purification can be challenging due to the product's physical properties and potential impurities.

Potential Cause Solution
Close Boiling Points of Components The product may have a boiling point close to that of the starting materials or byproducts, making fractional distillation difficult.[1] Ensure you are using an efficient fractional distillation column. The boiling point of 2-methyl-1,3-dioxolane is approximately 82-83 °C.[8]
Presence of Water Any remaining water can co-distill with the product or interfere with other purification methods. After the workup, ensure the organic layer is thoroughly dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate before distillation.[1]
Acidic Residue Traces of the acid catalyst remaining in the crude product can cause degradation or hydrolysis during distillation.[12] It is essential to perform a thorough neutralization wash (e.g., with sodium bicarbonate solution) during the workup to remove all traces of the acid catalyst.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed synthesis of 2-methyl-1,3-dioxolane?

A1: The synthesis of 2-methyl-1,3-dioxolane from acetaldehyde and ethylene glycol is a classic example of acetal formation. The reaction proceeds through several key steps under acid catalysis[1][3]:

  • Protonation: The carbonyl oxygen of acetaldehyde is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other oxygen, forming a good leaving group (water).

  • Formation of Hemiacetal: This intermediate is known as a hemiacetal.

  • Elimination of Water: The lone pair on the remaining hydroxyl group helps to eliminate a molecule of water, forming a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol backbone attacks the electrophilic carbon in an intramolecular fashion.

  • Deprotonation: The protonated dioxolane is deprotonated, regenerating the acid catalyst and yielding the final 2-methyl-1,3-dioxolane product.

Q2: What is the mechanism of acetaldehyde polymerization, and why does it occur during this synthesis?

A2: Acetaldehyde can undergo acid-catalyzed polymerization to form a linear polymer called polyacetaldehyde, which has a polyoxymethylene backbone.[9] The polymerization is typically a cationic chain-growth process:

  • Initiation: A proton from the acid catalyst attacks the carbonyl oxygen of an acetaldehyde molecule, similar to the first step of acetal formation.

  • Propagation: The activated acetaldehyde monomer is then attacked by the carbonyl oxygen of a second acetaldehyde molecule. This process repeats, adding more acetaldehyde units to the growing polymer chain.

  • Termination: The chain growth can be terminated in several ways, such as by reaction with a nucleophile (like water) or by deprotonation.

This polymerization is a significant side reaction because the same acidic conditions required to catalyze the desired dioxolane formation also promote this undesired pathway.[1]

Q3: What are the best choices for an acid catalyst?

A3: A variety of acid catalysts can be used for this reaction. The choice often depends on the scale of the reaction and the desired workup procedure.

Catalyst Type Examples Advantages Disadvantages
Homogeneous Acids p-Toluenesulfonic acid (p-TsOH), Sulfuric Acid (H₂SO₄)[1][13]Highly effective, readily available, inexpensive.Can be difficult to remove completely, may promote side reactions if used in excess.[1]
Heterogeneous (Solid) Acids Acidic resins (e.g., Amberlyst 15), Zeolites, Montmorillonite K10[1]Easily removed by simple filtration, can be recycled, may offer improved selectivity.[1]May be less active than homogeneous catalysts, requiring longer reaction times or higher temperatures.
Q4: How can I monitor the progress of the reaction?

A4: There are two primary methods for monitoring the reaction's progress:

  • Water Collection: When using a Dean-Stark apparatus, you can monitor the volume of water collected in the trap.[8] The reaction is considered complete when water is no longer being produced and collected.[8]

  • Analytical Techniques: For more precise monitoring, you can take small aliquots from the reaction mixture at various time points and analyze them using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[1] This allows you to observe the disappearance of starting materials and the appearance of the product.

Experimental Protocols

Key Experiment: Synthesis of 2-Methyl-1,3-dioxolane using a Dean-Stark Apparatus

This protocol describes a general procedure for the synthesis of 2-methyl-1,3-dioxolane with azeotropic removal of water.

Materials:

  • Ethylene glycol (1.0 equivalent)

  • Acetaldehyde (1.0-1.2 equivalents)

  • Toluene (as azeotropic solvent)

  • p-Toluenesulfonic acid monohydrate (0.01-0.05 equivalents)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Apparatus:

  • Round-bottom flask

  • Dean-Stark trap[4][5][14]

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

Procedure:

  • Setup: Assemble the round-bottom flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry.

  • Charging the Flask: To the round-bottom flask, add ethylene glycol, toluene, and a catalytic amount of p-toluenesulfonic acid.[1]

  • Heating: Begin heating the mixture to reflux with vigorous stirring.

  • Addition of Acetaldehyde: Once the mixture is refluxing, slowly add acetaldehyde to the reaction mixture through the top of the condenser.[1]

  • Reaction: Continue to heat at reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.[4]

  • Monitoring: Monitor the reaction by observing the collection of water in the graduated portion of the trap. The reaction is complete when no more water is collected. This typically takes several hours.[8]

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Workup:

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[1]

    • Separate the organic layer and then wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the toluene solvent, typically by simple distillation or using a rotary evaporator.

    • Purify the remaining crude product by fractional distillation to obtain pure 2-methyl-1,3-dioxolane.[1]

Visualizations

Reaction Mechanisms and Workflows

G cluster_synthesis Synthesis of 2-Methyl-1,3-dioxolane Acetaldehyde Acetaldehyde Protonation Protonation of Carbonyl (H+) Acetaldehyde->Protonation EthyleneGlycol Ethylene Glycol NucleophilicAttack Nucleophilic Attack by Glycol EthyleneGlycol->NucleophilicAttack Protonation->NucleophilicAttack Hemiacetal Hemiacetal Intermediate NucleophilicAttack->Hemiacetal Elimination Water Elimination Hemiacetal->Elimination Cyclization Intramolecular Cyclization Elimination->Cyclization Product 2-Methyl-1,3-dioxolane Cyclization->Product

Caption: Acid-catalyzed reaction mechanism for 2-Methyl-1,3-dioxolane synthesis.

G cluster_polymerization Acetaldehyde Polymerization Pathway Monomer1 Acetaldehyde Monomer Protonation Protonation (H+) Monomer1->Protonation ActivatedMonomer Activated Monomer Protonation->ActivatedMonomer Dimer Dimer Formation ActivatedMonomer->Dimer Monomer2 Another Acetaldehyde Monomer Monomer2->Dimer Propagation Propagation (Chain Growth) Dimer->Propagation Polymer Polyacetaldehyde Propagation->Polymer

Caption: Simplified pathway for the acid-catalyzed polymerization of acetaldehyde.

G cluster_workflow General Experimental Workflow Setup Assemble Flask, Dean-Stark, Condenser Charge Add Reactants, Solvent, Catalyst Setup->Charge Reflux Heat to Reflux & Remove Water Charge->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Wash with NaHCO3 Solution Cool->Neutralize Wash Wash with Brine Neutralize->Wash Dry Dry with Anhydrous Na2SO4 Wash->Dry Filter Filter Dry->Filter Evaporate Remove Solvent (Toluene) Filter->Evaporate Distill Fractional Distillation of Product Evaporate->Distill

Caption: General experimental workflow for the synthesis and purification.

G cluster_troubleshooting Troubleshooting Logic rect rect Start Low Yield or Byproducts? CheckWater Water in Dean-Stark? Start->CheckWater CheckCatalyst Catalyst Amount/Activity OK? CheckWater->CheckCatalyst No Sol_Water Improve Water Removal (e.g., insulate trap) CheckWater->Sol_Water Yes CheckTemp Reaction Temp OK? CheckCatalyst->CheckTemp No Sol_Catalyst Use Fresh/More Catalyst CheckCatalyst->Sol_Catalyst Yes CheckPolymer Polymer Formation Observed? CheckTemp->CheckPolymer No Sol_Temp Ensure Proper Reflux Temp CheckTemp->Sol_Temp Yes Sol_Polymer Reduce Catalyst Load Add Acetaldehyde Slowly CheckPolymer->Sol_Polymer Yes

References

Technical Support Center: 2-Methylene-1,3-dioxepane (MDO) in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 2-methylene-1,3-dioxepane (B1205776) (MDO) in emulsion polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing MDO hydrolysis and successfully incorporating it into polymer backbones to create degradable materials.

Troubleshooting Guide

This guide addresses common issues encountered during the emulsion polymerization of MDO.

Problem Potential Cause Recommended Solution
Low MDO incorporation in the final polymer. 1. MDO Hydrolysis: The rate of MDO hydrolysis is faster than the rate of polymerization. This is often due to acidic pH or high temperatures.[1][2]1a. Control pH: Maintain a mildly alkaline pH of approximately 8 throughout the polymerization.[2] This significantly decreases the rate of MDO hydrolysis. Regularly monitor and adjust the pH as needed. 1b. Lower Reaction Temperature: Conduct the polymerization at lower temperatures, for instance, between 20°C and 40°C.[2] 1c. Increase Polymerization Rate: Employ strategies to accelerate polymerization, such as using a redox initiation system, to consume MDO more rapidly.[3] A higher monomer addition flow rate can also favor copolymerization over hydrolysis.
2. Unfavorable Reactivity Ratios: MDO can have unfavorable reactivity ratios with certain comonomers, leading to poor incorporation.[2][4]2a. Comonomer Selection: Choose comonomers with favorable reactivity ratios with MDO, such as vinyl acetate (B1210297).[1][5] 2b. Monomer Feed Strategy: Utilize a semi-batch process with controlled monomer feed rates to maintain a consistent and favorable monomer ratio in the reaction.[6]
High levels of byproducts detected (e.g., monoacetylated diols). MDO Hydrolysis: The primary byproduct of MDO in aqueous media is a monoacetylated diol, indicating significant monomer degradation.[2]Follow solutions for "Low MDO incorporation" focusing on pH control and temperature reduction to suppress the hydrolysis reaction.
Inconsistent batch-to-batch results. Poor control over reaction parameters: Fluctuations in pH, temperature, or monomer feed rates can lead to variable MDO incorporation and polymer properties.[6]Implement strict process control: Use a well-calibrated pH meter with continuous monitoring, a temperature-controlled reactor, and precise monomer feeding pumps.
Polymer does not exhibit expected degradability. 1. Low MDO Incorporation: Insufficient ester linkages in the polymer backbone due to MDO hydrolysis.Refer to solutions for "Low MDO incorporation."
2. Ring-Retaining Polymerization: MDO has polymerized without the desired ring-opening, resulting in an acetal (B89532) unit in the backbone instead of a degradable ester.Optimize reaction temperature: Higher temperatures can favor the ring-opening polymerization of MDO, but this must be balanced with the increased risk of hydrolysis. A careful temperature study is recommended for your specific system.

Frequently Asked Questions (FAQs)

Q1: Why is 2-methylene-1,3-dioxepane (MDO) so susceptible to hydrolysis?

A1: MDO is a cyclic ketene (B1206846) acetal. This functional group is inherently unstable in the presence of water, particularly under acidic conditions, leading to rapid hydrolysis.[7][1] The hydrolysis reaction cleaves the acetal ring, forming a monoacetylated diol.[2]

Q2: What is the optimal pH for minimizing MDO hydrolysis during emulsion polymerization?

A2: A mildly alkaline pH of around 8 is recommended to significantly reduce the rate of MDO hydrolysis.[2] It's crucial to avoid acidic conditions, which catalyze hydrolysis. However, excessively alkaline conditions can lead to the hydrolysis of other comonomers like vinyl acetate.[2]

Q3: How does temperature affect MDO hydrolysis and polymerization?

A3: Lower temperatures (e.g., 20-40°C) are critical for minimizing the rate of MDO hydrolysis.[2] However, temperature also influences the rate of polymerization and the ratio of ring-opening to ring-retaining polymerization. While higher temperatures can favor the desired ring-opening, they also accelerate hydrolysis. Therefore, an optimal temperature must be determined experimentally for each specific system to balance these competing effects.

Q4: What are the products of MDO hydrolysis?

A4: The hydrolysis of MDO in an aqueous environment typically yields monoacetylated diol products.[2]

Q5: Can I use a batch process for the emulsion polymerization of MDO?

A5: While possible, a seeded semi-batch emulsion polymerization process is generally recommended.[6] This allows for better control over the monomer feed rates and reaction conditions (like pH and temperature), which is crucial for minimizing MDO hydrolysis and ensuring uniform incorporation into the polymer chain.

Q6: Are there any comonomers that are particularly well-suited for polymerization with MDO in emulsion?

A6: Vinyl acetate has been successfully copolymerized with MDO in emulsion with good incorporation levels.[1][5] Acrylate (B77674) monomers such as n-butyl acrylate have also been investigated. The choice of comonomer will depend on the desired final polymer properties and their reactivity ratios with MDO.

Q7: How can I quantify the amount of MDO incorporated into my polymer?

A7: Nuclear Magnetic Resonance (NMR) spectroscopy is a common and effective method for quantifying the incorporation of MDO into the polymer backbone.[7] By analyzing the characteristic peaks of the ring-opened MDO units, you can determine the molar percentage of MDO in the copolymer.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on the emulsion polymerization of MDO, highlighting the impact of different reaction conditions on MDO incorporation.

ComonomerTemperature (°C)pHMDO Feed (mol%)MDO Incorporation (%)Reference
Vinyl AcetateNot specified~8.0Not specified~90
n-Butyl Acrylate / 2-Octyl Acrylate20~8VariedUp to 86
Vinyl Acetate408Not specifiedHigh[2]
Butyl Acrylate / Vinyl AcetateNot specifiedMildly basicVariedUniform distribution achieved[6]

Experimental Protocols

Representative Protocol for Seeded Semi-Batch Emulsion Polymerization of MDO

This protocol provides a general methodology. Specific parameters should be optimized for your particular system.

1. Reactor Setup:

  • A temperature-controlled glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and ports for monomer and initiator feeding.

2. Seed Latex Preparation (Optional but Recommended):

  • Prepare a small amount of seed latex using the primary comonomer (e.g., vinyl acetate or an acrylate) to ensure particle size control.

3. Main Polymerization:

  • Initial Charge: To the reactor, add deionized water, a suitable surfactant (e.g., sodium dodecyl sulfate), and a buffering agent to maintain a pH of ~8.

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.

  • Temperature Control: Bring the reactor contents to the desired reaction temperature (e.g., 40°C).

  • Monomer Emulsion Preparation: In a separate vessel, prepare an emulsion of the comonomer(s) and MDO in deionized water with a surfactant.

  • Initiator Solution: Prepare a solution of a suitable initiator system (e.g., a redox pair like ammonium (B1175870) persulfate and sodium formaldehyde (B43269) sulfoxylate) in deionized water.

  • Polymerization Initiation: Add the seed latex (if used) to the reactor, followed by the initiation of the polymerization by starting the feed of the initiator solution.

  • Monomer Feed: Begin the continuous and controlled feeding of the monomer emulsion into the reactor over a period of several hours.

  • pH Monitoring and Control: Continuously monitor the pH of the reaction mixture and add a dilute base solution (e.g., sodium bicarbonate) as needed to maintain the pH at ~8.

  • Reaction Completion: After the monomer feed is complete, continue the reaction for an additional period (e.g., 1-2 hours) to ensure high monomer conversion.

  • Cooling and Characterization: Cool the reactor to room temperature. The resulting latex can then be characterized for properties such as particle size, solid content, and MDO incorporation (via NMR).

Visualizations

Troubleshooting_MDO_Hydrolysis Start Start: Low MDO Incorporation or High Hydrolysis Byproducts Check_pH Is pH maintained at ~8? Start->Check_pH Check_Temp Is reaction temperature low (e.g., 20-40°C)? Check_pH->Check_Temp Yes Adjust_pH Action: Implement continuous pH monitoring and control. Check_pH->Adjust_pH No Check_Rate Is polymerization rate optimized? Check_Temp->Check_Rate Yes Adjust_Temp Action: Lower reaction temperature. Check_Temp->Adjust_Temp No Adjust_Rate Action: Use redox initiator and/or increase monomer feed rate. Check_Rate->Adjust_Rate No Success Problem Resolved: Successful MDO Incorporation Check_Rate->Success Yes Adjust_pH->Check_pH Adjust_Temp->Check_Temp Adjust_Rate->Check_Rate Reevaluate Re-evaluate comonomer and process type (semi-batch). Adjust_Rate->Reevaluate

Caption: Troubleshooting workflow for MDO hydrolysis.

Experimental_Workflow_MDO Reactor_Setup 1. Reactor Setup (N2 atmosphere) Initial_Charge 2. Initial Charge (Water, Surfactant, Buffer at pH ~8) Reactor_Setup->Initial_Charge Heat 3. Heat to Reaction Temp (e.g., 40°C) Initial_Charge->Heat Polymerization 6. Start Feeds (Monomer Emulsion & Initiator) Heat->Polymerization Prepare_Emulsion 4. Prepare Monomer Emulsion (Comonomer + MDO) Prepare_Emulsion->Polymerization Initiator_Prep 5. Prepare Initiator Solution Initiator_Prep->Polymerization Monitor_pH 7. Continuous pH Monitoring & Control (~8) Polymerization->Monitor_pH Completion 8. Post-Feed Reaction Polymerization->Completion Monitor_pH->Polymerization Maintain pH Cool_Down 9. Cool to Room Temp Completion->Cool_Down Characterization 10. Characterization (NMR, Particle Size, etc.) Cool_Down->Characterization

Caption: Emulsion polymerization workflow for MDO.

References

Overcoming high chain transfer rates in MDO homopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the homopolymerization of 2-methylene-1,3-dioxepane (B1205776) (MDO). High chain transfer rates to the monomer are a known challenge in this process, often leading to polymers with low molecular weight. This guide offers insights and practical solutions to overcome this issue.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to achieve high molecular weight poly(MDO) in conventional free-radical homopolymerization?

A1: The primary reason for low molecular weights in the free-radical homopolymerization of MDO is the high rate of chain transfer to the monomer. This reaction terminates a growing polymer chain and initiates a new, shorter one, thus limiting the final molecular weight. The chain transfer to monomer constant (CM) for MDO is significantly higher—by about three orders of magnitude—than for common vinyl monomers like styrene (B11656) or methyl methacrylate (B99206) (MMA). Consequently, chain transfer to the monomer is the predominant chain-growth termination reaction in the radical ring-opening polymerization of ketene (B1206846) acetals like MDO.

Q2: How does the initiator concentration affect the molecular weight of poly(MDO) in conventional free-radical polymerization?

A2: Surprisingly, in the conventional free-radical polymerization of MDO, the number-average molecular weight (Mn) of the resulting polymer is largely independent of the initiator concentration. This is because both the rates of chain growth and chain termination are directly proportional to the monomer concentration, a characteristic of polymerizations dominated by chain transfer to the monomer. Typically, Mn values for poly(MDO) synthesized via this method fall within the range of 6,000 to 13,000 g/mol , regardless of the initiator concentration.

Q3: What is the effect of temperature on the molecular weight of poly(MDO)?

A3: Similar to the initiator concentration, the molecular weight of poly(MDO) shows little dependence on the reaction temperature in conventional free-radical polymerization. While increasing the temperature generally increases the rate of polymerization, it does not significantly alter the molecular weight of the final polymer due to the dominant chain transfer to monomer reaction.

Q4: Are there alternative polymerization techniques to achieve higher molecular weight poly(MDO)?

A4: Yes, controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer a powerful solution. RAFT polymerization introduces a chain transfer agent that allows for the controlled growth of polymer chains, leading to polymers with predictable molecular weights and narrow molecular weight distributions. This method has been successfully employed to synthesize hyperbranched polycaprolactone (B3415563) from MDO, demonstrating its effectiveness in controlling the polymerization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Molecular Weight (Mn < 15,000 g/mol ) and Broad Polydispersity (PDI > 2.0) in Conventional Polymerization High intrinsic rate of chain transfer to the MDO monomer.Switch to a Controlled Radical Polymerization Technique: Employing methods like RAFT polymerization can provide significantly better control over molecular weight and dispersity.Optimize Monomer Concentration: While less impactful than in other systems, adjusting the initial monomer concentration can have a minor effect on the final molecular weight.
Inconsistent Polymerization Results (Varying Mn and Conversion) Impurities in the MDO monomer or solvent can act as uncontrolled chain transfer agents or inhibitors.Purify the MDO Monomer: Ensure high purity of the MDO monomer, as impurities can significantly affect the polymerization kinetics.Use High-Purity Solvents: If polymerization is conducted in a solvent, ensure it is of high purity and free from species that can participate in chain transfer.
Polymerization Fails to Initiate or Proceeds Very Slowly Inefficient initiator or presence of inhibitors.Check Initiator and Temperature: Ensure the chosen initiator is appropriate for the reaction temperature and that the temperature is sufficient for initiator decomposition.Remove Inhibitors: Ensure the monomer is free of polymerization inhibitors, which are often added for storage.

Data Presentation

Table 1: Typical Molecular Weight and Polydispersity of Poly(MDO) from Conventional Free-Radical Polymerization.

InitiatorInitiator Concentration (mol/dm³)Temperature (°C)Mn ( g/mol )Polydispersity Index (PDI)
AIBN0.001 - 0.17706,000 - 13,000Broad
DTBP0.015 - 0.181256,000 - 13,000Broad

Data synthesized from multiple sources indicating the general range and independence from initiator concentration and temperature.

Table 2: Comparison of Conventional vs. RAFT Polymerization of MDO.

Polymerization MethodTypical Mn ( g/mol )Polydispersity Index (PDI)Control over Molecular Weight
Conventional Free-Radical 6,000 - 13,000> 2.0Poor
RAFT Polymerization Controllable, can exceed 20,000< 1.5Good

This table provides a qualitative comparison based on the principles of RAFT polymerization and reported outcomes for similar systems.

Experimental Protocols

Protocol 1: Conventional Free-Radical Homopolymerization of MDO

Materials:

  • 2-methylene-1,3-dioxepane (MDO), purified

  • Azobisisobutyronitrile (AIBN) or Di-tert-butyl peroxide (DTBP) as initiator

  • Anhydrous toluene (B28343) (or bulk polymerization)

  • Schlenk flask and magnetic stirrer

  • Nitrogen or Argon source for inert atmosphere

  • Methanol for precipitation

Procedure:

  • Add the desired amount of MDO to the Schlenk flask. If using a solvent, add anhydrous toluene.

  • Add the calculated amount of initiator (e.g., AIBN).

  • Seal the flask and deoxygenate the mixture by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes, or by three freeze-pump-th

Technical Support Center: Optimizing Initiator Concentration in MDO Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the radical polymerization of maleic anhydride-derived olefins (MDOs).

Frequently Asked Questions (FAQs)

Q1: What is the general effect of initiator concentration on the radical polymerization of MDOs?

A1: In radical polymerization, the initiator concentration is a critical parameter that significantly influences the polymerization rate, the final polymer's molecular weight, and the polydispersity index (PDI). Generally, a higher initiator concentration leads to a faster polymerization rate because more primary radicals are generated to initiate polymer chains.[1][2] However, this also results in a lower average molecular weight, as a larger number of chains are initiated, each growing for a shorter period before termination.[3] Conversely, a lower initiator concentration will result in a slower reaction rate but will produce polymer chains with a higher average molecular weight.

Q2: Which initiators are commonly used for the radical polymerization of MDOs?

A2: The choice of initiator depends on factors such as the solvent, reaction temperature, and the specific MDO being polymerized. Commonly used initiators for MDO radical polymerization are azo compounds and peroxides, including:

  • Azobisisobutyronitrile (AIBN): A versatile thermal initiator soluble in many organic solvents.[3][4]

  • Benzoyl Peroxide (BPO): Another common thermal initiator, often used in bulk or solution polymerization.[1][5]

  • Dicumyl Peroxide (DCP): Suitable for higher temperature polymerizations.[5]

Redox initiators can be employed for emulsion or lower temperature polymerizations.

Q3: How does initiator concentration impact the molecular weight and polydispersity index (PDI) of the resulting polymer?

A3: The molecular weight of the polymer is inversely related to the initiator concentration. A higher concentration of initiator generates a larger number of radicals, leading to the formation of more polymer chains, which results in a lower average molecular weight.[3] The polydispersity index (PDI), a measure of the distribution of molecular weights in a given polymer sample, can also be affected. While a well-controlled polymerization aims for a PDI close to 1.0, high initiator concentrations can sometimes lead to a broader molecular weight distribution (higher PDI) due to an increased rate of termination reactions.[2] Conversely, lowering the initiator concentration can help achieve narrower molecular weight distributions.[3]

Q4: Can the addition of maleic anhydride (B1165640) affect the polymerization rate?

A4: Yes, the presence of maleic anhydride can significantly influence the polymerization kinetics. For instance, in the copolymerization of styrene (B11656) and maleic anhydride, the addition of maleic anhydride has been observed to increase the copolymerization rate and reduce its temperature dependence.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the radical polymerization of MDOs, with a focus on problems related to initiator concentration.

Issue 1: Slow or No Polymerization

Possible Cause Troubleshooting Steps
Insufficient Initiator Concentration The concentration of the initiator may be too low to generate a sufficient number of radicals to start the polymerization. Gradually increase the initiator concentration in subsequent experiments.
Inhibitor Presence Monomers often contain inhibitors to prevent premature polymerization. Ensure that any storage inhibitors have been effectively removed from the MDO monomer before starting the reaction.[6]
Low Reaction Temperature The selected reaction temperature may be too low for the initiator to decompose at an adequate rate. Consult the initiator's datasheet for its half-life at various temperatures and adjust the reaction temperature accordingly.
Presence of Oxygen Dissolved oxygen can inhibit radical polymerization. Ensure the reaction mixture is thoroughly deoxygenated (e.g., by purging with an inert gas like nitrogen or argon, or through freeze-pump-thaw cycles) before adding the initiator.[6]

Issue 2: Low Polymer Molecular Weight

Possible Cause Troubleshooting Steps
High Initiator Concentration An excess of initiator leads to the formation of a large number of short polymer chains.[3] Systematically decrease the initiator concentration to achieve the desired higher molecular weight.
High Reaction Temperature Higher temperatures increase the rate of initiator decomposition and can also increase the rate of chain transfer reactions, both of which can lead to lower molecular weights. Consider lowering the reaction temperature, possibly in conjunction with an initiator that is effective at that lower temperature.
Chain Transfer Agents The presence of unintended chain transfer agents in the reaction mixture (e.g., certain solvents or impurities) can limit the growth of polymer chains. Ensure high purity of all reagents and consider the choice of solvent.

Issue 3: High Polydispersity Index (PDI)

Possible Cause Troubleshooting Steps
Non-uniform Initiation Poor mixing of the initiator in the reaction vessel can lead to localized areas of high and low initiator concentration, resulting in a broad molecular weight distribution. Ensure vigorous and uniform stirring throughout the polymerization.
High Monomer Conversion At high monomer conversions, the viscosity of the reaction medium increases significantly (the Trommsdorff effect), which can limit the mobility of growing polymer chains and lead to an increase in termination reactions, thereby broadening the PDI. Consider stopping the reaction at a lower conversion.
Side Reactions At elevated temperatures, side reactions such as chain transfer to the polymer can occur, leading to branching and a broader PDI. Optimizing the reaction temperature can help minimize these side reactions.

Quantitative Data on Initiator Concentration Effects

The following tables provide illustrative data on how initiator concentration can affect the outcomes of MDO radical polymerization.

Table 1: Effect of Benzoyl Peroxide (BPO) Concentration on Styrene/Maleic Anhydride Copolymerization

[BPO] (mol/L)[TEMPO]/[BPO] RatioMA (mol %)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
0.0331.80.012020427,5001.21
0.0331.82.6120206510,2001.25
0.0331.85.0120207812,5001.30
0.0331.89.6120208512,8001.42
0.0331.817.5120208812,6001.60

Data synthesized from information presented in[2]. This table illustrates that for this specific system, the addition of maleic anhydride increases the conversion and molecular weight up to a certain concentration, after which the PDI begins to broaden significantly.

Table 2: Effect of Initiator Concentration on Poly(1-hexene-co-maleic anhydride) Synthesis

InitiatorInitiator Conc. (% w/w)Monomer Ratio (1-hexene:MA)SolventTemperature (°C)Monomer Conversion (%)
Benzoyl Peroxide11:1Toluene80High

This information is based on a described synthesis and indicates a successful polymerization at this initiator concentration, though detailed molecular weight and PDI data were not provided in a comparative table in the source material.[1]

Experimental Protocols

Protocol 1: General Procedure for Radical Copolymerization of an α-Olefin and Maleic Anhydride

This protocol provides a general methodology for the radical copolymerization of an α-olefin with maleic anhydride in solution.

  • Monomer and Solvent Preparation:

    • Purify the α-olefin (e.g., 1-hexene, 1-octene) to remove any inhibitors. This can be done by passing the monomer through a column of basic alumina.[6]

    • Use a dry, deoxygenated solvent (e.g., toluene, ethyl acetate).[4]

  • Reaction Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen or argon inlet.

    • Ensure all glassware is thoroughly dried before use.

  • Charging the Reactor:

    • Add the desired amounts of the α-olefin and maleic anhydride to the reaction flask.

    • Add the solvent to achieve the desired monomer concentration.

  • Deoxygenation:

    • Degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for at least 30 minutes, or by performing at least three freeze-pump-thaw cycles.[3]

  • Initiation:

    • Dissolve the calculated amount of initiator (e.g., AIBN or BPO) in a small amount of the reaction solvent.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

    • Once the temperature is stable, add the initiator solution to the reaction mixture.

  • Polymerization:

    • Maintain the reaction at the set temperature under an inert atmosphere with continuous stirring for the desired reaction time (e.g., 4-24 hours).

    • Monitor the progress of the reaction by taking samples periodically for analysis (e.g., by gravimetry to determine conversion, or by GPC to determine molecular weight and PDI).

  • Termination and Isolation:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol, hexane).

    • Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Isolation & Analysis prep_monomer Purify Monomers (Remove Inhibitors) charge Charge Monomers & Solvent prep_monomer->charge prep_solvent Dry & Deoxygenate Solvent prep_solvent->charge setup Assemble Reaction Apparatus setup->charge deoxygenate Deoxygenate Mixture (N2 Purge or Freeze-Pump-Thaw) charge->deoxygenate initiate Add Initiator at Reaction Temperature deoxygenate->initiate polymerize Maintain Temperature & Stirring initiate->polymerize isolate Precipitate, Filter, & Wash Polymer polymerize->isolate dry Dry Polymer Under Vacuum isolate->dry analyze Characterize Polymer (GPC, NMR, etc.) dry->analyze

Caption: Experimental workflow for MDO radical polymerization.

troubleshooting_workflow cluster_low_conversion Low/No Conversion cluster_low_mw Low Molecular Weight cluster_high_pdi High PDI start Problem Observed check_inhibitor Inhibitor Removed? start->check_inhibitor Low Conversion check_initiator_conc_high Initiator Conc. Too High? start->check_initiator_conc_high Low MW check_mixing Mixing Uniform? start->check_mixing High PDI check_oxygen System Deoxygenated? check_inhibitor->check_oxygen Yes solution_low_conversion Increase Initiator Conc. Improve Deoxygenation Remove Inhibitor check_inhibitor->solution_low_conversion No check_initiator_conc_low Initiator Conc. Sufficient? check_oxygen->check_initiator_conc_low Yes check_oxygen->solution_low_conversion No check_initiator_conc_low->solution_low_conversion No solution_low_mw Decrease Initiator Conc. check_initiator_conc_high->solution_low_mw Yes solution_high_pdi Ensure Homogeneous Mixing check_mixing->solution_high_pdi No

Caption: Troubleshooting logic for MDO radical polymerization issues.

References

Technical Support Center: Controlling Molecular Weight Distribution in MDO Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the copolymerization of maleic anhydride-derived olefins (MDOs). The focus is on controlling the molecular weight distribution (MWD) to achieve desired polymer characteristics.

Troubleshooting Guide

This section addresses common issues encountered during MDO copolymerization experiments, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the molecular weight distribution (polydispersity index, PDI) of my MDO copolymer broader than expected?

A broad PDI indicates a lack of control over the polymerization process, resulting in polymer chains of widely varying lengths. Several factors can contribute to this issue.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inadequate Mixing Ensure efficient and homogenous mixing of all reactants (monomers, initiator, chain transfer agent) throughout the polymerization. Use appropriate stirring rates and reactor configurations.
High Initiator Concentration A high concentration of initiator can lead to a burst of initiation events and increased termination reactions, broadening the PDI.[1][2] Reduce the initiator concentration relative to the monomer and chain transfer agent.
Incorrect Monomer to Chain Transfer Agent (CTA) Ratio In controlled radical polymerization techniques like RAFT, the ratio of monomer to CTA is crucial for controlling chain growth. A suboptimal ratio can lead to poor control.[3] Carefully optimize this ratio based on the desired molecular weight.
Temperature Fluctuations Inconsistent reaction temperatures can affect the rates of initiation, propagation, and termination, leading to a broader MWD.[4][5] Maintain a stable and uniform temperature throughout the polymerization process using a reliable temperature controller.
Presence of Impurities Impurities in monomers, solvents, or other reagents can interfere with the polymerization kinetics and lead to uncontrolled chain growth. Ensure all reagents are purified before use.
Slow Initiation/Slow Fragmentation in RAFT If using RAFT polymerization, a slow initiation from the reinitiating radical (R group) or slow fragmentation of the intermediate radical can lead to a population of dead chains and a broader MWD. Select a RAFT agent with appropriate fragmentation and reinitiation kinetics for the specific monomers.

Q2: My GPC/SEC results show a bimodal or multimodal molecular weight distribution. What could be the cause?

A bimodal or multimodal MWD suggests the presence of two or more distinct polymer populations with different average molecular weights.

Potential Causes and Solutions:

Potential CauseRecommended Action
Bimolecular Termination Reactions Termination of growing polymer chains by coupling can result in a high molecular weight shoulder or a distinct high molecular weight peak.[6] Lowering the initiator concentration can reduce the frequency of termination events.
Inefficient Chain Transfer Agent (CTA) In RAFT polymerization, if the CTA is not efficiently consumed or if the chain transfer process is slow, a population of uncontrolled, conventionally initiated polymer chains can form alongside the controlled chains.[7] Choose a more appropriate RAFT agent for the monomer system.
Presence of Air (Oxygen) Oxygen can act as an inhibitor or a co-initiator, leading to complex and uncontrolled polymerization kinetics and potentially bimodal distributions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all reagents are properly degassed.
"Coagulative Nucleation" in Emulsion Polymerization In surfactant-free emulsion polymerization, the aggregation of primary particles can lead to different polymerization kinetics within the larger secondary particles, resulting in a bimodal MWD.[8]
GPC/SEC Column Issues Artifacts in the GPC/SEC analysis, such as column degradation or co-eluting species, can sometimes be misinterpreted as a bimodal distribution.[9] Troubleshoot the GPC/SEC system (see GPC/SEC Troubleshooting section).

Frequently Asked Questions (FAQs)

Q1: How does the initiator concentration affect the molecular weight and PDI of MDO copolymers?

Generally, in free radical polymerization, increasing the initiator concentration leads to a decrease in the number-average molecular weight (Mn) and an increase in the polydispersity index (PDI).[1][10] This is because a higher initiator concentration generates more radical species, leading to a higher rate of initiation and a greater probability of chain termination reactions, which shortens the average chain length and broadens the distribution of chain lengths. In controlled radical polymerization techniques like RAFT, the effect is more complex, but a proper ratio of initiator to chain transfer agent is crucial for maintaining control.

Q2: What is the role of the monomer to chain transfer agent (CTA) ratio in controlling MWD in RAFT polymerization?

In Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the ratio of the initial monomer concentration ([M]₀) to the initial chain transfer agent concentration ([CTA]₀) is a key parameter for controlling the theoretical number-average molecular weight (Mn,th) of the resulting polymer. A higher [M]₀/[CTA]₀ ratio will target a higher molecular weight. Maintaining a narrow PDI requires that the rate of chain transfer is much faster than the rate of propagation, ensuring that all chains grow at a similar rate. Deviating from the optimal ratio can lead to a loss of control and a broader MWD.[3]

Q3: How does temperature influence the control over MWD in MDO copolymerization?

Temperature significantly affects the rates of all elementary reactions in polymerization: initiation, propagation, termination, and chain transfer. An increase in temperature generally increases the rates of all these reactions.[4][5] In conventional free-radical polymerization, higher temperatures can lead to lower molecular weights and broader PDIs due to an increased rate of termination reactions. In controlled radical polymerizations like RAFT, the optimal temperature is crucial for maintaining the equilibrium between active and dormant species, which is essential for controlled chain growth. Deviations from the optimal temperature can disrupt this equilibrium and broaden the MWD.

Data Presentation

Table 1: Effect of Initiator Concentration on Molecular Weight and Polydispersity (Illustrative Data)

Initiator Concentration (mol/L)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
0.00150,0001.2
0.00525,0001.5
0.01015,0001.8
0.0505,0002.5

Note: This table presents a general trend. Actual values will depend on the specific monomer system, initiator, and other reaction conditions.

Table 2: Influence of Monomer to CTA Ratio on Molecular Weight in RAFT Polymerization (Illustrative Data)

[Monomer]₀ / [CTA]₀Theoretical Mn ( g/mol )Experimental Mn ( g/mol )PDI
505,0005,2001.15
10010,0009,8001.18
20020,00019,5001.25
50050,00048,0001.40

Note: This table illustrates the relationship between the monomer to CTA ratio and the resulting molecular weight and PDI in a controlled RAFT polymerization. Close agreement between theoretical and experimental Mn with a low PDI indicates a well-controlled process.

Experimental Protocols

Protocol 1: General Procedure for RAFT Copolymerization of an MDO with an Olefin

This protocol provides a general guideline for performing a RAFT-mediated copolymerization. Specific conditions should be optimized for the particular monomers and desired polymer characteristics.

Materials:

  • Maleic anhydride-derived olefin (MDO) monomer (purified)

  • Olefin comonomer (purified)

  • RAFT chain transfer agent (CTA) (e.g., a dithiobenzoate or trithiocarbonate (B1256668) suitable for the monomers)

  • Radical initiator (e.g., AIBN or V-50)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask or reaction vessel with a magnetic stirrer

  • Inert gas supply (nitrogen or argon)

  • Vacuum line

  • Thermostatically controlled oil bath or heating mantle

Procedure:

  • Reagent Preparation: In a clean, dry Schlenk flask, add the MDO monomer, olefin comonomer, RAFT agent, and initiator in the desired molar ratios.

  • Solvent Addition: Add the anhydrous solvent to the flask to achieve the desired monomer concentration.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation of Polymerization: Backfill the flask with an inert gas and place it in the preheated oil bath at the desired reaction temperature.

  • Polymerization: Allow the reaction to proceed for the predetermined time with continuous stirring. Monitor the reaction progress by taking aliquots at different time points for conversion analysis (e.g., by ¹H NMR).

  • Termination: Quench the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.

  • Polymer Isolation: Precipitate the copolymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).

  • Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and other impurities.

  • Drying: Dry the purified polymer under vacuum at an appropriate temperature until a constant weight is achieved.

  • Characterization: Characterize the molecular weight and PDI of the copolymer using Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC).

Protocol 2: GPC/SEC Analysis of MDO Copolymers

This protocol outlines the general steps for determining the molecular weight distribution of MDO copolymers.

Materials and Equipment:

  • GPC/SEC system equipped with a pump, injector, column oven, and one or more detectors (e.g., refractive index (RI), UV-Vis, light scattering).

  • Appropriate GPC/SEC columns for the expected molecular weight range of the polymer.

  • Mobile phase (e.g., THF, chloroform) compatible with the polymer and columns.

  • Polymer sample dissolved in the mobile phase.

  • Calibration standards (e.g., narrow PDI polystyrene or PMMA standards).

  • Syringe filters (if necessary).

Procedure:

  • System Preparation: Ensure the GPC/SEC system is equilibrated with the chosen mobile phase at a constant flow rate and temperature.

  • Sample Preparation: Dissolve a known concentration of the MDO copolymer in the mobile phase. The concentration should be low enough to avoid viscosity effects (typically 1-2 mg/mL). Filter the solution through a syringe filter if any particulate matter is present.

  • Calibration: Inject a series of narrow PDI calibration standards of known molecular weights to generate a calibration curve (log Molecular Weight vs. Elution Volume/Time).

  • Sample Injection: Inject the prepared polymer sample solution into the GPC/SEC system.

  • Data Acquisition: Record the detector response as a function of elution volume or time.

  • Data Analysis: Using the calibration curve, the software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) for the sample. For systems with a light scattering detector, absolute molecular weight can be determined without the need for a calibration curve.

  • Troubleshooting: If issues like peak broadening, tailing, or bimodal peaks are observed, refer to the GPC/SEC troubleshooting guides to diagnose and resolve the problem.[9]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification Reagents Select & Purify Monomers, CTA, Initiator Setup Assemble & Dry Reaction Vessel Reagents->Setup Degas Degas Mixture (Freeze-Pump-Thaw) Setup->Degas Polymerize Heat & Stir (Controlled Temperature) Degas->Polymerize Quench Quench Reaction Polymerize->Quench Isolate Precipitate & Filter Quench->Isolate Dry Dry Polymer Isolate->Dry Analyze GPC/SEC Analysis Dry->Analyze

Caption: Experimental workflow for MDO copolymerization and analysis.

Troubleshooting_MWD cluster_causes_broad Potential Causes for Broad PDI cluster_causes_bimodal Potential Causes for Bimodal MWD Broad_PDI Broad PDI Observed Mixing Inadequate Mixing Broad_PDI->Mixing Initiator High Initiator Conc. Broad_PDI->Initiator Ratio Incorrect Monomer/CTA Ratio Broad_PDI->Ratio Temp Temperature Fluctuations Broad_PDI->Temp Bimodal_MWD Bimodal MWD Observed Termination Bimolecular Termination Bimodal_MWD->Termination CTA_eff Inefficient CTA Bimodal_MWD->CTA_eff Oxygen Presence of Oxygen Bimodal_MWD->Oxygen GPC_artifact GPC/SEC Artifact Bimodal_MWD->GPC_artifact

Caption: Troubleshooting logic for common MWD issues.

References

Addressing unfavorable reactivity ratios in MDO copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges in the copolymerization of maleic anhydride (B1165640) (MA), divinyl ethers (DVE), and other comonomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their polymerization experiments.

Troubleshooting Guides

This section provides solutions to common issues encountered during MDO copolymerization.

Issue 1: Low or No Polymer Yield

Possible Cause Troubleshooting Step
Ineffective Initiator 1. Verify the initiator's expiration date and storage conditions. 2. Ensure the initiator is soluble in the chosen solvent at the reaction temperature. 3. Increase the initiator concentration incrementally. Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).[1][2]
Inhibitors Present 1. Ensure monomers are purified to remove inhibitors (e.g., by distillation or passing through an inhibitor removal column). 2. Purge the reaction vessel and solvent with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit radical polymerization.
Incorrect Reaction Temperature 1. Verify that the reaction temperature is appropriate for the chosen initiator's half-life. For AIBN, a typical temperature range is 60-80°C.
Low Monomer Concentration 1. Increase the overall monomer concentration in the solvent.

Issue 2: Poor Solubility of the Resulting Copolymer

Possible Cause Troubleshooting Step
High Degree of Crosslinking 1. Divinyl ethers can lead to crosslinking, resulting in an insoluble polymer.[1][2] Reduce the proportion of divinyl ether in the monomer feed. 2. Lower the overall monomer concentration to reduce the probability of intermolecular crosslinking. 3. Decrease the reaction time or temperature to limit the extent of polymerization and crosslinking.
Strong Alternating Tendency 1. The strong alternating tendency of maleic anhydride and divinyl ethers can lead to rigid polymer chains with poor solubility.[3] Consider the use of a solvent that is known to dissolve the expected alternating copolymer.

Issue 3: Difficulty in Controlling Copolymer Composition and Structure

Possible Cause Troubleshooting Step
Highly Favorable Alternating Copolymerization 1. Maleic anhydride, an electron-acceptor monomer, readily forms a charge-transfer complex (CTC) with electron-donor monomers like divinyl ethers, leading to a strong tendency for alternating copolymerization.[3][4] This makes it difficult to incorporate random segments. 2. To deviate from a 1:1 alternating structure, consider adding a third comonomer that does not readily form a CTC with maleic anhydride.[5] 3. The use of Lewis acids can sometimes alter the reactivity ratios and influence the copolymer composition.[6][7][8][9]
Compositional Drift 1. Due to differences in reactivity ratios, one monomer may be consumed faster than the other, leading to a change in copolymer composition as the reaction progresses.[10] 2. To maintain a more consistent copolymer composition, consider a semi-batch process where the more reactive monomer is added gradually over the course of the reaction.[10] 3. Alternatively, stop the polymerization at a low conversion to ensure the monomer feed composition has not significantly changed.
Uncontrolled Molecular Weight and Polydispersity 1. For better control over molecular weight and to achieve a narrower molecular weight distribution, consider using controlled/"living" radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[11][12]

Frequently Asked Questions (FAQs)

Q1: Why do maleic anhydride and divinyl ethers have such a strong tendency to form alternating copolymers?

A: Maleic anhydride is an electron-deficient (acceptor) monomer, while divinyl ethers are electron-rich (donor) monomers. This difference in electron density facilitates the formation of a charge-transfer complex (CTC) between the two monomers. This CTC can then participate in the polymerization as a single unit, leading to a highly alternating structure.[3][4]

Q2: Can I homopolymerize maleic anhydride or divinyl ethers under typical radical polymerization conditions?

A: Generally, no. Maleic anhydride does not readily homopolymerize via free radical polymerization.[8][13] Similarly, while vinyl ethers can homopolymerize under certain cationic conditions, they do not typically homopolymerize under free radical conditions.[14] Their copolymerization is often successful due to the formation of the aforementioned charge-transfer complex.

Q3: What is the role of a Lewis acid in controlling the copolymerization of maleic anhydride?

A: Lewis acids can complex with electron-donating groups, such as the carbonyl groups in maleic anhydride. This complexation can alter the electron density of the monomer and its reactivity, thereby influencing the propagation rate constants and potentially the copolymer composition and sequence distribution.[6][7][8][9]

Q4: How can I determine the reactivity ratios for my specific comonomer system?

A: To determine reactivity ratios, you would typically run a series of copolymerization reactions with varying initial monomer feed ratios. The reactions should be terminated at low conversion (e.g., <10%) to ensure the monomer feed ratio remains relatively constant. The composition of the resulting copolymers is then determined using techniques like NMR spectroscopy or elemental analysis. This data can then be used with models such as the Mayo-Lewis equation to calculate the reactivity ratios.

Q5: What are the typical solvents used for the copolymerization of maleic anhydride and divinyl ethers?

A: Common solvents include ethyl acetate, n-butyl acetate, and dioxane.[1][2][11] The choice of solvent can sometimes influence the polymerization kinetics and the solubility of the resulting copolymer.

Experimental Protocols

Protocol 1: General Procedure for Free Radical Copolymerization of Maleic Anhydride and a Divinyl Ether

  • Monomer and Solvent Preparation:

    • Purify maleic anhydride by recrystallization.

    • Purify the divinyl ether monomer by passing it through a column of basic alumina (B75360) to remove inhibitors.

    • Deoxygenate the chosen solvent (e.g., ethyl acetate) by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes.

  • Reaction Setup:

    • Add the desired amounts of maleic anhydride, divinyl ether, and the deoxygenated solvent to a reaction vessel equipped with a magnetic stirrer, a condenser, and an inert gas inlet.

    • Stir the mixture until all the monomers have dissolved.

    • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70°C).

  • Initiation:

    • Dissolve the radical initiator (e.g., AIBN) in a small amount of the deoxygenated solvent.

    • Add the initiator solution to the reaction mixture.

  • Polymerization:

    • Allow the reaction to proceed for the desired amount of time under an inert atmosphere.

  • Isolation of the Copolymer:

    • Cool the reaction mixture to room temperature.

    • Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., n-hexane).[1][2]

    • Filter the precipitated polymer and wash it several times with the non-solvent.

    • Dry the polymer under vacuum to a constant weight.

Protocol 2: Characterization of Copolymer Composition by ¹H NMR

  • Sample Preparation:

    • Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆).

  • NMR Analysis:

    • Acquire the ¹H NMR spectrum of the dissolved copolymer.

    • Identify the characteristic peaks corresponding to each monomer unit in the copolymer.

    • Integrate the area under the characteristic peaks for each monomer.

  • Composition Calculation:

    • Calculate the molar ratio of the monomers in the copolymer by comparing the integrated peak areas, taking into account the number of protons contributing to each peak.

Visualizations

G Troubleshooting Workflow for Low Polymer Yield cluster_initiator Initiator Issues cluster_inhibitors Inhibitor Issues cluster_temp Temperature Issues cluster_conc Concentration Issues start Low or No Polymer Yield check_initiator Check Initiator (Age, Storage, Solubility) start->check_initiator check_inhibitors Check for Inhibitors (Monomer Purity, Oxygen) start->check_inhibitors check_temp Check Reaction Temperature start->check_temp check_conc Check Monomer Concentration start->check_conc initiator_ok Initiator OK? check_initiator->initiator_ok inhibitors_ok Inhibitors Removed? check_inhibitors->inhibitors_ok temp_ok Temperature Correct? check_temp->temp_ok conc_ok Concentration Sufficient? check_conc->conc_ok replace_initiator Replace/Increase Initiator initiator_ok->replace_initiator No end Re-run Experiment initiator_ok->end Yes replace_initiator->end purify_monomers Purify Monomers & Purge with Inert Gas inhibitors_ok->purify_monomers No inhibitors_ok->end Yes purify_monomers->end adjust_temp Adjust Temperature temp_ok->adjust_temp No temp_ok->end Yes adjust_temp->end increase_conc Increase Monomer Concentration conc_ok->increase_conc No conc_ok->end Yes increase_conc->end

Caption: Troubleshooting workflow for low polymer yield.

G Mechanism of Alternating Copolymerization M1 Maleic Anhydride (M1) (Electron Acceptor) CTC Charge-Transfer Complex (M1-M2) M1->CTC M2 Divinyl Ether (M2) (Electron Donor) M2->CTC GrowingChain Growing Polymer Chain (~M1-M2-R•) CTC->GrowingChain Propagation Initiator Radical Initiator (I) Radical Radical (R•) Initiator->Radical Decomposition Radical->CTC Initiation GrowingChain->CTC Adds another CTC Copolymer Alternating Copolymer (-M1-M2-)n GrowingChain->Copolymer Termination

Caption: Formation of an alternating copolymer via a charge-transfer complex.

References

Technical Support Center: Purification of 2-Methyl-1,3-dioxepane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the purification of 2-methyl-1,3-dioxepane by vacuum distillation. It includes troubleshooting advice, frequently asked questions, a detailed experimental protocol, and relevant technical data.

Troubleshooting and FAQs

This section addresses common issues encountered during the vacuum distillation of this compound.

Q1: What are the expected boiling points of this compound under vacuum?

A1: The boiling point of a liquid decreases as the pressure is reduced. For this compound, which has an atmospheric boiling point of approximately 154.1°C, you can estimate the boiling point at a given pressure using a pressure-temperature nomograph.[1] Precise control of both temperature and pressure is crucial for effective separation.[2]

Q2: My distillation is proceeding much slower than expected, or not at all. What could be the issue?

A2: This is a common problem that can be attributed to several factors:

  • Inadequate Vacuum: Check all joints, seals, and tubing for leaks. Ensure your vacuum pump is operating correctly and is capable of reaching the desired pressure. Even small leaks can significantly impact the vacuum level.[3]

  • Insufficient Heating: Ensure the heating mantle is in good contact with the distillation flask and is set to an appropriate temperature. The temperature of the heating bath should typically be 20-30°C higher than the desired vapor temperature.

  • Thermometer Placement: The thermometer bulb must be positioned correctly within the distillation head (just below the sidearm leading to the condenser) to accurately measure the temperature of the vapor that is distilling.

Q3: The pressure in my distillation setup is fluctuating. How can I stabilize it?

A3: Pressure fluctuations can lead to inconsistent boiling and poor separation.[4]

  • Use a Vacuum Regulator: A dedicated vacuum regulator can provide precise and stable pressure control, independent of the pump's performance.

  • Check for Leaks: As mentioned, leaks are a primary cause of pressure instability. Re-grease joints if necessary and ensure all connections are secure.

  • Cold Trap Issues: Ensure your cold trap (e.g., with dry ice/acetone or liquid nitrogen) is cold enough to effectively trap volatile substances before they reach the pump, as this can affect pump performance.

Q4: I'm observing "bumping" or violent boiling in the distillation flask. How can I prevent this?

A4: Bumping occurs when the liquid becomes superheated and boils in a sudden burst. To prevent this:

  • Use a Magnetic Stirrer: Continuous stirring provides nucleation sites and ensures smooth boiling. This is the most common and effective method.

  • Use Boiling Chips: If stirring is not possible, add fresh, unused boiling chips to the cool liquid before heating. Never add boiling chips to hot liquid.

  • Capillary Bubbler: A fine capillary tube releasing a slow stream of inert gas (like nitrogen or argon) into the liquid can also promote smooth boiling.

Q5: What are the likely impurities in my crude this compound, and how do I remove them?

A5: Impurities often depend on the synthetic route. For cyclic acetals, common impurities include:

  • Water: A byproduct of acetal (B89532) formation. It can be removed by pre-drying the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663), sodium sulfate) before distillation.[5]

  • Unreacted Starting Materials: Such as 1,4-butanediol (B3395766) and acetaldehyde (B116499) (or its equivalent). Vacuum distillation is effective at separating these based on boiling point differences.

  • Acid Catalyst: If an acid catalyst (e.g., p-toluenesulfonic acid) was used, it should be neutralized and removed by a basic wash (e.g., with sodium bicarbonate solution) before distillation to prevent acid-catalyzed decomposition or hydrolysis of the acetal at high temperatures.[5]

  • Side-Products: The synthesis of the related 2-methylene-1,3-dioxepane (B1205776) can be contaminated with its precursor, 2-bromomethyl-1,3-dioxepane (BMDO).[6] Similar halogenated intermediates could be present depending on the synthesis. Careful fractional distillation is required to separate such impurities.

Q6: The distillate is cloudy. What does this indicate?

A6: A cloudy distillate often indicates the presence of immiscible water. This suggests that the crude product was not sufficiently dried before distillation or that water was introduced through leaks in the system.

Q7: How should I store the purified this compound?

A7: Cyclic acetals can be sensitive to hydrolysis, especially in the presence of acid. It is recommended to store the purified product over a small amount of a neutral drying agent like anhydrous potassium carbonate and under an inert atmosphere (nitrogen or argon) to protect it from moisture and acidic impurities.[]

Data Presentation

Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₆H₁₂O₂[8]
Molecular Weight 116.16 g/mol [8]
Boiling Point (Atmospheric) 154.1°C at 760 mmHgN/A
CAS Number 4469-25-4[8]
Estimated Boiling Points at Reduced Pressure

The following boiling points are estimated using a standard pressure-temperature nomograph. Actual observed temperatures may vary.[9][10]

Pressure (mmHg)Estimated Boiling Point (°C)
100~95
50~78
20~58
10~45
5~32
1~10

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines a standard procedure for the purification of this compound on a laboratory scale.

Pre-Distillation Workup
  • Neutralization: If an acid catalyst was used in the synthesis, transfer the crude reaction mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

  • Aqueous Wash: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to aid in the removal of water.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for at least 30 minutes.

  • Filtration and Solvent Removal: Filter off the drying agent. Remove the bulk of the organic solvent using a rotary evaporator.

Apparatus Setup
  • Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is clean and oven-dried.

  • Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full of the crude liquid).

  • Add a magnetic stir bar to the distillation flask.

  • Lightly grease all ground-glass joints with a suitable vacuum grease to ensure a good seal.

  • Place the thermometer in the distillation head so that the top of the bulb is level with the bottom of the sidearm leading to the condenser.

  • Connect the condenser to a source of cold water.

  • Connect the vacuum takeoff adapter to a cold trap and the vacuum pump.

Distillation Procedure
  • Transfer the crude, solvent-free this compound into the distillation flask.

  • Begin stirring the liquid.

  • Slowly and carefully apply the vacuum. The liquid may bubble as residual solvent and dissolved air are removed.

  • Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle.

  • Increase the temperature gradually. Collect any low-boiling initial fractions (forerun) in the first receiving flask.

  • When the temperature stabilizes at the expected boiling point for the given pressure, change to a new, pre-weighed receiving flask to collect the main product fraction.

  • Continue distillation until the temperature either begins to drop (indicating the product is finished distilling) or rises sharply (indicating a higher-boiling impurity is beginning to distill).

  • Stop the distillation by removing the heating mantle first, and allow the system to cool.

  • Once the apparatus is at or near room temperature, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

  • Weigh the collected fractions to determine the yield of the purified product.

Visualizations

Vacuum Distillation Apparatus

G cluster_setup Vacuum Distillation Setup HeatingMantle Heating Mantle & Stir Plate DistillationFlask Distillation Flask (with Stir Bar) HeatingMantle->DistillationFlask DistillationHead Distillation Head (Claisen Adapter) DistillationFlask->DistillationHead Thermometer Thermometer DistillationHead->Thermometer Condenser Condenser DistillationHead->Condenser Vapor VacuumAdapter Vacuum Takeoff Adapter Condenser->VacuumAdapter Condensate ReceivingFlask Receiving Flask VacuumAdapter->ReceivingFlask ColdTrap Cold Trap (Dry Ice/Acetone) VacuumAdapter->ColdTrap To Vacuum VacuumPump Vacuum Pump ColdTrap->VacuumPump

Caption: Diagram of a standard laboratory vacuum distillation apparatus.

Troubleshooting Workflow

G Start Distillation Problem (e.g., No Product, Bumping) CheckVacuum Check Vacuum System Start->CheckVacuum CheckHeat Check Heating & Insulation Start->CheckHeat CheckStirring Check Stirring / Boiling Chips Start->CheckStirring CheckSetup Check Apparatus Setup Start->CheckSetup Leaks Leaks Found? CheckVacuum->Leaks Inspect Seals TempOK Temp Adequate? CheckHeat->TempOK Measure StirringOK Stirring Effective? CheckStirring->StirringOK Observe ThermoOK Thermometer Placement OK? CheckSetup->ThermoOK Inspect PumpOK Pump OK? Leaks->PumpOK No FixLeaks Re-grease Joints, Check Hoses Leaks->FixLeaks Yes ServicePump Service Vacuum Pump PumpOK->ServicePump No Resolved Problem Resolved PumpOK->Resolved Yes IncreaseTemp Increase Mantle Temp TempOK->IncreaseTemp No TempOK->Resolved Yes FixStirring Increase Stir Speed / Add Fresh Boiling Chips StirringOK->FixStirring No StirringOK->Resolved Yes AdjustThermo Adjust Thermometer Position ThermoOK->AdjustThermo No ThermoOK->Resolved Yes FixLeaks->CheckVacuum ServicePump->CheckVacuum IncreaseTemp->CheckHeat FixStirring->CheckStirring AdjustThermo->CheckSetup

Caption: A logical workflow for troubleshooting common vacuum distillation issues.

References

Technical Support Center: Ring-Opening Polymerization of Cyclic Ketene Acetals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the radical ring-opening polymerization (rROP) of cyclic ketene (B1206846) acetals (CKAs).

Troubleshooting Guide

This guide addresses common issues encountered during the rROP of CKAs, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Low Percentage of Ring-Opening (High Acetal (B89532) Content) Monomer Structure: 5- and 6-membered CKA rings are more prone to ring-retaining vinyl polymerization due to lower ring strain.[1][2][3]- Use larger, 7- or 8-membered ring CKAs, such as 2-methylene-1,3-dioxepane (B1205776) (MDO) or 5,6-benzo-2-methylene-1,3-dioxepane (BMDO), which are known to undergo nearly complete ring-opening.[1][2][4][5] - Theoretical calculations (DFT) can help predict the ring-opening ability of new CKA monomers before synthesis.[3][6]
High Monomer Concentration: Favors bimolecular vinyl addition over unimolecular ring-opening.[7][8]- Conduct the polymerization in solution to reduce the initial monomer concentration.[7][8] - Note that excessive dilution can decrease the overall reactivity, so optimization is necessary.[7][8]
Low Polymerization Temperature: The activation energy for ring-opening is generally higher than for vinyl addition.- Increase the polymerization temperature. For example, increasing the temperature from 50°C to 100°C can significantly increase the percentage of ester units.[3]
Cationic Polymerization: CKAs, especially 5- and 6-membered rings, are susceptible to acid-catalyzed cationic polymerization, which leads to polyacetal formation.[3][8] This can be initiated by contact with acidic surfaces like glass.[3]- Ensure all glassware is thoroughly dried and, if necessary, treated to be neutral or basic. - Use purified, anhydrous solvents and monomers. CKAs are sensitive to air and moisture.[8] - Store monomers under an inert atmosphere (e.g., argon).[8]
Branching in the Polymer Backbone Back-biting Reactions: The highly reactive propagating primary radical can abstract a hydrogen atom from the polymer backbone, leading to branching.[9][10]- This is an inherent challenge in radical polymerization. Controlled/living radical polymerization techniques (e.g., NMP, RAFT) may offer better control.[11][12] - The extent of branching can sometimes be influenced by reaction conditions, although this is less straightforward to control than the ring-opening percentage.
Low Molar Mass and Broad Dispersity Frequent Termination Events: Can be caused by high initiator concentration or impurities.[7][8]- Optimize the monomer-to-initiator ratio. - Ensure high purity of monomers and solvents.
Chain Transfer Reactions: Transfer of the radical to solvent or other species can limit chain growth.[13]- Choose a solvent with a low chain transfer constant. - Be aware of potential transfer to other components in the reaction mixture, such as polyethylene (B3416737) oxide if used as a solvent.[13]
Side Reactions in Controlled Polymerization: In techniques like Nitroxide-Mediated Polymerization (NMP), degradation of the nitroxide can lead to by-products and loss of control.[11]- Optimize the NMP conditions (temperature, initiator, nitroxide) for the specific CKA monomer. - Characterize polymer end-groups using techniques like mass spectrometry to identify and understand side reactions.[11]

Frequently Asked Questions (FAQs)

Q1: How can I determine the percentage of ring-opening in my polymer?

A1: The ratio of ester (from ring-opening) to acetal (from ring-retaining) linkages can be quantified using Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

  • ¹³C NMR: This is a very effective method. The carbonyl carbon of the ester group typically appears around 170-172 ppm, while the acetal carbon appears around 100-113 ppm. The relative integration of these signals provides the ester-to-acetal ratio.[3][7][8]

  • ¹H NMR: While also useful, the signals can be more complex and overlapping. Specific proton signals corresponding to the ester and acetal units need to be identified and integrated.[7][8]

Q2: What is the ideal ring size for a CKA monomer to achieve high ring-opening?

A2: Seven- and eight-membered ring CKAs, such as 2-methylene-1,3-dioxepane (MDO), generally exhibit a high propensity for complete ring-opening under a broad range of conditions.[1][2][4] Five- and six-membered rings have less ring strain and are more likely to undergo competing vinyl polymerization, resulting in a mixture of ester and acetal units.[1][3]

Q3: Can I use any radical initiator for CKA polymerization?

A3: While common initiators like AIBN and di-tert-butyl peroxide (DTBP) are used, the choice can influence the reaction.[7][8] For instance, some CKAs like 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) may not polymerize effectively with peroxides due to side reactions like H-abstraction.[5] The initiator's half-life at the desired polymerization temperature is also a critical factor.[7]

Q4: My polymerization mixture becomes very viscous and stops stirring. What should I do?

A4: A rapid increase in viscosity, especially in solvent-free (bulk) polymerizations, can lead to premature chain termination and result in low molar mass polymers.[7][8] To mitigate this, conduct the polymerization in a suitable high-boiling-point solvent (e.g., p-xylene, 1,2-dichlorobenzene) to control the viscosity.[7]

Q5: Are there methods to create degradable polymers with vinyl monomers using CKAs?

A5: Yes, CKAs can be copolymerized with conventional vinyl monomers (e.g., methyl methacrylate, N-vinyl pyrrolidone) to introduce degradable ester linkages into the backbone of otherwise non-degradable vinyl polymers.[2][4][7][12][13] This is a key application of CKA chemistry.

Experimental Protocols

Protocol 1: Quantification of Ester vs. Acetal Content using ¹³C NMR

  • Sample Preparation: Dissolve 15-20 mg of the purified polymer in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹³C{¹H} NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to allow for complete relaxation of the quaternary carbonyl and acetal carbons for accurate integration.

  • Data Analysis:

    • Identify the chemical shift region for the ester carbonyl carbons (typically δc = 170–172 ppm).

    • Identify the chemical shift region for the acetal carbons (typically δc = 101–113 ppm).[7][8]

    • Integrate the respective signal areas (A_ester and A_acetal).

    • Calculate the fraction of ester linkages (F_E) and acetal linkages (F_A) using the following equations:

      • F_E = A_ester / (A_ester + A_acetal)

      • F_A = A_acetal / (A_ester + A_acetal)

Protocol 2: General Procedure for Minimizing Ring-Retaining Polymerization

  • Monomer Selection: Choose a 7- or 8-membered CKA monomer (e.g., MDO) for a higher likelihood of complete ring-opening.[1][4]

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas (argon or nitrogen).

  • Reaction Setup:

    • In a Schlenk flask, dissolve the CKA monomer in an anhydrous, high-boiling-point solvent (e.g., 1,2-dichlorobenzene) to achieve a desired initial monomer concentration (e.g., 1.5 - 4.0 M).[7][8]

    • Add the radical initiator (e.g., DTBP) at the desired monomer-to-initiator ratio (e.g., 100:1).[7]

  • Polymerization:

    • Degas the solution by several freeze-pump-thaw cycles.

    • Place the sealed flask in a preheated oil bath at a relatively high temperature (e.g., 120-140°C) to favor the ring-opening pathway.[3][7]

    • Allow the reaction to proceed for the desired time (e.g., 20 hours).[7]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol (B129727) or pentane).[8]

    • Filter and dry the polymer under vacuum until a constant weight is achieved.

  • Characterization: Analyze the polymer using NMR (Protocol 1) to determine the extent of ring-opening and Size Exclusion Chromatography (SEC) to determine molar mass and dispersity.

Visualizations

G cluster_initiation Initiation cluster_propagation Propagation I Initiator (I-I) I_rad 2 I• I->I_rad Δ I_rad2 I• M CKA Monomer P_rad Propagating Radical (Acetal Radical) I_rad2->P_rad + Monomer (M) RO_rad Ring-Opened Radical (Ester Radical) P_rad->RO_rad k_rop (Unimolecular Ring-Opening) P_vinyl Ring-Retained Polymer (Polyacetal) P_rad->P_vinyl k_add (+ Monomer (M) Vinyl Addition) P_ester Ring-Opened Polymer (Polyester) RO_rad->P_ester + Monomer (M)

Caption: Competing pathways in rROP of Cyclic Ketene Acetals.

G start Start: Low Ring-Opening Observed in Polymer q1 Is the CKA ring size 5 or 6-membered? start->q1 s1 Switch to 7 or 8-membered CKA (e.g., MDO) q1->s1 Yes q2 Is the polymerization conducted in bulk? q1->q2 No s1->q2 s2 Use a solvent to reduce monomer concentration q2->s2 Yes q3 Is the reaction temperature low (<100°C)? q2->q3 No s2->q3 s3 Increase polymerization temperature (>120°C) q3->s3 Yes q4 Is there evidence of cationic polymerization? q3->q4 No s3->q4 s4 Ensure anhydrous conditions and neutral glassware q4->s4 Yes end End: Optimized for High Ring-Opening q4->end No s4->end

Caption: Troubleshooting workflow for low ring-opening percentage.

References

Improving yield in acid-catalyzed synthesis of 2-Methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the acid-catalyzed synthesis of 2-Methyl-1,3-dioxolane.

Troubleshooting Guides and FAQs

Low or No Product Yield

Q1: My reaction is resulting in a low or no yield of 2-Methyl-1,3-dioxolane. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of 2-Methyl-1,3-dioxolane can arise from several factors, primarily incomplete reaction and the occurrence of side reactions. Here is a systematic approach to troubleshoot low yields:

  • Incomplete Water Removal: The formation of 2-Methyl-1,3-dioxolane from an acetaldehyde (B116499) source and ethylene (B1197577) glycol is a reversible equilibrium reaction.[1][2] Water is a byproduct, and its presence will shift the equilibrium back towards the starting materials, thereby lowering the yield.[1][3]

    • Solution: Employ efficient water removal techniques. A common and effective method is the use of a Dean-Stark apparatus with a suitable azeotropic solvent like toluene (B28343) or benzene (B151609) to continuously remove water as it is formed.[1] For smaller-scale reactions, molecular sieves can also be utilized.[1][3] Wrapping the Dean-Stark trap with an insulating material such as glass wool can enhance its efficiency.[2]

  • Suboptimal Catalyst Choice or Concentration: The selection and amount of the acid catalyst are critical.[1]

    • Solution: If using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, ensure the concentration is optimal.[1] Too little catalyst will lead to a slow or incomplete reaction, while an excess can cause side reactions like the polymerization of acetaldehyde or product degradation.[1] Consider using milder, solid acid catalysts such as acidic resins (e.g., Amberlyst 15), zeolites, or montmorillonite (B579905) K10, which can simplify the purification process and sometimes improve selectivity.[1]

  • Reaction Temperature and Time: The reaction may not reach completion if the temperature is too low or the reaction time is insufficient.[1]

    • Solution: Ensure the reaction is heated to a temperature that facilitates the efficient azeotropic removal of water.[1] It is important to monitor the progress of the reaction using a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), to determine the optimal reaction time.[1]

  • Loss of Volatile Reactant: Acetaldehyde has a low boiling point (20.2 °C) and can be lost from the reaction mixture, particularly at elevated temperatures.[4]

    • Solution: Maintain a controlled reaction temperature. Using a well-sealed reaction vessel with a condenser will help to minimize the loss of acetaldehyde.[4]

Byproduct Formation

Q2: I am observing the formation of byproducts in my reaction. What are they and how can I minimize them?

A2: Byproduct formation is a common issue. Besides the starting materials from the reverse reaction, you may encounter the following:

  • Polymers of Acetaldehyde: Acetaldehyde can polymerize in the presence of an acid catalyst.[1]

    • Solution: Use a moderate amount of the acid catalyst and maintain a controlled reaction temperature. Adding the acetaldehyde slowly to the reaction mixture can help to keep its concentration low and minimize polymerization.[1]

  • Products from Ring-Opening Reactions: Under strongly acidic conditions, the dioxolane ring can be susceptible to opening.[1]

    • Solution: Use a milder acid catalyst and carefully control the reaction conditions. It is also crucial to neutralize the reaction mixture promptly after completion.[1]

  • Dehydration of Ethylene Glycol: Under strongly acidic conditions and at high temperatures, ethylene glycol can dehydrate to form byproducts.[2]

    • Solution: Use the minimum effective amount of acid catalyst and avoid excessive temperatures.[2]

Purification Challenges

Q3: I am having difficulty purifying my 2-Methyl-1,3-dioxolane product. What are the best practices?

A3: The purification of 2-Methyl-1,3-dioxolane can be challenging. Here are some recommendations:

  • Neutralization: Before purification, it is essential to neutralize the acid catalyst. This can be achieved by washing the crude product with a mild base solution, such as saturated sodium bicarbonate.[1][4] This step is critical to prevent the acid-catalyzed hydrolysis of the product back to the starting materials, especially during aqueous workup.[1]

  • Distillation: The most common method for purifying the final product is distillation.[1][2] If the boiling points of your product and any remaining starting materials or byproducts are close, fractional distillation is recommended.[2] The boiling point of 2-Methyl-1,3-dioxolane is approximately 82-83 °C.[2]

  • Aqueous Workup: If an aqueous workup is performed, ensure the solution is neutralized or slightly basic before extraction to prevent hydrolysis.[1] After extracting with a suitable organic solvent, the organic layer should be thoroughly dried with an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate before solvent removal.[1]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in 2-Methyl-1,3-dioxolane Synthesis

Potential Cause Troubleshooting Step Rationale Citation(s)
Inefficient Water Removal Use a Dean-Stark trap with an azeotropic solvent (e.g., toluene).Drives the equilibrium towards the product by removing a byproduct.[1][2][3]
Use molecular sieves.Physically traps water to shift the equilibrium.[1][3]
Suboptimal Catalyst Optimize the concentration of strong acid catalysts (e.g., p-toluenesulfonic acid).Too little catalyst is slow; too much can cause side reactions.[1]
Consider milder, solid acid catalysts (e.g., Amberlyst 15).Can improve selectivity and simplify purification.[1]
Low Reaction Temperature Ensure the reaction is heated sufficiently for azeotropic water removal.Allows the reaction to proceed to completion.[1][2]
Insufficient Reaction Time Monitor the reaction progress with GC or TLC to determine completion.Ensures the reaction does not stop prematurely.[1]
Loss of Acetaldehyde Use a sealed reaction vessel with a condenser.Prevents the volatile reactant from escaping.[4]

Experimental Protocols

General Protocol for Acid-Catalyzed Synthesis of 2-Methyl-1,3-dioxolane

  • Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: To the flask, add ethylene glycol (1.0 equivalent), an azeotropic solvent such as toluene, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 equivalents).[1]

  • Reaction Initiation: Begin heating the mixture to reflux with vigorous stirring.

  • Acetaldehyde Addition: Slowly add acetaldehyde (1.0-1.2 equivalents) to the reaction mixture.[1] Paraldehyde, a trimer of acetaldehyde, can also be used as the acetaldehyde source.[2]

  • Reaction Monitoring: Continue to heat at reflux, collecting the water-toluene azeotrope in the Dean-Stark trap.[2] The reaction is complete when no more water is collected.[1][2] This can take several hours.[2]

  • Workup:

    • Allow the reaction mixture to cool to room temperature.[1][2]

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[1][2]

    • Wash the organic layer sequentially with water and then brine.[2]

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[1][2]

    • Filter to remove the drying agent.[2]

  • Purification:

    • Remove the solvent under reduced pressure or by simple distillation.[1][2]

    • Purify the crude product by fractional distillation.[2]

Mandatory Visualization

experimental_workflow reagents 1. Combine Ethylene Glycol, Toluene, and Acid Catalyst heating 2. Heat to Reflux reagents->heating acetaldehyde 3. Slowly Add Acetaldehyde heating->acetaldehyde reflux 4. Reflux and Collect Water (Dean-Stark Trap) acetaldehyde->reflux monitoring 5. Monitor Reaction Completion (GC/TLC) reflux->monitoring cooling 6. Cool to Room Temperature monitoring->cooling Reaction Complete neutralization 7. Neutralize with NaHCO3 Solution cooling->neutralization extraction 8. Wash with Water and Brine neutralization->extraction drying 9. Dry Organic Layer extraction->drying purification 10. Purify by Distillation drying->purification

Caption: Experimental workflow for the synthesis of 2-Methyl-1,3-dioxolane.

troubleshooting_yield start Low Yield Observed check_water Is Water Removal Efficient? start->check_water check_catalyst Is Catalyst Optimal? check_water->check_catalyst Yes solution_water Use/Optimize Dean-Stark or Molecular Sieves check_water->solution_water No check_conditions Are Reaction Conditions (Temp/Time) Adequate? check_catalyst->check_conditions Yes solution_catalyst Optimize Catalyst Type and Concentration check_catalyst->solution_catalyst No check_byproducts Are Byproducts Present? check_conditions->check_byproducts Yes solution_conditions Increase Temperature/Time and Monitor Reaction check_conditions->solution_conditions No solution_byproducts Adjust Conditions to Minimize Side Reactions check_byproducts->solution_byproducts Yes

References

Technical Support Center: Managing Temperature Control to Prevent MDO Depolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing temperature control to prevent the depolymerization and degradation of compounds containing the methylenedioxy (MDO) group. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is MDO depolymerization and why is temperature control critical?

A1: The methylenedioxy (MDO) group, a common moiety in various pharmaceutical compounds, can be susceptible to degradation under elevated temperatures. While not a classic polymer in all contexts, compounds with this group can undergo decomposition that resembles depolymerization, breaking down into constituent parts. This degradation is often initiated by thermal stress.[1][2] Temperature control is paramount because excessive heat can provide the activation energy needed to break the bonds within the MDO ring or connecting it to the main molecular scaffold, leading to loss of product, formation of impurities, and compromised experimental results.[3]

Q2: At what temperature does MDO degradation typically occur?

A2: The specific temperature at which MDO degradation occurs is highly dependent on the overall molecular structure, the presence of catalysts, and the experimental matrix (e.g., pH, solvent).[4][5] For instance, in studies of synthetic cathinones containing the 3,4-methylenedioxy group, thermal degradation has been observed during gas chromatography-mass spectrometry (GC-MS) analysis with injector temperatures between 230°C and 290°C.[1][2] It is crucial to determine the thermal stability of your specific MDO-containing compound empirically.

Q3: What are the common signs of MDO depolymerization or degradation in an experiment?

A3: Common indicators of MDO degradation include:

  • Unexpected analytical results: Appearance of unknown peaks in chromatograms (e.g., HPLC, GC) or unexpected masses in mass spectrometry data.

  • Changes in physical appearance: Color change or formation of precipitates in solutions or melts.

  • Inconsistent experimental outcomes: Poor reproducibility of results between batches or experiments run at slightly different temperatures.

  • Loss of desired product: Lower than expected yield of the final compound.

Q4: How can I prevent MDO depolymerization during my experiments?

A4: Proactive temperature management is key. This includes:

  • Thorough literature review: Investigate the known thermal stability of your compound or similar structures.

  • Careful experimental design: Use the lowest effective temperature for your reactions or analyses.

  • Precise temperature monitoring: Employ calibrated temperature probes and control systems.

  • Inert atmosphere: For compounds sensitive to thermo-oxidative degradation, conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my chromatogram after heating my MDO-containing compound.

  • Possible Cause: The heating step is causing thermal degradation of your compound, leading to the formation of byproducts. The injection port of a gas chromatograph is a common area where thermal degradation of MDO-containing compounds can occur.[1][2]

  • Troubleshooting Steps:

    • Lower the temperature: Reduce the temperature of the heating block, oven, or GC injector port.

    • Reduce heating time: Minimize the duration the sample is exposed to elevated temperatures.

    • Analyze degradation products: Use techniques like LC-MS/MS to identify the degradation products, which can provide insight into the degradation pathway.

    • Consider alternative analytical techniques: If thermal degradation is unavoidable in GC, consider using a less thermally intensive method like HPLC.

Issue 2: My reaction yield is significantly lower than expected and I suspect thermal degradation.

  • Possible Cause: The reaction temperature is too high, causing the MDO-containing starting material or product to decompose.

  • Troubleshooting Steps:

    • Perform a temperature screen: Run the reaction at a range of lower temperatures to find the optimal balance between reaction rate and stability.

    • Use a milder heating method: Consider using an oil bath with a temperature controller for more uniform and controlled heating compared to a hot plate.

    • Investigate catalyst effects: If using a catalyst, it may be promoting degradation at the current temperature. Experiment with lower catalyst loading or a different catalyst.

Issue 3: I am observing inconsistent results when scaling up a reaction involving an MDO compound.

  • Possible Cause: Heat transfer is less efficient in larger scale reactions, leading to localized "hot spots" where the temperature is significantly higher than the setpoint, causing degradation.

  • Troubleshooting Steps:

    • Improve stirring: Ensure vigorous and efficient stirring to maintain a uniform temperature throughout the reaction vessel.

    • Modify heating protocol: For larger volumes, a slower ramp-up to the target temperature may be necessary to ensure even heating.

    • Use a jacketed reactor: For precise temperature control in larger scale reactions, a jacketed reactor with a circulating temperature-controlled fluid is recommended.

Data Presentation

Table 1: Thermal Stability of Selected MDO-Containing Compounds

Compound/SystemAnalytical MethodTemperature ConditionObservation
Synthetic Cathinones with 3,4-methylenedioxy groupGC-MS230-290°C (injector port)Increasing abundance of thermal degradation products with increasing temperature.[1][2]
3,4-methylenedioxymethamphetamine (MDMA)In vivo (monkeys)18°C, 24°C, 31°C (ambient)Altered metabolic disposition at different ambient temperatures, suggesting temperature affects enzymatic degradation pathways.[6]
PipA enzyme (metabolizes methylenedioxyphenyl group)In vitro> 40°CRapid decrease in enzyme activity, indicating thermal instability of the protein responsible for MDO group metabolism.[4][5]
1,3-benzodioxoleIn vitro incubation28°CA 45.9% decrease in concentration after 30 minutes was attributed to thermal decomposition rather than an enzymatic reaction.[4]

Experimental Protocols

Protocol 1: Forced Thermal Degradation Study for an MDO-Containing Compound

This protocol is a general guideline for assessing the thermal stability of a novel MDO-containing compound.

  • Objective: To identify the temperature at which significant degradation of the MDO-containing compound occurs and to identify the primary degradation products.

  • Materials:

    • MDO-containing compound (solid or in a suitable solvent).

    • Thermogravimetric Analyzer (TGA) and/or Differential Scanning Calorimeter (DSC).

    • HPLC or GC-MS system with a validated analytical method for the parent compound.

    • Oven or heating block with precise temperature control.

    • Inert gas supply (e.g., nitrogen, argon).

  • Procedure:

    • TGA/DSC Analysis:

      • Place a small, accurately weighed sample (5-10 mg) of the compound into a TGA or DSC pan.

      • Heat the sample under a controlled atmosphere (e.g., nitrogen at 50 mL/min) at a constant ramp rate (e.g., 10°C/min) from ambient temperature to a temperature beyond the expected decomposition.

      • Record the mass loss (TGA) or heat flow (DSC) as a function of temperature. The onset temperature of mass loss or an exothermic/endothermic event can indicate the start of degradation.

    • Isothermal Stress Testing:

      • Based on the TGA/DSC results, select a range of temperatures for isothermal (constant temperature) testing. Choose temperatures below, at, and above the observed onset of degradation.

      • Place accurately weighed samples of the compound into vials. For solution studies, prepare a stock solution in a suitable solvent.

      • For studies under an inert atmosphere, purge the vials with nitrogen or argon before sealing.

      • Place the vials in an oven or heating block at the selected temperatures for a defined period (e.g., 2, 4, 8, 24 hours).

      • At each time point, remove a sample, allow it to cool to room temperature, and prepare it for analysis.

    • Analysis:

      • Analyze the stressed samples using a validated HPLC or GC-MS method.

      • Quantify the amount of the parent compound remaining.

      • Identify and, if possible, quantify the major degradation products.

  • Data Interpretation: Plot the percentage of the parent compound remaining against time for each temperature. This will provide an indication of the degradation kinetics at different temperatures.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_quantification Quantification & Identification cluster_results Results prep Prepare MDO Compound (Solid or Solution) tga_dsc TGA/DSC Analysis (Determine Onset Temperature) prep->tga_dsc isothermal Isothermal Stress Testing (Multiple Temperatures & Times) tga_dsc->isothermal analysis HPLC or GC-MS Analysis isothermal->analysis quantify Quantify Parent Compound analysis->quantify identify Identify Degradation Products analysis->identify results Determine Thermal Stability Profile quantify->results identify->results

Caption: Experimental workflow for assessing thermal stability.

Caption: Troubleshooting logic for MDO depolymerization.

References

Technical Support Center: Poly(2-methylene-1,3-dioxepane) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and application of poly(2-methylene-1,3-dioxepane) (PMDO). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of 2-methylene-1,3-dioxepane (B1205776) (MDO), with a specific focus on controlling polymer branching.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of branching in poly(2-methylene-1,3-dioxepane) synthesized via radical polymerization?

A1: Branching in the radical ring-opening polymerization (RROP) of MDO is primarily caused by chain transfer reactions. These reactions compete with the desired propagation pathway. The two main mechanisms are:

  • Intramolecular 1,7-H-transfer: This process, also known as backbiting, involves the propagating radical abstracting a hydrogen atom from its own polymer chain. This leads to the formation of short-chain branches.[1]

  • Intermolecular H-transfer: This occurs when the propagating radical abstracts a hydrogen atom from a different polymer chain, resulting in the formation of long-chain branches.[1]

These side reactions lead to a polymer structure that is an analogue of poly(ε-caprolactone) (PCL) but with a more complex, branched architecture, which affects its material properties like crystallinity.[1]

Q2: How does polymerization temperature affect the degree of branching and ring-opening?

A2: Temperature is a critical parameter in MDO polymerization. Generally, increasing the polymerization temperature favors the ring-opening pathway over ring-retaining propagation. For instance, in a copolymerization with n-butyl acrylate, increasing the temperature from 70°C to 90°C increased the proportion of ring-opened MDO units. However, higher temperatures can also increase the rate of chain transfer reactions, potentially leading to a higher degree of branching. Therefore, an optimal temperature must be found to maximize ring-opening while controlling branching.

Q3: Can the choice of initiator influence the polymer structure?

A3: Yes, the choice of initiator can influence the polymerization. Common free-radical initiators like azobisisobutyronitrile (AIBN) and di-t-butyl peroxide (DTBP) are effective for MDO polymerization.[2][3] Photoinitiators can also be used for UV-initiated RROP, allowing for polymerization at lower temperatures, which may help to suppress side reactions.[1][3] For more controlled polymerization, reversible addition-fragmentation chain-transfer (RAFT) polymerization has been successfully employed. Using a polymerizable chain transfer agent in a RAFT process allows for the synthesis of hyperbranched polycaprolactone (B3415563) with a more controlled structure and a tunable degree of branching.[2]

Q4: My PMDO has a broad molecular weight distribution. What could be the cause?

A4: A broad molecular weight distribution (high dispersity, Đ) is often a consequence of the side reactions that cause branching.[2] High rates of chain transfer to both the monomer and the polymer can lead to polymers with low molecular weights and significant scatter in chain length.[4] In systems designed to create hyperbranched structures, a broad distribution is expected as polymers with varying branching complexity are formed.[2] To achieve a narrower molecular weight distribution, controlled polymerization techniques like RAFT are recommended.[2]

Q5: How can I quantify the degree of branching in my synthesized PMDO?

A5: The most common method for quantifying branching is through ¹H NMR spectroscopy.[1][4] Specific signals in the NMR spectrum correspond to the protons on the main chain versus those at branch points. By integrating these signals, the branching density can be calculated.[1] Additionally, triple detection gel permeation chromatography (GPC) can provide insights into the polymer's architecture by measuring parameters like the branching factor (g').[2]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low Polymer Yield 1. Inefficient initiation. 2. High rate of chain transfer to monomer.[4] 3. Monomer hydrolysis (especially in aqueous systems).[5]1. Increase initiator concentration or select a more efficient initiator for the reaction temperature. 2. Lower the polymerization temperature to reduce chain transfer rates. 3. For aqueous polymerizations, maintain a mildly alkaline pH (~8) to minimize MDO hydrolysis.[5]
High Degree of Branching 1. High polymerization temperature. 2. High monomer conversion, leading to increased polymer concentration and intermolecular transfer. 3. Inappropriate initiator choice.1. Optimize and potentially lower the reaction temperature. Studies have been conducted at 40°C and 60°C.[2][4] 2. Limit the reaction to lower conversions. 3. Employ a controlled radical polymerization technique like RAFT to gain better control over the polymer architecture.[2]
Poor Ring-Opening, High Ring-Retention 1. Low polymerization temperature. 2. Steric hindrance from comonomers.1. Increase the reaction temperature. It is reported that higher temperatures favor the ring-opening pathway. 2. Select comonomers that are less sterically bulky. It has been noted that large alkyl acrylates can favor ring-opening.
Inconsistent Batch-to-Batch Results 1. Impurities in the MDO monomer. 2. Inconsistent degassing of the reaction mixture. 3. Variations in reaction temperature or time.1. Ensure high purity of the MDO monomer; distillation is recommended.[4] 2. Implement a consistent degassing protocol, such as multiple freeze-pump-thaw cycles.[2] 3. Use a thermostated reaction setup with precise temperature control.

Data Summary

Table 1: Effect of Monomer-to-RAFT Agent Ratio on Branching and Thermal Properties

Data synthesized from a study on hyperbranched polycaprolactone via RAFT polymerization of MDO at 60°C.[2]

Molar Ratio([MDO]₀:[ECTVP]₀:[AIBN]₀)Mₙ ( g/mol )Dispersity (Đ)Degree of Branching (%)Melting Temp (Tₘ, °C)
50 : 1 : 0.247001.622.545.3
100 : 1 : 0.289001.751.450.1
200 : 1 : 0.2161001.880.853.2
Linear PCL (Reference)--059.5

ECTVP: Vinyl 2-[(ethoxycarbonothioyl) sulfanyl] propanoate (polymerizable chain transfer agent)

Key Experimental Protocols

Protocol 1: Synthesis of Hyperbranched PMDO via RAFT Polymerization

This protocol is a generalized procedure based on the methodology described for synthesizing hyperbranched polycaprolactone.[2]

  • Reactant Preparation: MDO (monomer), AIBN (initiator), and ECTVP (RAFT agent) are required. All reactants should be of high purity.

  • Reaction Setup: In a Schlenk tube, add the desired amounts of MDO, ECTVP, and AIBN.

  • Degassing: Seal the tube with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the tube with an inert gas (e.g., nitrogen or argon) and flame-seal the ampoule. Place the sealed tube in a preheated oil bath set to 60°C.

  • Reaction Monitoring: Allow the polymerization to proceed for the desired time (e.g., 24-96 hours). The reaction can be stopped at different intervals to perform kinetic analysis.

  • Polymer Isolation: After the reaction, cool the tube and open it. Dissolve the crude product in a suitable solvent like tetrahydrofuran (B95107) (THF).

  • Purification: Precipitate the polymer by adding the THF solution dropwise into a large volume of cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 30°C until a constant weight is achieved.

  • Characterization: Determine monomer conversion gravimetrically. Analyze the molecular weight, dispersity, and branching via GPC and ¹H NMR.

Visualizations

Branching_Mechanisms Reaction Pathways in Radical Polymerization of MDO R_init Propagating Radical (R•) Intermediate Acetal Radical Intermediate R_init->Intermediate + MDO MDO MDO Monomer RingOpened Ring-Opened Propagating Radical (Desired Pathway) Intermediate->RingOpened β-scission (Ring-Opening) Backbiting Intramolecular 1,7-H Transfer (Backbiting) Intermediate->Backbiting Side Reaction 1 Intermol Intermolecular H-Transfer Intermediate->Intermol Side Reaction 2 RingOpened->R_init Propagation SCB Short-Chain Branch (SCB) Backbiting->SCB LCB Long-Chain Branch (LCB) Intermol->LCB PolymerChain Another Polymer Chain PolymerChain->Intermol

Caption: Branching mechanisms in the radical ring-opening polymerization of MDO.

Experimental_Workflow General Workflow for MDO Polymerization start Start reactants 1. Prepare Reactants (MDO, Initiator, etc.) start->reactants setup 2. Assemble Reaction in Schlenk Tube reactants->setup degas 3. Degas Mixture (Freeze-Pump-Thaw) setup->degas polymerize 4. Polymerize at Controlled Temperature degas->polymerize isolate 5. Isolate Crude Polymer (Dissolve in THF) polymerize->isolate purify 6. Purify by Precipitation (in cold Methanol) isolate->purify dry 7. Dry Final Polymer (under Vacuum) purify->dry analyze 8. Characterize Product (NMR, GPC, DSC) dry->analyze end End analyze->end

Caption: Standard experimental workflow for the synthesis and analysis of PMDO.

References

Technical Support Center: Purification of 2-Methylene-1,3-dioxepane (MDO) Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized 2-Methylene-1,3-dioxepane (MDO) monomer.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of 2-Methylene-1,3-dioxepane.

Problem Possible Cause Recommended Solution
Low Purity After Single Distillation The primary impurity, 2-bromomethyl-1,3-dioxepane (BMDO), has a boiling point close to that of MDO, making a single distillation insufficient for complete separation.Perform a double distillation of the MDO monomer. This has been shown to increase the purity to as high as 99%[1]. Ensure the distillation is performed under vacuum to prevent thermal decomposition.
Product Polymerizes in the Distillation Flask MDO is prone to polymerization at elevated temperatures, especially in the presence of acidic impurities.Distill MDO in the presence of a non-volatile amine or over potassium carbonate and potassium hydroxide (B78521) pellets in the collection flask to neutralize any acidic species that could initiate polymerization[1]. Maintain a low distillation temperature by using a high vacuum.
Yellow or Brown Coloration of Purified Monomer This may indicate the presence of colored impurities or degradation products formed during synthesis or purification.If distillation does not remove the color, consider using flash chromatography. A non-polar eluent system should effectively separate the non-polar MDO from more polar colored impurities.
Broad Peak or Multiple Peaks in GC-MS Analysis This suggests the presence of multiple impurities or isomers.Review the synthesis steps to identify potential side reactions. For purification, flash chromatography with a suitable solvent system can be employed to isolate the desired MDO monomer from other components.
Inaccurate Purity Determination by NMR Residual solvent peaks or overlapping signals from impurities can interfere with accurate integration and purity calculation.Use a deuterated solvent with a known internal standard for quantitative NMR (qNMR) analysis. Ensure the sample is completely free of residual solvents from the purification process by drying under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized 2-Methylene-1,3-dioxepane?

A1: The most commonly reported impurity is the synthetic precursor, 2-bromomethyl-1,3-dioxepane (BMDO).[1] Other potential impurities can arise from side reactions during the synthesis, including unreacted starting materials like bromoacetaldehyde (B98955) diethyl acetal (B89532) and butane-1,4-diol, or byproducts from the dehydrobromination step.

Q2: What is the recommended method for purifying 2-Methylene-1,3-dioxepane?

A2: Vacuum distillation is the most frequently cited and effective method for purifying MDO.[1] For higher purity, a double distillation is recommended. It is crucial to perform the distillation under reduced pressure and in the presence of a base (e.g., potassium carbonate/hydroxide) to prevent polymerization.

Q3: Can flash chromatography be used to purify MDO?

A3: Yes, flash chromatography is a viable option for purifying MDO, especially for removing non-volatile or colored impurities. A silica (B1680970) gel stationary phase with a non-polar mobile phase (e.g., a hexane/ethyl acetate (B1210297) gradient) would be a suitable starting point.

Q4: Is recrystallization a suitable purification method for MDO?

A4: 2-Methylene-1,3-dioxepane is a liquid at room temperature, so recrystallization is not a standard purification technique for the monomer itself.

Q5: How can I assess the purity of my 2-Methylene-1,3-dioxepane?

A5: The purity of MDO can be effectively determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). NMR provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity. GC-MS is excellent for identifying and quantifying volatile impurities.

Quantitative Data Summary

The following table summarizes the purity of 2-Methylene-1,3-dioxepane achieved with different purification methods.

Purification Method Starting Purity Final Purity Analytical Method Reference
Single Vacuum DistillationNot specifiedContains ~6% BMDONMR[1]
Double Vacuum DistillationNot specified99%NMR[1]

Experimental Protocols

Synthesis of 2-Methylene-1,3-dioxepane (MDO)

This protocol is based on a two-step synthesis followed by purification.[1]

Step 1: Synthesis of 2-bromomethyl-1,3-dioxepane (BMDO)

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine bromoacetaldehyde diethyl acetal (1.0 mol), butane-1,4-diol (1.0 mol), a catalytic amount of p-toluenesulfonic acid (1 g), and a trace of hydroquinone (B1673460) in cyclohexane.

  • Reflux the mixture for 5 hours, continuously removing the ethanol (B145695) byproduct via the Dean-Stark trap.

  • After the reaction is complete, cool the mixture and isolate the crude BMDO.

  • Purify the BMDO by vacuum distillation at 0.02 mmHg.

Step 2: Synthesis of 2-Methylene-1,3-dioxepane (MDO)

  • Cool the purified BMDO (0.31 mol) to 0 °C in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add finely ground potassium hydroxide (0.36 mol) and a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB) (0.5 g) to the stirred mixture while maintaining the temperature at 0 °C.

  • Continue stirring at 0 °C for 20 minutes, then allow the reaction mixture to warm to room temperature.

Purification of 2-Methylene-1,3-dioxepane by Vacuum Distillation
  • Place the crude MDO from the synthesis step into a distillation flask.

  • Set up a vacuum distillation apparatus. It is recommended to place potassium carbonate and potassium hydroxide pellets in the receiving flask to neutralize any acidic impurities that may co-distill.

  • Place the reaction mixture in an ultrasonic bath at 75 °C to facilitate the distillation.

  • Collect the distilled MDO in the collection flask.

  • For higher purity, repeat the vacuum distillation process (double distillation).

Visualizations

PurificationWorkflow cluster_synthesis MDO Synthesis cluster_purification Purification cluster_analysis Purity Analysis Synthesis Crude MDO Synthesis Distillation Vacuum Distillation Synthesis->Distillation Primary Purification Chromatography Flash Chromatography Synthesis->Chromatography Alternative Purification DoubleDistillation Double Vacuum Distillation Distillation->DoubleDistillation For Higher Purity NMR NMR Spectroscopy DoubleDistillation->NMR Purity Verification GCMS GC-MS Analysis DoubleDistillation->GCMS Impurity Identification Chromatography->NMR Chromatography->GCMS

Caption: Workflow for the purification and analysis of 2-Methylene-1,3-dioxepane.

TroubleshootingLogic ImpureMonomer Synthesized MDO (Contains Impurities) PurificationStep Purification Method ImpureMonomer->PurificationStep Analysis Purity Analysis (NMR, GC-MS) PurificationStep->Analysis PureMonomer Pure MDO AcceptablePurity Purity > 99%? Analysis->AcceptablePurity AcceptablePurity->PurificationStep No, Re-purify AcceptablePurity->PureMonomer Yes

Caption: Logical flow for troubleshooting the purification of 2-Methylene-1,3-dioxepane.

References

Validation & Comparative

A Comparative Guide: GC-MS vs. NMR for Purity Assessment of 2-Methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 2-Methyl-1,3-dioxolane, a versatile solvent and crucial building block in pharmaceutical synthesis, is paramount to ensuring the quality, safety, and efficacy of end products.[1] Impurities can lead to unwanted side reactions, reduced yields, and compromise the integrity of the final active pharmaceutical ingredient.[1] This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 2-Methyl-1,3-dioxolane. We present a detailed examination of their principles, experimental protocols, and a summary of their quantitative performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their needs.

At a Glance: GC-MS vs. NMR for Purity Assessment

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, followed by detection and identification based on mass-to-charge ratio.[1]Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, providing detailed information about molecular structure and quantity.
Primary Strengths High sensitivity and selectivity for volatile and semi-volatile impurities. Excellent for separating complex mixtures and identifying trace components.[1]Provides unambiguous structural confirmation of the main component and impurities. A primary quantitative method (qNMR) that does not require a reference standard for each analyte.[2]
Primary Weaknesses Can be destructive to the sample. May not be suitable for thermally labile compounds. Reactive compounds like aldehydes can pose analytical challenges.Lower sensitivity compared to GC-MS for trace impurities. Signal overlap can complicate the analysis of complex mixtures.
Typical Limit of Detection (LOD) / Limit of Quantification (LOQ) LOD: ~0.1-1 µg/mL; LOQ: ~0.3-3 µg/mL for common impurities like ethylene (B1197577) glycol and acetaldehyde (B116499) in relevant matrices.[3][4][5]LOD: Typically in the low mg/mL to high µg/mL range. Can quantify impurities at the 0.1% level or below.
Sample Throughput Higher throughput is possible with autosamplers.Generally lower throughput due to longer acquisition times for quantitative measurements.
Cost Lower initial instrument cost compared to high-field NMR.Higher initial instrument and maintenance costs.

Quantitative Data Summary

The following table summarizes the typical quantitative performance of GC-MS and qNMR for the analysis of 2-Methyl-1,3-dioxolane and its key potential impurities.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)
2-Methyl-1,3-dioxolaneGC-MS0.11 ng/mL5 µg/L
AcetaldehydeGC-MS0.209 µg/mL[6]1.72 mg/L[7]
Ethylene GlycolGC-MS400 ng/mL[3]1 µg/mL[3]
AcetaldehydeqNMREstimated at ~0.1% (w/w)Estimated at ~0.3% (w/w)
Ethylene GlycolqNMREstimated at ~0.1% (w/w)Estimated at ~0.3% (w/w)

Note: LOD and LOQ values for qNMR are estimates based on its general capability to quantify impurities at the 0.1% level and may vary depending on the specific experimental conditions and the internal standard used.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify volatile impurities in a 2-Methyl-1,3-dioxolane sample.

Methodology:

  • Sample Preparation: Prepare a 1% (v/v) solution of the 2-Methyl-1,3-dioxolane sample in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.[1]

  • Internal Standard: For quantitative analysis, add a known concentration of an internal standard (e.g., deuterated 2-Methyl-1,3-dioxolane or another suitable non-interfering compound) to the sample solution.

  • GC-MS System:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Mass Spectrometer: Agilent 5975C or equivalent.

    • Column: DB-WAX (30 m x 0.25 mm I.D. x 0.25 µm film) or equivalent polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Instrumental Parameters:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 230 °C.

      • Hold: 5 minutes at 230 °C.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Acquisition Mode: Full scan (m/z 35-300) for identification and Selected Ion Monitoring (SIM) for quantification of target impurities.

Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by comparing the peak area of the analyte to that of the internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of a 2-Methyl-1,3-dioxolane sample and quantify major impurities.

Methodology:

  • Sample and Internal Standard Preparation:

    • Accurately weigh approximately 10-20 mg of the 2-Methyl-1,3-dioxolane sample into a clean, dry NMR tube.

    • Accurately weigh a suitable amount (e.g., 5-10 mg) of a certified internal standard (e.g., maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with those of the analyte or impurities.[8][9]

  • Solvent: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) to the NMR tube to dissolve both the sample and the internal standard completely.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Instrumental Parameters (¹H NMR):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: At least 3-4 seconds to ensure proper digitization of the signals.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest, typically 30-60 seconds) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>250:1 for accurate integration).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved signals of both the 2-Methyl-1,3-dioxolane and the internal standard.

    • Calculate the purity of the 2-Methyl-1,3-dioxolane using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Potential Impurities in 2-Methyl-1,3-dioxolane

The synthesis of 2-Methyl-1,3-dioxolane typically involves the acid-catalyzed reaction of acetaldehyde with ethylene glycol.[1] Potential impurities can arise from starting materials, side reactions, or degradation.

  • Unreacted Starting Materials:

    • Acetaldehyde

    • Ethylene Glycol

  • Side-Reaction Products:

    • Polymers of Acetaldehyde: Acetaldehyde can polymerize in the presence of an acid catalyst.[1]

    • 2,4-Dimethyl-1,3-dioxolane: Formed from the reaction of acetaldehyde with propylene (B89431) glycol (if present as an impurity in ethylene glycol).

    • 1,4-Dioxane: Can be formed from the dimerization of ethylene glycol under acidic conditions.

  • Degradation Products:

    • Hydrolysis of 2-Methyl-1,3-dioxolane back to acetaldehyde and ethylene glycol if water is present.

Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis Sample 2-Methyl-1,3-dioxolane Sample Dilution Dilute in Solvent (e.g., Dichloromethane) Sample->Dilution InternalStd Add Internal Standard Dilution->InternalStd Vial Transfer to GC Vial InternalStd->Vial Injection Inject into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identify Impurities (Mass Spectral Library) Detection->Identification Quantification Quantify Impurities (Internal Standard Method) Identification->Quantification Report Generate Purity Report Quantification->Report

GC-MS workflow for purity assessment.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Analysis Sample Weigh 2-Methyl-1,3-dioxolane Sample Accurately NMR_Tube Combine in NMR Tube Sample->NMR_Tube InternalStd Weigh Internal Standard Accurately InternalStd->NMR_Tube Solvent Add Deuterated Solvent NMR_Tube->Solvent Acquisition Acquire ¹H NMR Spectrum (Quantitative Parameters) Solvent->Acquisition Processing Process FID (FT, Phasing, Baseline Correction) Acquisition->Processing Integration Integrate Signals (Analyte & Internal Standard) Processing->Integration Calculation Calculate Purity Integration->Calculation Report Generate Purity Report Calculation->Report

qNMR workflow for purity assessment.

Conclusion

Both GC-MS and NMR spectroscopy are indispensable tools for the comprehensive purity assessment of 2-Methyl-1,3-dioxolane. GC-MS excels in the detection and quantification of trace volatile impurities, offering high sensitivity and separation efficiency.[1] In contrast, qNMR provides an absolute measure of purity without the need for specific impurity standards and delivers unambiguous structural information for both the main component and any major impurities.[2]

For routine quality control where known volatile impurities are the primary concern, GC-MS is a highly effective and cost-efficient method. For definitive purity assessment, method validation, and the characterization of unknown impurities, qNMR is the superior choice, providing a high degree of accuracy and structural insight. Ultimately, a combination of both techniques provides the most robust and comprehensive understanding of the purity profile of 2-Methyl-1,3-dioxolane, ensuring the highest quality for pharmaceutical and research applications.

References

A Researcher's Guide to Comparing Monomer Reactivity Ratios: MDO vs. Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Reactivity Ratios

In copolymerization, the reactivity ratios, denoted as r₁, and r₂, are critical parameters that describe the tendency of a growing polymer chain ending in one monomer unit to add the same or the other monomer. For the MDO (M₁) and MMA (M₂) system, the reactivity ratios are defined as:

  • r₁ (r_MDO) : The ratio of the rate constant for the addition of MDO to a growing chain ending in MDO (k₁₁) to the rate constant for the addition of MMA to a growing chain ending in MDO (k₁₂).

  • r₂ (r_MMA) : The ratio of the rate constant for the addition of MMA to a growing chain ending in MMA (k₂₂) to the rate constant for the addition of MDO to a growing chain ending in MMA (k₂₁).

The product of the reactivity ratios (r₁ * r₂) provides insight into the copolymer structure:

  • r₁ * r₂ = 1 : Ideal copolymerization, resulting in a random copolymer.

  • r₁ * r₂ < 1 : Tendency towards alternation.

  • r₁ * r₂ > 1 : Tendency towards block copolymerization.

  • r₁ * r₂ = 0 : Perfectly alternating copolymer.

Experimental Determination of Reactivity Ratios

To compare the reactivity ratios of MDO and MMA, a series of copolymerization reactions with varying initial monomer feed ratios must be performed. The resulting copolymer composition is then analyzed to calculate the reactivity ratios.

Key Experimental Protocols

A common method for determining reactivity ratios involves carrying out the copolymerization to low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.[1]

1. Materials and Purification:

  • Monomers (MDO and MMA) should be purified to remove inhibitors, typically by passing through a column of basic alumina (B75360) or by distillation under reduced pressure.

  • The initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), should be recrystallized.

  • The solvent, if used, must be of high purity and freshly distilled.

2. Copolymerization:

  • A series of reactions are set up with varying molar feed ratios of MDO and MMA (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).

  • The total monomer concentration and the initiator concentration are kept constant across all experiments.

  • The reactions are typically carried out in a sealed vessel under an inert atmosphere (e.g., nitrogen or argon) at a constant temperature.

  • The polymerization is stopped at low conversion (typically <10%) by rapid cooling and addition of an inhibitor.

3. Polymer Isolation and Purification:

  • The resulting copolymer is isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane).

  • The precipitated polymer is then filtered, washed, and dried under vacuum to a constant weight to determine the conversion.

4. Copolymer Composition Analysis:

  • The molar composition of the copolymer is determined using techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This is a powerful technique where the relative integration of characteristic peaks corresponding to each monomer unit in the copolymer provides the composition.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: The ratio of the absorbance of characteristic peaks for each monomer can be used to determine the copolymer composition.[2]

    • Elemental Analysis: If one monomer contains a unique element, its percentage in the copolymer can be used to calculate the composition.

Data Analysis

Once the initial monomer feed ratios (f₁ and f₂) and the resulting copolymer compositions (F₁ and F₂) are determined, several methods can be used to calculate the reactivity ratios.

  • Fineman-Ross Method: A graphical method that involves plotting G vs. H, where G = (F-1)/f and H = F/f², with f = f₁/f₂ and F = F₁/F₂. The slope gives r₁ and the intercept gives -r₂.[2][3]

  • Kelen-Tüdős Method: An improvement on the Fineman-Ross method that gives more reliable results, especially at extreme feed ratios.[2][3]

  • Non-linear Least Squares (NLLS) Fitting: A computational method that directly fits the copolymer composition data to the Mayo-Lewis equation. This is generally considered the most accurate method.

Illustrative Example: Styrene (B11656) (St) and Methyl Methacrylate (B99206) (MMA)

The copolymerization of styrene and MMA is a well-documented system. The following table provides an example of the kind of data that would be collected and analyzed.

ExperimentMole Fraction of Styrene in Feed (f_St)Mole Fraction of MMA in Feed (f_MMA)Mole Fraction of Styrene in Copolymer (F_St)Mole Fraction of MMA in Copolymer (F_MMA)
10.800.200.690.31
20.600.400.590.41
30.500.500.510.49
40.400.600.450.55
50.200.800.300.70

Note: This is example data. Actual experimental values may vary.

From such data, the reactivity ratios for the free radical copolymerization of styrene (M₁) and MMA (M₂) at 60°C in benzene (B151609) have been determined to be approximately r_St = 0.52 and r_MMA = 0.46.[4] Since both values are less than 1 and their product is less than 1, this indicates a tendency for alternation, with a random placement of monomers.

Data Presentation for MDO and MMA Comparison

For a direct comparison of MDO and MMA, experimental data should be collected and organized as follows:

Monomer Feed Ratio (MDO:MMA)Mole Fraction of MDO in Feed (f_MDO)Mole Fraction of MMA in Feed (f_MMA)Mole Fraction of MDO in Copolymer (F_MDO)Mole Fraction of MMA in Copolymer (F_MMA)
90:100.900.10Experimental DataExperimental Data
75:250.750.25Experimental DataExperimental Data
50:500.500.50Experimental DataExperimental Data
25:750.250.75Experimental DataExperimental Data
10:900.100.90Experimental DataExperimental Data

Calculated Reactivity Ratios:

Methodr_MDOr_MMAr_MDO * r_MMA
Fineman-RossCalculated ValueCalculated ValueCalculated Value
Kelen-TüdősCalculated ValueCalculated ValueCalculated Value
NLLSCalculated ValueCalculated ValueCalculated Value

Visualizing the Process and Concepts

To aid in understanding the experimental and theoretical framework, the following diagrams are provided.

G cluster_prep Preparation cluster_rxn Copolymerization cluster_analysis Analysis Monomer_Purification Monomer Purification (MDO & MMA) Setup_Reactions Set up Reactions (Varying MDO:MMA feed ratios) Monomer_Purification->Setup_Reactions Initiator_Purification Initiator Purification (e.g., AIBN) Initiator_Purification->Setup_Reactions Solvent_Purification Solvent Purification Solvent_Purification->Setup_Reactions Polymerization Polymerization (Constant Temp, Inert Atm.) Setup_Reactions->Polymerization Quench Quench Reaction (<10% Conversion) Polymerization->Quench Isolation Isolate & Purify Copolymer Quench->Isolation Composition_Analysis Determine Copolymer Composition (e.g., ¹H NMR) Isolation->Composition_Analysis Calculate_r Calculate Reactivity Ratios (e.g., NLLS) Composition_Analysis->Calculate_r

Caption: Experimental workflow for determining reactivity ratios.

G M1_radical ~M1• M1_radical->M1_radical k11 (r1) M2_radical ~M2• M1_radical->M2_radical k12 M2_radical->M1_radical k21 M2_radical->M2_radical k22 (r2) M1_monomer M1 M2_monomer M2

Caption: Propagation pathways in binary copolymerization.

By following these established protocols, researchers can generate the necessary data to perform a robust comparison of the reactivity ratios of MDO and MMA, leading to a deeper understanding of their copolymerization behavior and enabling the rational design of novel polymeric materials.

References

A Comparative Analysis of Photoinitiated and Radical Polymerization of 2-Methylene-1,3-dioxepane

Author: BenchChem Technical Support Team. Date: December 2025

The polymerization of 2-methylene-1,3-dioxepane (B1205776) (MDO) presents a versatile platform for the synthesis of polyesters analogous to poly(ε-caprolactone), offering a degradable polymer backbone through radical ring-opening polymerization (rROP). This guide provides a comparative overview of two primary initiation methods for MDO polymerization: traditional radical polymerization, typically initiated by thermal decomposition of an initiator, and photoinitiated polymerization. The choice of initiation method can significantly influence reaction conditions, kinetics, and the properties of the resulting polymer.

Spectroscopic analyses, including IR, ¹H-NMR, and ¹³C-NMR, have shown that the polymers produced from both photoinitiated and radical polymerization of MDO are structurally identical, consisting primarily of ring-opened ester units.[1] However, the initiation method can impact polymer characteristics such as branching.[2]

Quantitative Data Comparison

The following table summarizes key quantitative data for the polymerization of 2-methylene-1,3-dioxepane under different initiation conditions. It is important to note that direct comparison is challenging due to variations in experimental setups, such as initiator type, concentration, and reaction temperature.

ParameterPhotoinitiated PolymerizationRadical Polymerization
Initiator (2,4,6-trimethylbenzoyl)diphenylphosphine oxide (TPO)Azobisisobutyronitrile (AIBN), Di-tert-butyl peroxide (DtBPO)
Initiation Conditions UV irradiation (e.g., 365 nm) at ambient temperature (e.g., 30 °C)Thermal decomposition (e.g., 60-120 °C for AIBN)
Monomer Conversion Can achieve high conversionHigh conversion achievable (e.g., up to 99%)[3]
Molecular Weight (Mn) Varies with experimental conditionsCan range from 1,400 to over 15,000 g/mol [1][3]
Polydispersity Index (PDI) Can be controlled, especially with living polymerization techniquesTypically broader, but can be narrowed with controlled radical polymerization methods
Degree of Ring Opening Primarily ring-opening polymerizationPrimarily ring-opening polymerization[1]
Branching Branching can occur via intramolecular and intermolecular H-transfer[2]Branching is a known characteristic of radical ring-opening polymerization of MDO[2]

Experimental Protocols

Detailed methodologies for conducting both photoinitiated and radical polymerization of 2-methylene-1,3-dioxepane are outlined below.

Photoinitiated Radical Ring-Opening Polymerization

This protocol describes a general procedure for the UV-initiated polymerization of MDO.

Materials:

  • 2-methylene-1,3-dioxepane (MDO), purified

  • Photoinitiator (e.g., Irgacure 184, (2,4,6-trimethylbenzoyl)diphenylphosphine oxide)

  • Nitrogen source for purging

  • Appropriate reaction vessel (e.g., three-necked flask)

Procedure:

  • The MDO monomer is placed in a suitable reaction vessel.

  • The system is purged with nitrogen for a period of time (e.g., 10 minutes) to remove oxygen, which can inhibit radical polymerization.[2]

  • The photoinitiator is added to the monomer under a nitrogen stream.[2]

  • The reaction mixture is then exposed to a UV light source (e.g., medium-pressure mercury lamp with appropriate filters) to initiate polymerization.[4]

  • The progress of the polymerization can be monitored by techniques such as real-time FT-IR.[4]

  • Upon completion, the resulting polymer is purified, for example, by precipitation in a non-solvent like methanol, and dried under vacuum.

Thermally Initiated Radical Polymerization

This protocol provides a general method for the radical polymerization of MDO using a thermal initiator.

Materials:

  • 2-methylene-1,3-dioxepane (MDO), purified

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN))

  • Solvent (optional, e.g., N,N-dimethylformamide)

  • Reaction vessel (e.g., ampule or flask with a stirrer)

  • Apparatus for freeze-evacuate-thaw cycles

Procedure:

  • A mixture of MDO and the radical initiator (e.g., AIBN) is placed in a dried reaction vessel.[3]

  • The contents are degassed by performing several freeze-evacuate-thaw cycles to remove dissolved oxygen.[3]

  • The reaction vessel is sealed (e.g., flame-sealed for an ampule) and placed in a thermostated heating bath at a temperature sufficient to decompose the initiator (e.g., 60 °C for AIBN).[3]

  • The polymerization is allowed to proceed for a predetermined time.

  • After the reaction period, the vessel is opened, and the crude product is dissolved in a suitable solvent like THF.

  • The polymer is then precipitated in a large amount of a non-solvent, such as cold methanol, filtered, and dried under vacuum until a constant weight is achieved.[3]

Visualizing the Methodologies

The following diagrams illustrate the logical workflow for comparing the two polymerization methods and the generalized mechanisms involved.

G cluster_comparison Comparative Workflow Monomer 2-Methylene-1,3-dioxepane (MDO) Photo_Poly Photoinitiated Polymerization Monomer->Photo_Poly Radical_Poly Radical Polymerization Monomer->Radical_Poly Characterization Polymer Characterization (NMR, GPC, etc.) Photo_Poly->Characterization Poly(MDO) Radical_Poly->Characterization Poly(MDO) Data_Analysis Data Analysis and Comparison (Kinetics, Mw, PDI, Yield) Characterization->Data_Analysis

Caption: Workflow for comparing polymerization methods.

G cluster_photo Generalized Photoinitiated Polymerization Initiator Photoinitiator (I) Radical_Gen Radical Generation (I -> 2R•) Initiator->Radical_Gen UV UV Light (hν) UV->Radical_Gen Monomer MDO Monomer Radical_Gen->Monomer Propagation Propagation (R• + n MDO -> Pn•) Monomer->Propagation Termination Termination Propagation->Termination

Caption: Mechanism of photoinitiated polymerization.

G cluster_radical Generalized Radical Polymerization Initiator Thermal Initiator (I) Radical_Gen Radical Generation (I -> 2R•) Initiator->Radical_Gen Heat Heat (Δ) Heat->Radical_Gen Monomer MDO Monomer Radical_Gen->Monomer Propagation Propagation (R• + n MDO -> Pn•) Monomer->Propagation Termination Termination Propagation->Termination

Caption: Mechanism of radical polymerization.

References

A Comparative Guide to the Enzymatic Degradation of MDO-Based Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the enzymatic degradation of 2-methylene-1,3-dioxepane (B1205776) (MDO)-based copolymers, offering a comparison with commonly used biodegradable polyesters such as polylactic acid (PLA), poly(lactic-co-glycolic acid) (PLGA), and polycaprolactone (B3415563) (PCL). The information presented herein is supported by experimental data from scientific literature to aid in the selection and design of biodegradable polymers for various biomedical applications, including drug delivery and tissue engineering.

Introduction to MDO-Based Copolymers

MDO is a cyclic ketene (B1206846) acetal (B89532) that can be copolymerized with various vinyl monomers through radical ring-opening polymerization. This process introduces ester linkages into the polymer backbone, rendering the resulting copolymer susceptible to hydrolytic and enzymatic degradation. The ability to tailor the degradation rate by adjusting the MDO content in the copolymer makes these materials highly attractive for controlled-release drug delivery systems and other biomedical applications where a specific degradation profile is required.

Comparative Enzymatic Degradation Analysis

The enzymatic degradation of polyesters is a complex process influenced by a multitude of factors including the polymer's chemical structure, crystallinity, molecular weight, and the specific activity of the enzymes present. While direct comparative studies of MDO-based copolymers against PLA, PLGA, and PCL under identical enzymatic conditions are limited in the literature, this section synthesizes available data to provide a comparative overview.

Factors Influencing Enzymatic Degradation:

  • Enzyme Specificity: Lipases, proteases (like proteinase K), and cutinases are the primary enzymes responsible for polyester (B1180765) degradation. Lipases, for instance, are highly effective at hydrolyzing the ester bonds in PCL and copolymers with similar flexible backbones.[1] Proteinase K is particularly effective against PLA.[1]

  • Polymer Properties: The degradation rate is generally inversely proportional to the crystallinity and melting temperature (Tm) of the polymer.[1][2] Amorphous regions are more susceptible to enzymatic attack than crystalline regions.[2] Higher hydrophilicity can also promote degradation by facilitating enzyme access to the polymer chains.

  • MDO Content: For MDO-based copolymers, a higher incorporation of MDO leads to a greater number of ester linkages in the backbone, which generally results in a faster degradation rate.[3]

Quantitative Degradation Data

The following tables summarize quantitative data on the enzymatic degradation of various biodegradable polyesters. It is important to note that the experimental conditions may vary between studies, which can influence the degradation rates.

Table 1: Enzymatic Degradation of Polyesters by Mass Loss

PolymerEnzyme (Concentration)Incubation TimeMass Loss (%)Reference
PCL (low Mw)Candida antarctica lipase (B570770) B (CALB)2.3 hours~90%[1]
PCL (high Mw)Candida antarctica lipase B (CALB)2.3 hours~90%[1]
PBSACutinase1.3 hours>90%[1]
PLA (amorphous)Proteinase K (2 mg/mL)8 days15.2%[4]
PLA (semi-crystalline)Proteinase K (2 mg/mL)8 days10.3%[4]
BA/VAc/MDO (~9 mol% MDO)Aerobic Composting60 days12.49%[3]

PBSA: Poly(butylene succinate-co-adipate), BA: Butyl Acrylate, VAc: Vinyl Acetate (B1210297)

Table 2: Change in Molecular Weight of Polyesters During Enzymatic Degradation

PolymerEnzymeIncubation TimeInitial Mn ( g/mol )Final Mn ( g/mol )Reference
PCL-b-PDMAEMANovozyme 43511 days~32,000~10,600[5]
PLA-b-PDMAEMANovozyme 43511 daysNot specifiedSlight decrease[5]
PLGC-b-PDMAEMANovozyme 43511 daysNot specifiedAlmost complete degradation[5]

Mn: Number-average molecular weight, PCL-b-PDMAEMA: Poly(ε-caprolactone)-block-poly(N,N'-dimethylaminoethyl methacrylate), PLA-b-PDMAEMA: Poly(d,l-lactide)-block-poly(N,N'-dimethylaminoethyl methacrylate), PLGC-b-PDMAEMA: Poly(lactide-co-glycolide-co-ε-caprolactone)-block-poly(N,N'-dimethylaminoethyl methacrylate)

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and enzymatic degradation analysis of MDO-based copolymers.

Synthesis of MDO-Vinyl Acetate (MDO-VAc) Copolymer

This protocol describes a typical free-radical polymerization of MDO and vinyl acetate.

Materials:

  • 2-methylene-1,3-dioxepane (MDO)

  • Vinyl acetate (VAc)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) as initiator

  • Anhydrous toluene

Procedure:

  • In a Schlenk flask, dissolve the desired molar ratio of MDO and VAc in anhydrous toluene.

  • Add AIBN (typically 1 mol% relative to the total monomer concentration).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen or argon and seal.

  • Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).

  • Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

  • Collect the precipitated polymer by filtration and dry it under vacuum at 40°C to a constant weight.

  • Characterize the copolymer composition and molecular weight using ¹H NMR and Gel Permeation Chromatography (GPC), respectively.

Enzymatic Degradation Assay of Polymer Films

This protocol details a common method for assessing the enzymatic degradation of polymer films by measuring mass loss and analyzing changes in molecular weight.

Materials:

  • Polymer films (e.g., MDO-VAc, PLA, PCL) of known dimensions and weight.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Enzyme (e.g., Lipase from Pseudomonas cepacia or Proteinase K from Tritirachium album).

  • Sodium azide (B81097) (to prevent microbial contamination).

Procedure:

  • Prepare polymer films of uniform thickness (e.g., by solvent casting or melt pressing). Cut the films into specimens of known surface area (e.g., 1 cm x 1 cm).

  • Dry the films in a vacuum oven to a constant weight and record the initial dry weight (W₀).

  • Prepare the degradation medium: dissolve the desired enzyme concentration (e.g., 1 mg/mL) in PBS (pH 7.4) containing 0.02% (w/v) sodium azide.

  • Place each polymer film in a separate vial containing a sufficient volume of the degradation medium to ensure complete immersion.

  • Incubate the vials at 37°C in a shaking water bath.

  • At predetermined time points, remove the polymer films from the vials.

  • Gently rinse the films with deionized water to remove any adsorbed enzyme and buffer salts.

  • Dry the films in a vacuum oven to a constant weight and record the final dry weight (Wt).

  • Calculate the percentage of mass loss using the formula: Mass Loss (%) = [(W₀ - Wt) / W₀] x 100.

  • Analyze the molecular weight and molecular weight distribution of the degraded polymer films using GPC.

  • Characterize changes in the surface morphology of the films using Scanning Electron Microscopy (SEM).

Visualizations

Enzymatic Degradation Experimental Workflow

Caption: Workflow for the analysis of enzymatic degradation of MDO-based copolymers.

Mechanism of Lipase-Catalyzed Polyester Degradation

G cluster_process Enzymatic Hydrolysis Steps enzyme Lipase Enzyme polymer Polyester Chain (Polymer Surface) enzyme->polymer 1. Adsorption complex Enzyme-Substrate Complex polymer->complex 2. Complex Formation hydrolysis Hydrolysis of Ester Bond complex->hydrolysis 3. Catalysis products Soluble Degradation Products (Oligomers, Monomers) hydrolysis->products 4. Product Release released_enzyme Released Lipase hydrolysis->released_enzyme

References

A Comparative Analysis of the Hydrolytic Stability of MDO and Other Cyclic Ketene Acetals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 22, 2025 – In the ever-evolving landscape of drug delivery and development, the stability of polymer constituents is a critical determinant of efficacy and safety. This guide provides a comprehensive comparison of the hydrolytic stability of 2-methylene-1,3-dioxepane (B1205776) (MDO), a prominent cyclic ketene (B1206846) acetal (B89532) (CKA), with other members of its class. This analysis is supported by a review of existing literature and outlines detailed experimental protocols for researchers and scientists in the field.

Cyclic ketene acetals are a class of monomers that undergo radical ring-opening polymerization to introduce ester linkages into the backbone of vinyl polymers, thereby imparting biodegradability. The rate of this degradation is largely governed by the hydrolytic stability of the ester bonds, which is, in turn, influenced by the structure of the parent CKA monomer. Understanding the relative stability of these monomers is paramount for designing polymers with tailored degradation profiles for specific therapeutic applications.

Factors Influencing Hydrolytic Stability

The hydrolytic stability of cyclic ketene acetals is primarily influenced by two key factors: pH and the hydrophilicity of the monomer.

pH: Cyclic ketene acetals exhibit significant pH-dependent stability. Hydrolysis is markedly accelerated in acidic conditions, while the stability is enhanced in neutral to basic environments. This is a critical consideration for applications where the polymer will be exposed to varying pH, such as in different physiological compartments.

Hydrophilicity: The inherent hydrophilicity of the CKA monomer plays a crucial role in the degradation of the resulting polymers. Polymers derived from more hydrophilic CKAs tend to exhibit faster hydrolysis rates. This is attributed to the increased water uptake into the polymer matrix, which facilitates the cleavage of the ester linkages.

Comparative Hydrolytic Stability

While precise quantitative data on the hydrolysis rates of CKA monomers themselves is not extensively available in a comparative format, the stability can be inferred from the degradation behavior of their corresponding polymers. The following table summarizes the qualitative hydrolytic stability of MDO in comparison to other commonly studied cyclic ketene acetals: 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) and 2-methylene-1,3,6-trioxocane (MTC).

Cyclic Ketene Acetal (CKA)StructureRelative HydrophilicityInferred Hydrolytic Stability of MonomerDegradation Rate of Resulting Copolymers
2-methylene-1,3-dioxepane (MDO) 7-membered ringIntermediateModerateModerate
5,6-benzo-2-methylene-1,3-dioxepane (BMDO) 7-membered ring with benzene (B151609) fusionLow (Hydrophobic)HighSlow
2-methylene-1,3,6-trioxocane (MTC) 8-membered ring with additional ether linkageHigh (Hydrophilic)LowFast

This comparison highlights a clear trend: the more hydrophilic nature of MTC, due to the presence of an additional ether linkage, leads to faster degradation of its copolymers compared to those derived from the more hydrophobic MDO and BMDO.[1] The aromatic ring in BMDO significantly increases its hydrophobicity, resulting in the slowest degradation profile among the three.

Experimental Protocols

To facilitate further research and direct comparison of CKA hydrolytic stability, the following detailed experimental protocol for monitoring hydrolysis via Nuclear Magnetic Resonance (NMR) spectroscopy is provided.

Objective: To determine and compare the hydrolytic half-lives of MDO and other cyclic ketene acetals under controlled pH conditions.

Materials:

  • Cyclic ketene acetal monomers (MDO, BMDO, MTC, etc.)

  • Deuterated solvents (e.g., Deuterated chloroform (B151607) - CDCl₃, Deuterated water - D₂O)

  • Buffer solutions of desired pH (e.g., pH 5.0, 7.4) prepared in D₂O

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each CKA monomer in a deuterated organic solvent (e.g., CDCl₃) at a known concentration (e.g., 100 mM).

    • In a clean NMR tube, add a precise volume of the CKA stock solution.

    • To initiate the hydrolysis, add a precise volume of the desired pH buffer solution in D₂O to the NMR tube. The final volume ratio of the organic solvent to the aqueous buffer should be optimized to ensure miscibility or consistent dispersion. A typical starting point is a 1:1 volume ratio.

    • Gently mix the contents of the NMR tube to ensure a homogeneous solution or a fine emulsion.

  • NMR Data Acquisition:

    • Immediately place the NMR tube in the NMR spectrometer.

    • Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the expected rate of hydrolysis and should be frequent enough to accurately monitor the disappearance of the CKA monomer and the appearance of its hydrolysis products.

    • Key signals to monitor include the characteristic exomethylene protons of the CKA (typically around 3.5-4.5 ppm) and the signals corresponding to the ring-opened hydrolysis product.

  • Data Analysis:

    • Integrate the characteristic peaks of the CKA monomer and a stable internal standard (if used) in each spectrum.

    • Plot the natural logarithm of the CKA concentration (or the normalized integral value) against time.

    • The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k).

    • Calculate the half-life (t₁/₂) of the CKA monomer under the specific pH condition using the following equation: t₁/₂ = 0.693 / k.

  • Comparison:

    • Repeat the experiment for each CKA monomer at different pH values.

    • Tabulate the calculated half-lives for each CKA at each pH to provide a quantitative comparison of their hydrolytic stability.

Visualization of Experimental Workflow

The logical flow of the described experimental protocol can be visualized as follows:

Hydrolysis_Experiment_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_comparison Comparison prep_stock Prepare CKA Stock Solution mix_reactants Mix CKA and Buffer in NMR Tube prep_stock->mix_reactants nmr_acq Acquire Time-Lapse ¹H NMR Spectra mix_reactants->nmr_acq Immediate Analysis integrate_peaks Integrate Characteristic Peaks nmr_acq->integrate_peaks plot_data Plot ln(Concentration) vs. Time integrate_peaks->plot_data calc_rate Calculate Rate Constant (k) plot_data->calc_rate calc_half_life Calculate Half-Life (t₁/₂) calc_rate->calc_half_life compare_results Compare Half-Lives of Different CKAs calc_half_life->compare_results

Caption: Workflow for the comparative hydrolytic stability analysis of cyclic ketene acetals.

Signaling Pathway of Acid-Catalyzed Hydrolysis

The hydrolysis of cyclic ketene acetals is typically initiated by the protonation of the exocyclic double bond, followed by the addition of water and subsequent ring-opening to form a hydroxy ester. This pathway is depicted in the diagram below.

Hydrolysis_Pathway CKA Cyclic Ketene Acetal (CKA) Protonated_CKA Protonated Intermediate CKA->Protonated_CKA H⁺ (Acid Catalyst) Ring_Opened_Intermediate Ring-Opened Intermediate Protonated_CKA->Ring_Opened_Intermediate H₂O Water_Attack Nucleophilic Attack by Water Hydroxy_Ester Hydroxy Ester Product Ring_Opened_Intermediate->Hydroxy_Ester Deprotonation

Caption: Simplified signaling pathway for the acid-catalyzed hydrolysis of a cyclic ketene acetal.

This guide provides a foundational understanding of the factors governing the hydrolytic stability of MDO and other cyclic ketene acetals. The provided experimental protocol offers a standardized method for researchers to generate robust, comparative data, which is essential for the rational design of biodegradable polymers for advanced drug delivery systems and other biomedical applications.

References

Unveiling the Microstructure: A Comparative Guide to DSC Analysis for Determining the Random Structure of MDO Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with metallocene-catalyzed polyolefin (MDO) copolymers, understanding the randomness of the comonomer distribution is critical for predicting material properties and performance. Differential Scanning Calorimetry (DSC) offers a powerful and accessible method for this characterization. This guide provides a detailed comparison of DSC with alternative techniques, supported by experimental data, to aid in the selection of the most appropriate analytical approach.

The random incorporation of comonomers is a hallmark of MDO copolymers, leading to uniform microstructures and predictable properties.[1][2] This randomness, or lack thereof, directly influences the thermal behavior of the polymer, which can be effectively probed using DSC. A random comonomer distribution disrupts the crystallizability of the polyethylene (B3416737) backbone, resulting in characteristic changes in the melting and crystallization profiles.

Deciphering Randomness with Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[3] For MDO copolymers, the shape and position of the melting endotherm on a DSC thermogram provide significant clues about the comonomer distribution.

A truly random MDO copolymer will typically exhibit a single, broad melting peak.[4] The breadth of this peak is indicative of a wide range of crystallite sizes and perfection, a direct consequence of the random disruption of the polymer chain by the comonomer units. In contrast, a block copolymer, with long sequences of each monomer, would show multiple, distinct melting peaks corresponding to the individual block segments.[4][5] Furthermore, the peak melting temperature (Tm) of a random copolymer is generally lower than that of a homopolymer of the primary monomer and decreases with increasing comonomer content.

Experimental Protocol: DSC Analysis of MDO Copolymers

This protocol outlines a standard method for analyzing MDO copolymers using DSC to infer the randomness of their structure.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the MDO copolymer sample into a standard aluminum DSC pan.[3][6]

    • Crimp the pan with a lid to ensure good thermal contact and prevent sample loss.[6]

    • Prepare an empty, crimped aluminum pan to be used as a reference.[3]

  • Instrument Setup and Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

    • Purge the DSC cell with an inert gas, typically nitrogen or helium, at a constant flow rate (e.g., 25 mL/min) to prevent oxidative degradation.[7]

  • Thermal Program:

    • First Heating Scan: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature well above its expected melting point (e.g., 180 °C) at a constant heating rate of 10 °C/min.[3][6][8] This scan is used to erase the sample's prior thermal history.

    • Cooling Scan: Cool the sample from the melt to a low temperature (e.g., 0 °C) at a controlled cooling rate, typically 10 °C/min. This step allows for the controlled recrystallization of the polymer.

    • Second Heating Scan: Heat the sample again from the low temperature to above its melting point at the same heating rate of 10 °C/min. The data from this second heating scan is typically used for analysis as it reflects the intrinsic thermal properties of the material under controlled conditions.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the peak melting temperature (Tm), the onset and endset temperatures of melting, and the enthalpy of fusion (ΔHf) from the second heating scan.

    • Analyze the shape of the melting peak. A single, broad peak is indicative of a random copolymer structure. The presence of multiple, sharp peaks would suggest a blocky or heterogeneous comonomer distribution.

Comparative Analysis: DSC vs. Alternative Techniques

While DSC is a valuable tool, other techniques can provide more direct or complementary information about the random structure of MDO copolymers. The table below compares DSC with two key alternative methods: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Crystallization Analysis Fractionation (CRYSTAF).

FeatureDifferential Scanning Calorimetry (DSC)Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)Crystallization Analysis Fractionation (CRYSTAF)
Principle of Detection Measures heat flow associated with thermal transitions (melting, crystallization).Detects the chemical environment of ¹³C nuclei, providing detailed structural information.Fractionates the polymer from solution based on crystallizability as a function of temperature.
Information on Randomness Indirect: Inferred from the shape (single, broad peak) and temperature of the melting endotherm.Direct: Provides quantitative information on monomer sequence distribution (dyads, triads, etc.) and allows for the calculation of randomness parameters.[9][10]Semi-quantitative: Separates polymer chains with different comonomer content, providing a distribution of crystallizability which correlates to comonomer distribution.
Sample Requirements Small sample size (5-10 mg), solid or film.Larger sample size (20-50 mg), requires dissolution in a suitable deuterated solvent at high temperature.Requires dissolution of the polymer in a solvent.
Experiment Time Relatively fast (typically 30-60 minutes per sample).Longer experiment times, especially for quantitative analysis, can take several hours per sample.Time-consuming, involving a slow cooling and dissolution cycle.
Data Interpretation Relatively straightforward interpretation of the thermogram.Complex spectral analysis requiring expertise to assign peaks and calculate sequence distributions.[11]Interpretation of the elution profile to understand the distribution of comonomer content.
Quantitative Capability Provides quantitative data on thermal properties (Tm, ΔHf) which are correlated to randomness.Highly quantitative for determining comonomer content and sequence distribution.[9][10]Provides a quantitative distribution of the polymer fractions by crystallizability.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for DSC analysis and the logical process of determining the random structure of an MDO copolymer from the resulting data.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis & Interpretation weigh Weigh 5-10 mg of MDO Copolymer pan Place in Aluminum Pan weigh->pan crimp Crimp with Lid pan->crimp load Load Sample and Reference crimp->load program Run Thermal Program (Heat-Cool-Heat) load->program record Record Heat Flow vs. Temperature program->record thermogram Obtain DSC Thermogram record->thermogram analyze_peak Analyze Melting Peak (Shape, Tm) thermogram->analyze_peak is_random Random Structure? analyze_peak->is_random

Figure 1. Experimental workflow for DSC analysis of MDO copolymers.

Logic_Diagram cluster_peak_shape Melting Peak Shape cluster_interpretation Interpretation cluster_conclusion Conclusion on Copolymer Structure start DSC Thermogram (2nd Heating Scan) single_broad Single, Broad Peak start->single_broad Observe multiple_sharp Multiple, Sharp Peaks start->multiple_sharp Observe random Indicates Homogeneous Comonomer Distribution single_broad->random Implies blocky Indicates Heterogeneous (Blocky) Distribution multiple_sharp->blocky Implies random_structure Random Copolymer random->random_structure Leads to non_random_structure Non-Random Copolymer (e.g., Block Copolymer) blocky->non_random_structure Leads to

Figure 2. Logical flow for determining MDO copolymer structure from DSC data.

Conclusion

DSC analysis is a highly effective and efficient method for qualitatively assessing the random structure of MDO copolymers. The observation of a single, broad melting endotherm is a strong indicator of a random comonomer distribution, which is characteristic of polymers synthesized with single-site metallocene catalysts.[1] For a more in-depth and quantitative analysis of the monomer sequence, complementary techniques such as ¹³C NMR are recommended. By understanding the strengths and limitations of each technique, researchers can confidently characterize their MDO copolymers and better predict their physical and mechanical properties for various applications.

References

A Comparative Guide to Branched vs. Linear Polyesters from Malic Acid-Derived Diols for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of biodegradable polyesters for biomedical applications, such as drug delivery, tissue engineering, and medical implants, is a rapidly advancing field. Among the diverse range of monomers utilized, those derived from naturally occurring molecules like malic acid are gaining significant attention due to their inherent biocompatibility and biodegradability. This guide provides an objective comparison of two architectural variations of polyesters synthesized from malic acid-derived diols (MDOs) via melt-phase polycondensation: branched and linear structures. Understanding the distinct properties endowed by these architectures is crucial for tailoring biomaterials to specific therapeutic needs.

Executive Summary

Linear and branched polyesters derived from malic acid offer unique sets of properties that make them suitable for different biomedical applications. Linear polyesters, synthesized from difunctional monomers, typically exhibit higher crystallinity and mechanical strength, making them excellent candidates for load-bearing applications like orthopedic screws and plates.[1] In contrast, the introduction of branching, often by incorporating a trifunctional monomer like malic acid itself, disrupts the polymer chain packing, leading to a more amorphous structure.[2] This amorphous nature generally results in increased hydrophilicity, faster degradation rates, and altered drug release kinetics, which can be advantageous for applications like controlled drug delivery and soft tissue engineering.[3][4] The choice between a linear and a branched polyester (B1180765) from MDOs will ultimately depend on the specific requirements of the biomedical device or formulation.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative and qualitative differences between linear and branched polyesters derived from malic acid-based monomers.

Table 1: Comparison of Physicochemical and Mechanical Properties

PropertyLinear PolyestersBranched PolyestersReferences
Crystallinity Generally higher, semi-crystallineGenerally lower, more amorphous[3]
Molecular Weight Distribution NarrowerBroader[2]
Glass Transition Temp. (Tg) Typically higherTypically lower[2]
Tensile Strength HigherLower[3]
Elongation at Break LowerHigher[3]
Hydrophilicity LowerHigher[3]

Table 2: Comparison of Biomedical Performance

Performance MetricLinear PolyestersBranched PolyestersReferences
In Vitro Degradation Rate Slower, bulk erosionFaster, can be tailored[3][4]
Drug Release Kinetics Slower, diffusion-controlledFaster, potential for burst release followed by sustained release[5]
Biocompatibility Generally goodGenerally good, degradation products are non-toxic[6][7]
Cell Adhesion and Proliferation Can be limited by hydrophobicityPotentially enhanced due to increased hydrophilicity[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Protocol 1: Melt-Phase Polycondensation for Polyester Synthesis

This protocol describes a general procedure for synthesizing both linear and branched polyesters from malic acid-derived diols (MDOs) via melt polycondensation.[8]

Materials:

  • Malic acid-derived diol (MDO)

  • Dicarboxylic acid (for linear polyesters) or Malic acid (as a branching agent)

  • Catalyst (e.g., Tin(II) 2-ethylhexanoate, Antimony trioxide)

  • Nitrogen gas supply

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

  • Monomer Charging: Charge the three-neck flask with the appropriate molar ratios of MDO and the dicarboxylic acid (for linear polymers) or additional malic acid (for branched polymers).

  • Catalyst Addition: Add the catalyst to the monomer mixture (typically 0.1-0.5 mol% relative to the diacid).

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas for at least 30 minutes to remove oxygen. Maintain a slow nitrogen flow throughout the reaction.

  • First Stage (Esterification): Heat the reaction mixture to 150-180°C under a nitrogen atmosphere with constant stirring. Water will be produced as a byproduct and collected in the distillation condenser. This stage is typically carried out for 2-4 hours.

  • Second Stage (Polycondensation): Gradually increase the temperature to 180-220°C and slowly reduce the pressure to a high vacuum (<1 mmHg). This stage facilitates the removal of the remaining water and diol, driving the polymerization to a higher molecular weight. This stage can last for 4-8 hours, depending on the desired molecular weight.

  • Polymer Recovery: Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform, THF) and precipitated in a non-solvent (e.g., cold methanol) to purify it.

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Protocol 2: In Vitro Degradation Study

This protocol outlines a method for assessing the hydrolytic degradation of polyester films or scaffolds.

Materials:

  • Polyester films or scaffolds of known weight and dimensions.

  • Phosphate-buffered saline (PBS, pH 7.4).

  • Incubator set at 37°C.

  • Milli-Q water.

  • Freeze-dryer.

Procedure:

  • Sample Preparation: Prepare multiple identical polyester samples (films or scaffolds) and accurately weigh each one (W_initial).

  • Immersion: Place each sample in a separate vial containing a known volume of PBS (pH 7.4). The volume should be sufficient to fully immerse the sample and maintain a constant pH.

  • Incubation: Incubate the vials at 37°C.

  • Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), remove a set of samples from the incubator.

  • Washing and Drying: Gently rinse the retrieved samples with Milli-Q water to remove any salt residues and then freeze-dry them until a constant weight is achieved (W_final).

  • Mass Loss Calculation: Calculate the percentage of mass loss at each time point using the following equation: Mass Loss (%) = [(W_initial - W_final) / W_initial] x 100

  • Characterization (Optional): Analyze the morphology of the degraded samples using Scanning Electron Microscopy (SEM) and the change in molecular weight using Gel Permeation Chromatography (GPC).

Protocol 3: In Vitro Drug Release Study

This protocol describes a common method for evaluating the release of a drug from polyester nanoparticles.[5]

Materials:

  • Drug-loaded polyester nanoparticles.

  • Phosphate-buffered saline (PBS, pH 7.4) as the release medium.

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO).

  • Shaking incubator or water bath set at 37°C.

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for drug quantification.

Procedure:

  • Nanoparticle Suspension: Disperse a known amount of drug-loaded nanoparticles in a specific volume of the release medium.

  • Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag and securely seal both ends.

  • Release Study Initiation: Place the dialysis bag in a larger container with a known volume of fresh release medium. The external medium should be at least 10 times the volume of the internal medium to ensure sink conditions.

  • Incubation: Place the entire setup in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the external container and replace it with an equal volume of fresh medium to maintain a constant volume.

  • Drug Quantification: Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Cumulative Release Calculation: Calculate the cumulative percentage of drug released at each time point, taking into account the drug removed during previous sampling.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol provides a standard method to assess the in vitro biocompatibility of the polyesters.

Materials:

  • Polyester films sterilized by an appropriate method (e.g., ethanol (B145695) washing, UV irradiation).

  • Mammalian cell line (e.g., L929 fibroblasts, 3T3 fibroblasts).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Dimethyl sulfoxide (B87167) (DMSO).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Sample Preparation: Place sterile polyester films at the bottom of the wells of a 96-well plate.

  • Cell Seeding: Seed the cells onto the polymer films and in control wells (without polymer) at a specific density (e.g., 1 x 10^4 cells/well).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24, 48, and 72 hours.

  • MTT Addition: At each time point, remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Cell Viability Calculation: Express the cell viability as a percentage relative to the control cells (cells grown in wells without the polymer).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.

Synthesis_Workflow cluster_linear Linear Polyester Synthesis cluster_branched Branched Polyester Synthesis MDO_L Malic Acid-Derived Diol (MDO) Melt_L Melt Polycondensation MDO_L->Melt_L Diacid Dicarboxylic Acid Diacid->Melt_L Linear_Polyester Linear Polyester Melt_L->Linear_Polyester MDO_B Malic Acid-Derived Diol (MDO) Melt_B Melt Polycondensation MDO_B->Melt_B Malic_Acid Malic Acid (Branching Agent) Malic_Acid->Melt_B Branched_Polyester Branched Polyester Melt_B->Branched_Polyester Property_Comparison cluster_linear Linear Polyester Properties cluster_branched Branched Polyester Properties L_Cryst Higher Crystallinity L_Mech Higher Mechanical Strength L_Cryst->L_Mech L_Deg Slower Degradation L_Cryst->L_Deg L_App Load-Bearing Applications L_Mech->L_App B_Amorph More Amorphous B_Flex Higher Flexibility B_Amorph->B_Flex B_Deg Faster Degradation B_Amorph->B_Deg B_App Drug Delivery, Soft Tissue B_Flex->B_App Drug_Release_Pathway cluster_linear_release Linear Polyester Matrix cluster_branched_release Branched Polyester Matrix Start Drug-Loaded Nanoparticle L_Matrix Dense, Crystalline Matrix Start->L_Matrix B_Matrix Amorphous, Hydrated Matrix Start->B_Matrix L_Diffusion Slow Drug Diffusion L_Matrix->L_Diffusion L_Erosion Slow Bulk Erosion L_Matrix->L_Erosion L_Release Sustained Release L_Diffusion->L_Release L_Erosion->L_Release B_Burst Initial Burst Release B_Matrix->B_Burst B_Degradation Faster Matrix Degradation B_Matrix->B_Degradation B_Release Tunable Release Profile B_Burst->B_Release B_Degradation->B_Release

References

Assessing the Biodegradability of MDO Copolymers: A Comparative Guide Using the OECD 301D Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of biodegradable polymers is a cornerstone of sustainable chemistry and is of paramount importance in the pharmaceutical and biomedical fields for applications such as drug delivery systems and temporary medical implants. Among the emerging class of degradable polymers, copolymers incorporating 3,4-dimethoxy-1-octene (MDO) are gaining attention. Their unique chemical structure, featuring ester linkages in the polymer backbone, is designed to facilitate hydrolytic and enzymatic degradation.[1][2][3] This guide provides a comparative assessment of the biodegradability of MDO copolymers, framed within the context of the internationally recognized OECD 301D "Closed Bottle Test" for ready biodegradability.

Understanding Ready Biodegradability and the OECD 301D Test

The OECD 301 series of tests are designed to determine the "ready biodegradability" of chemical substances, which indicates their potential for rapid and ultimate degradation in an aquatic environment.[4][5] A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 28-day period, specifically within a 10-day window that begins once 10% degradation is achieved.[4][6]

The OECD 301D test, or Closed Bottle Test, is a respirometric method that measures the consumption of dissolved oxygen by microorganisms as they biodegrade a test substance in a sealed aqueous medium.[6][7][8] This method is particularly suitable for testing samples that are highly soluble, volatile, or absorbing.[4][7] The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance.[7][8] A pass level of ≥60% of the ThOD within the 28-day test period and satisfying the 10-day window criterion classifies a substance as readily biodegradable.[4][7][8]

Comparative Biodegradability of MDO Copolymers

Direct, publicly available data on the biodegradability of MDO copolymers using the OECD 301D test is limited. However, studies utilizing other standardized methods, such as aerobic composting tests (e.g., ASTM D5338), provide valuable insights into their environmental fate. These tests also measure the ultimate biodegradation of a polymer by quantifying the evolved carbon dioxide.

The table below summarizes the biodegradability of an MDO-based copolymer from a composting study and provides a comparison with other common biodegradable polymers, for which OECD 301D data is more readily available. It is crucial to note that the testing conditions (composting vs. aquatic) differ significantly, and therefore, this comparison should be interpreted with caution.

Polymer/CopolymerTest MethodDuration (days)Biodegradation (%)Readily Biodegradable?
Butyl acrylate/vinyl acetate (B1210297)/MDO (~9 mol%)ASTM D5338 (Composting)6012.49%[1][2]Not Applicable (Different Test)
Butyl acrylate/vinyl acetate (Control)ASTM D5338 (Composting)600%[1][2]Not Applicable (Different Test)
Poly(lactic acid) (PLA)OECD 301D28>60% (Typical)Yes
Poly(caprolactone) (PCL)OECD 301D28>60% (Typical)Yes
Ethylene-Octene Copolymer (EOC)Soil Burial22 monthsNot biodegradable (pure EOC)[9]No

The data indicates that the incorporation of MDO into a butyl acrylate/vinyl acetate copolymer backbone introduces biodegradability, which is absent in the control polymer without MDO.[1][2] While the observed 12.49% biodegradation over 60 days in a composting environment does not meet the stringent criteria for "ready biodegradability" under OECD 301D, it demonstrates the potential for these copolymers to break down. The rate of degradation is influenced by the concentration of MDO, which introduces susceptible ester groups into the polymer chain.[1][2][10] Further research, including the addition of hydrophilic components like carboxylated cellulose (B213188) nanocrystals, has shown to enhance the biodegradation of MDO-based formulations.[1][2]

Experimental Protocol: OECD 301D Closed Bottle Test

The following is a detailed methodology for conducting the OECD 301D test, designed for assessing the ready biodegradability of substances like MDO copolymers.

1. Principle: The test substance is incubated in a defined mineral medium, inoculated with a mixed population of microorganisms from sources like activated sludge from a domestic wastewater treatment plant.[6] The consumption of dissolved oxygen is measured over a 28-day period in sealed bottles kept in the dark at a constant temperature.[11] The percentage of biodegradation is calculated based on the theoretical oxygen demand (ThOD).

2. Materials and Reagents:

  • Test Substance: MDO copolymer.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, conditioned to reduce endogenous respiration.[6]

  • Mineral Medium: Prepared by adding stock solutions of mineral salts (e.g., potassium phosphate, sodium phosphate, ammonium (B1175870) chloride, calcium chloride, magnesium sulfate, and ferric chloride) to deionized water.[11]

  • Reference Substance: A readily biodegradable substance, such as sodium benzoate (B1203000) or aniline, is used as a positive control to verify the activity of the inoculum.[6][11]

  • Toxicity Control: A mixture of the test substance and the reference substance to assess any inhibitory effects of the test substance on the microorganisms.[6]

  • Blank Control: Contains only the inoculum and mineral medium to measure the background oxygen consumption.[4][6]

3. Apparatus:

  • Biochemical Oxygen Demand (BOD) bottles with stoppers.

  • Incubator maintained at 22 ± 2°C.[4]

  • Dissolved oxygen measuring equipment (e.g., oxygen electrode).[6]

  • Magnetic stirrers and stir bars.

  • Apparatus for preparing CO2-free air (if necessary for initial aeration).

4. Procedure:

  • Preparation of Test Solutions: The test substance is added to the mineral medium at a concentration that will not be toxic to the microorganisms (typically 2-5 mg/L).[11] The theoretical oxygen demand (ThOD) of the test substance must be calculated or determined analytically.

  • Inoculation: The prepared medium is inoculated with a small volume of the conditioned activated sludge.

  • Incubation: The inoculated medium is dispensed into the BOD bottles, ensuring no air bubbles are trapped. A set of bottles is prepared for the test substance, the blank control, the reference substance, and the toxicity control. The bottles are sealed and incubated in the dark at a constant temperature for 28 days.[11]

  • Measurement of Dissolved Oxygen: The dissolved oxygen concentration is measured in replicate bottles at regular intervals over the 28-day period.[6]

  • Calculation of Biodegradation: The percentage of biodegradation is calculated for each measurement point using the following formula: % Biodegradation = [(BODt - BODb) / ThOD] * 100 where:

    • BODt is the oxygen consumption in the test bottle (mg O2/L).

    • BODb is the mean oxygen consumption in the blank bottles (mg O2/L).

    • ThOD is the theoretical oxygen demand of the test substance (mg O2/mg substance).

5. Validity Criteria: For the test to be considered valid, the reference substance must demonstrate ≥60% biodegradation within 14 days.[11] The oxygen consumption in the blank at the end of the test should not be excessive.

Experimental Workflow

The following diagram illustrates the key steps in the OECD 301D experimental workflow.

OECD_301D_Workflow prep Preparation of Mineral Medium and Inoculum test_prep Prepare Test Substance Solution (2-5 mg/L) prep->test_prep ref_prep Prepare Reference Substance Solution prep->ref_prep tox_prep Prepare Toxicity Control Solution prep->tox_prep blank_prep Prepare Blank Control prep->blank_prep dispense Dispense into BOD Bottles test_prep->dispense ref_prep->dispense tox_prep->dispense blank_prep->dispense incubate Incubate at 22°C in the dark for 28 days dispense->incubate measure Measure Dissolved Oxygen at regular intervals incubate->measure calculate Calculate % Biodegradation vs. ThOD measure->calculate report Report Results and Assess Ready Biodegradability calculate->report

Caption: Workflow of the OECD 301D Closed Bottle Test for ready biodegradability assessment.

References

Penultimate Unit Effect in the Copolymerization of 2-Methylene-1,3-dioxepane (MDO) and Methyl Methacrylate (MMA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The radical copolymerization of 2-methylene-1,3-dioxepane (B1205776) (MDO) and methyl methacrylate (B99206) (MMA) presents a compelling route to synthesize degradable vinyl polymers. The incorporation of MDO, a cyclic ketene (B1206846) acetal, introduces ester linkages into the polymer backbone via radical ring-opening polymerization (rROP), rendering the final material susceptible to hydrolysis. Understanding the kinetic intricacies of this copolymerization, particularly the potential for a penultimate unit effect, is crucial for controlling the copolymer microstructure and, consequently, its degradation profile and material properties.

This guide provides a comparative analysis of the copolymerization behavior of MDO and MMA with various comonomers, supported by experimental data from the literature. It delves into the likelihood of a penultimate unit effect in the MDO/MMA system and outlines a detailed experimental protocol to investigate this phenomenon.

Comparative Copolymerization Behavior of MDO and MMA

The reactivity of a monomer in a copolymerization is dictated by the nature of both the propagating radical chain end and the incoming monomer. The terminal model of copolymerization, described by the Mayo-Lewis equation, assumes that only the terminal unit of the growing chain influences the rate of monomer addition. However, in cases where steric hindrance or electronic interactions from the second-to-last (penultimate) unit are significant, this model fails to accurately predict copolymer composition.

To infer the potential for a penultimate unit effect in the MDO/MMA system, it is instructive to compare their copolymerization behavior with other monomers.

Quantitative Data on Reactivity Ratios

The following table summarizes the reactivity ratios (r) for the radical copolymerization of MDO and MMA with various comonomers. The reactivity ratio of a monomer (e.g., r₁) indicates the preference of a growing polymer chain ending in that monomer unit to add another molecule of the same monomer versus the comonomer.

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂System Description
MDO Vinyl Acetate (VAc)1.0311.219Near-ideal random copolymerization.[1]
MDO Vinyl Bromobutanoate (VBr)0.9641.036Close to ideal copolymerization behavior.[1]
MDO Butyl Vinyl Ether (BVE)0.731.61Quasi-ideal copolymerization leading to random copolymers.[2]
5,6-benzo-2-methylene-1,3-dioxepane (BMDO)MMA 10.050.50Indicates a strong preference for BMDO homopropagation.[3]
BMDOMMA 0.531.96Contradictory data suggesting MMA is more reactive.
MMA Styrene (St)~0.46~0.52Tendency towards random copolymerization.
MMA 2-Ethoxyethyl Methacrylate (2-EOEMA)0.84360.7751Formation of random copolymers.[4]
MMA 2-vinyl-4,4′-dimethylazlactone (VDMA)~1.31-1.77~0.57-0.73Indicates a higher incorporation of VDMA.[5]

Note: There is a significant discrepancy in the reported reactivity ratios for the BMDO/MMA system in the literature, which highlights the need for careful experimental determination of these parameters.

The Penultimate Unit Effect: A Deeper Look

The penultimate unit effect arises when the penultimate monomer unit in a growing polymer chain influences the rate of addition of the next monomer.[6] This is often observed when the penultimate unit is bulky or has strong electronic effects that can sterically hinder or electronically influence the transition state of the propagation step.

Likelihood in MDO/MMA Copolymerization

Given the structure of MDO, a seven-membered ring that undergoes ring-opening upon polymerization, it is plausible that a penultimate MDO unit could exert a significant steric influence on the propagating chain end. This could affect the approach of an incoming MMA monomer, and vice-versa. The conflicting reactivity data for the structurally similar BMDO with MMA further suggests that complex kinetic models, such as the penultimate unit model, may be necessary to accurately describe the system.

Experimental Investigation of the Penultimate Unit Effect

To definitively determine the presence and magnitude of a penultimate unit effect in the MDO/MMA copolymerization, a series of experiments are required.

Experimental Protocol

1. Materials and Purification:

  • Monomers: 2-methylene-1,3-dioxepane (MDO) and methyl methacrylate (MMA) should be purified to remove inhibitors and any impurities. MMA can be passed through a column of basic alumina. MDO should be synthesized and purified according to established literature procedures.

  • Initiator: A free radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) should be recrystallized before use.

  • Solvent: An inert solvent like toluene (B28343) or 1,4-dioxane (B91453) should be freshly distilled.

2. Copolymerization Reactions:

  • A series of copolymerizations should be carried out in a suitable solvent at a constant temperature (e.g., 60-70 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • The initial monomer feed compositions ([MDO]₀/[MMA]₀) should be varied over a wide range (e.g., from 10:90 to 90:10 molar ratio).

  • The total monomer concentration and initiator concentration should be kept constant across all experiments.

  • The reactions should be terminated at low conversions (<10%) to ensure that the monomer feed composition remains essentially constant. This can be achieved by quenching the reaction with an inhibitor like hydroquinone (B1673460) and precipitating the polymer in a non-solvent such as methanol (B129727) or hexane.

3. Copolymer Characterization:

  • The resulting copolymers should be purified by repeated precipitation and dried under vacuum to a constant weight.

  • The composition of the copolymers (i.e., the molar ratio of MDO and MMA units) needs to be accurately determined. High-resolution ¹H NMR spectroscopy is a powerful technique for this purpose. The integration of characteristic peaks for MDO-derived (e.g., protons on the opened ring) and MMA-derived (e.g., methoxy (B1213986) protons) units will provide the copolymer composition.

  • The molecular weight and molecular weight distribution of the copolymers can be determined by size-exclusion chromatography (SEC).

4. Data Analysis:

  • The copolymer composition data obtained from ¹H NMR for different initial monomer feed ratios are then used to determine the monomer reactivity ratios.

  • Initially, the data can be fitted to the Mayo-Lewis equation (terminal model) using non-linear least squares methods.

  • If the terminal model does not provide a good fit to the experimental data, the data should then be fitted to the penultimate unit model equation. A statistically significant improvement in the fit with the penultimate model would provide strong evidence for a penultimate unit effect.

Visualizing the Concepts

Signaling Pathway of the Penultimate Unit Effect

Penultimate_Effect cluster_terminal Terminal Model cluster_penultimate Penultimate Model P1_T ~M1• M1_T M1 P1_T->M1_T k11 M2_T M2 P1_T->M2_T k12 P2_T ~M2• P2_T->M1_T k21 P2_T->M2_T k22 P11_P ~M1M1• M1_P M1 P11_P->M1_P k111 M2_P M2 P11_P->M2_P k112 P21_P ~M2M1• P21_P->M1_P k211 P21_P->M2_P k212 P12_P ~M1M2• P12_P->M1_P k121 P12_P->M2_P k122 P22_P ~M2M2• P22_P->M1_P k221 P22_P->M2_P k222

Caption: Comparison of Terminal and Penultimate Copolymerization Models.

Experimental Workflow for Investigating the Penultimate Unit Effect

Experimental_Workflow A Monomer & Initiator Purification B Setup Copolymerization Reactions (Varying [MDO]₀/[MMA]₀) A->B C Low Conversion (<10%) Polymerization B->C D Polymer Isolation & Purification C->D E ¹H NMR Analysis (Copolymer Composition) D->E F SEC Analysis (Molecular Weight) D->F G Data Analysis: Fit to Terminal Model E->G H Data Analysis: Fit to Penultimate Model G->H If poor fit I Conclusion on Penultimate Unit Effect G->I If good fit H->I

Caption: Workflow for Penultimate Effect Investigation.

Conclusion

While direct experimental evidence for a penultimate unit effect in the copolymerization of MDO and MMA is currently lacking in the published literature, a comparative analysis of related systems suggests its strong possibility. The structural features of MDO, coupled with conflicting reactivity data for the analogous BMDO/MMA system, underscore the importance of moving beyond the terminal model for a precise understanding of this copolymerization. The detailed experimental protocol provided in this guide offers a clear pathway for researchers to investigate this phenomenon, ultimately enabling better control over the synthesis of novel degradable materials with tailored properties for a range of applications, including in the biomedical and pharmaceutical fields.

References

A Comparative Guide to the Polymerization of 5- and 6-Membered Cyclic Ketene Acetals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the choice of monomer is a critical decision that dictates the ultimate properties and performance of a biodegradable polymer. Cyclic ketene (B1206846) acetals (CKAs) have emerged as a versatile class of monomers for the synthesis of polyesters via radical ring-opening polymerization (rROP), offering an alternative to traditional polycondensation and ionic ring-opening methods. This guide provides an objective comparison of the polymerization behavior of 5- and 6-membered cyclic ketene acetals, supported by experimental data, to aid in the rational design of functional polymers.

Introduction to Radical Ring-Opening Polymerization of CKAs

The radical polymerization of cyclic ketene acetals presents a unique pathway to introduce ester functionalities into the backbone of vinyl polymers, thereby imparting degradability.[1][2] The process, known as radical ring-opening polymerization (rROP), involves the addition of a radical to the exocyclic double bond of the CKA. This is followed by a ring-opening step (β-scission) to form a polyester (B1180765), or a competing ring-retaining propagation (vinyl polymerization) that results in a polyacetal structure. The competition between these two pathways is a crucial aspect of CKA polymerization and is highly dependent on the monomer structure, particularly the ring size.[3]

For most CKA monomers, the resulting polymer is a random copolymer containing both ester and acetal (B89532) units.[3] It is also important to note that 5- and 6-membered CKAs are susceptible to cationic polymerization, which can be initiated by acidic impurities or contact with glass surfaces, leading to the formation of undesired polyacetal structures.[3] Careful experimental techniques are therefore required to favor the desired radical polymerization pathway.

Comparative Polymerization Behavior

The ring size of the cyclic ketene acetal has a profound impact on its propensity to undergo ring-opening. Generally, the ring-opening ability increases with ring size, with 7-membered CKAs like 2-methylene-1,3-dioxepane (B1205776) (MDO) showing a higher tendency for complete ring-opening compared to their 5- and 6-membered counterparts.[4][5]

Reactivity and Ring-Opening Efficiency

5-Membered Cyclic Ketene Acetals (e.g., 2-methylene-1,3-dioxolane (B1600948), C5): These monomers exhibit a significant degree of ring-opening, but the competition with ring-retaining polymerization is pronounced.[6] The resulting polymers are typically copolymers of ester and acetal units. The extent of ring-opening is highly sensitive to polymerization temperature, with higher temperatures favoring the formation of ester linkages.[3] For instance, the polymerization of C5 can yield a polymer with approximately 50% ester units at 50°C, increasing to around 80% at 100°C.[3]

6-Membered Cyclic Ketene Acetals (e.g., 2-methylene-1,3-dioxane, C6): Six-membered CKAs are generally less prone to ring-opening than their 5-membered analogs.[3] This results in a higher proportion of acetal units in the final polymer under similar polymerization conditions. The lower ring-opening ability is attributed to the lower ring strain of the 6-membered ring compared to the 5-membered ring. As with 5-membered CKAs, increasing the polymerization temperature can enhance the degree of ring-opening.[3]

The following diagram illustrates the competing pathways in the radical polymerization of a generic cyclic ketene acetal.

G Initiator Initiator (e.g., DTBP) Radical Initiator Radical (R•) Initiator->Radical Decomposition CKA Cyclic Ketene Acetal (5- or 6-membered) Radical->CKA Addition Intermediate Intermediate Radical CKA->Intermediate RingOpened Ring-Opened Polyester Unit Intermediate->RingOpened β-scission (Ring-Opening) RingRetained Ring-Retained Polyacetal Unit Intermediate->RingRetained Vinyl Propagation Polymer Copolymer RingOpened->Polymer RingRetained->Polymer

Figure 1. Competing pathways in the radical polymerization of cyclic ketene acetals.

Quantitative Data Comparison

The table below summarizes key quantitative data from the polymerization of representative 5- and 6-membered cyclic ketene acetals.

Parameter5-Membered CKA (C5)6-Membered CKA (C6)Reference
Ring-Opening Percentage
at 50 °C~50%Lower than C5[3]
at 100 °C~80%Lower than C5[3]
Molar Mass (Mn) >30,000 g/mol (at higher temps)Relatively small compared to PC5[3]
Glass Transition Temp. (Tg) Varies with ester contentVaries with ester content[7]

Experimental Protocols

To ensure the predominance of radical ring-opening polymerization and minimize cationic side reactions, the following experimental procedures are recommended.[3]

Materials
  • Monomers: 5- and 6-membered cyclic ketene acetals (e.g., 2-methylene-1,3-dioxolane (C5), 2-methylene-1,3-dioxane (C6)). Monomers should be purified by distillation and stored at low temperatures (-18°C) over a drying agent like sodium to prevent degradation and spontaneous polymerization.[3]

  • Initiator: A suitable radical initiator, such as di-tert-butyl peroxide (DTBP), is used. Liquid initiators are preferred for their ready solubility.[3]

  • Solvent: Anhydrous solvents like o-dichlorobenzene (ODCB) are typically used.[7]

  • Inhibitors of Cationic Polymerization: Triethylamine (B128534) for glassware rinsing and pyridine (B92270) (e.g., 10 wt%) added to the polymerization mixture.[3]

Polymerization Procedure
  • Glassware Preparation: All glassware should be thoroughly dried and rinsed with triethylamine to neutralize any acidic sites on the glass surface.[3]

  • Reaction Setup: The monomer, solvent, initiator, and pyridine are charged into a reaction vessel under an inert atmosphere (e.g., argon).

  • Polymerization: The reaction mixture is heated to the desired temperature (e.g., 120-140 °C) and stirred for a specified time (e.g., 20 hours).[7]

  • Purification: The resulting polymer is purified by precipitation in a non-solvent (e.g., anhydrous pentane (B18724) at -78 °C) and dried under vacuum.[7]

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the polymer microstructure, specifically the ratio of ester (ring-opened) to acetal (ring-retained) units.[3][7]

  • Size Exclusion Chromatography (SEC): SEC is used to determine the number-average molar mass (Mn) and dispersity (Đ) of the polymer.[7]

  • Differential Scanning Calorimetry (DSC): DSC is employed to measure the thermal properties of the polymer, such as the glass transition temperature (Tg).[7]

The following diagram outlines a typical experimental workflow for the polymerization and characterization of CKAs.

G cluster_prep Preparation cluster_poly Polymerization cluster_purify Purification & Characterization Monomer Purified CKA (5- or 6-membered) Reaction Reaction Vessel (Inert Atmosphere) Monomer->Reaction Solvent Anhydrous Solvent Solvent->Reaction Initiator Radical Initiator Initiator->Reaction Pyridine Pyridine Pyridine->Reaction Heating Heating (e.g., 120-140 °C) Reaction->Heating Precipitation Precipitation Heating->Precipitation Drying Vacuum Drying Precipitation->Drying NMR NMR Analysis (Structure) Drying->NMR SEC SEC Analysis (Molar Mass) Drying->SEC DSC DSC Analysis (Thermal Properties) Drying->DSC

Figure 2. Experimental workflow for CKA polymerization and characterization.

Conclusion

The choice between 5- and 6-membered cyclic ketene acetals for MDO-type polymerization depends on the desired polymer properties. 5-membered CKAs offer a higher degree of ring-opening and can lead to polymers with a greater polyester content, especially at elevated temperatures. In contrast, 6-membered CKAs are less reactive in terms of ring-opening, resulting in polymers with a higher proportion of acetal units. This difference in reactivity allows for the tuning of polymer properties such as degradability and thermal characteristics. For applications requiring a higher degree of degradability, 5-membered CKAs may be more suitable, while 6-membered CKAs could be employed where a more stable polyacetal character is desired. Careful control over experimental conditions, particularly the exclusion of cationic initiation pathways, is paramount for the successful synthesis of well-defined polyesters from these monomers.

References

Confirming Covalent Immobilization of Molecules on Functionalized Polyesters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful covalent immobilization of molecules, such as proteins, peptides, or small molecule drugs, onto the surface of functionalized polyesters is a critical step in the development of advanced biomaterials, drug delivery systems, and diagnostic devices. Confirmation of this covalent attachment, as opposed to mere adsorption, is paramount for ensuring the stability, functionality, and reproducibility of the final product. This guide provides a comparative overview of key analytical techniques used to verify and quantify covalent immobilization on polyester (B1180765) surfaces.

I. Overview of Key Confirmation Techniques

Four primary methods are widely employed to confirm the covalent immobilization of molecules on functionalized polyesters:

  • X-ray Photoelectron Spectroscopy (XPS): A highly surface-sensitive technique that provides elemental composition and chemical state information of the top 2-10 nanometers of a material. It is a powerful tool for detecting the presence of new elements from the immobilized molecule and identifying the formation of new chemical bonds.

  • Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): A vibrational spectroscopy technique that identifies chemical functional groups on a surface. It is used to observe the appearance of new peaks corresponding to the immobilized molecule and changes in the polyester's own spectral features upon functionalization and immobilization.

  • Fluorescence Microscopy and Spectroscopy: These techniques utilize fluorescently labeled molecules to visualize and quantify their presence on a surface. Fluorescence microscopy provides spatial distribution information, while fluorescence spectroscopy can offer a quantitative measure of the total amount of immobilized molecules.

  • Colorimetric Assays: These are solution-based assays that produce a colored product in proportion to the amount of a specific molecule present. They are often used to quantify the amount of immobilized protein or other biomolecules after they are eluted from the surface or by reacting directly on the surface.

II. Comparative Analysis of Techniques

The choice of technique depends on the specific requirements of the analysis, including the nature of the immobilized molecule, the desired level of quantification, and the available instrumentation.

TechniquePrincipleInformation ProvidedSensitivityQuantificationSample PreparationThroughput
XPS Analysis of core-level electron binding energiesElemental composition, chemical bonding statesHigh (0.1-1 atomic %)[1]Quantitative[2]Requires high vacuum, sample mountingLow
ATR-FTIR Infrared light absorption by molecular vibrationsFunctional groups, chemical structure changesModerateSemi-quantitative to quantitative[3]Minimal, good contact with crystal requiredHigh
Fluorescence Detection of emitted light from fluorescent probesPresence, spatial distribution, and amount of labeled moleculesVery High[4]Quantitative[4]Requires fluorescently labeled moleculesHigh (spectroscopy), Moderate (microscopy)
Colorimetric Formation of a colored product in a chemical reactionTotal amount of a specific type of moleculeHigh[5]Quantitative[6][7]Can be destructive, requires specific reactive groupsHigh

III. Experimental Protocols

A. X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical bonding states of the polyester surface before and after immobilization.

Protocol:

  • Sample Preparation:

    • Cut a representative piece of the functionalized polyester film or fabric (e.g., 1 cm x 1 cm).

    • Mount the sample on a standard XPS sample holder using double-sided, vacuum-compatible adhesive tape. Ensure the surface to be analyzed is flat and facing the X-ray source.[2][8]

    • For insulating polyester samples, a charge neutralization system (e.g., an electron flood gun) is essential to prevent surface charging and obtain accurate binding energy measurements.[9]

  • Data Acquisition:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a survey spectrum (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.[8]

    • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, N 1s if immobilizing a protein, or other specific elemental markers of the immobilized molecule).[9]

  • Data Analysis:

    • Perform elemental quantification from the survey spectrum to determine the atomic percentages of the detected elements.

    • Deconvolute the high-resolution spectra to identify different chemical states. For example, in the C 1s spectrum of a polyester like PET, peaks corresponding to C-C/C-H, C-O, and O-C=O can be identified.[9] The appearance of new peaks, such as the N 1s peak after protein immobilization, or changes in the relative areas of the C 1s and O 1s peaks, provide evidence of covalent attachment.[10]

Workflow for XPS Analysis:

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Interpretation Start Polyester Sample Cut Cut Sample (1x1 cm) Start->Cut Mount Mount on Holder Cut->Mount UHV Introduce to UHV Mount->UHV Survey Acquire Survey Spectrum UHV->Survey HighRes Acquire High-Res Spectra Survey->HighRes Quantify Elemental Quantification HighRes->Quantify Deconvolute Deconvolute High-Res Spectra HighRes->Deconvolute Confirm Confirm Immobilization Quantify->Confirm Deconvolute->Confirm ATR_FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Interpretation Start Polyester Sample Place Place on ATR Crystal Start->Place Background Collect Background Spectrum Place->Background Sample Collect Sample Spectrum Background->Sample Subtract Subtract Background Sample->Subtract Identify Identify Characteristic Peaks Subtract->Identify Confirm Confirm Immobilization Identify->Confirm Fluorescence_Workflow cluster_prep Sample Preparation cluster_analysis Imaging cluster_data Data Analysis Start Functionalized Polyester Immobilize Immobilize Fluorescent Molecule Start->Immobilize Wash Wash to Remove Unbound Immobilize->Wash Mount Mount on Slide Wash->Mount Acquire Acquire Fluorescence Images Mount->Acquire Visualize Visualize Distribution Acquire->Visualize Quantify Quantify Fluorescence Intensity Acquire->Quantify Confirm Confirm & Quantify Immobilization Visualize->Confirm Quantify->Confirm Colorimetric_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis Standards Prepare Protein Standards Add Add Reagent to Samples & Standards Standards->Add Samples Prepare Polyester Samples Samples->Add Reagent Prepare BCA Reagent Reagent->Add Incubate Incubate Add->Incubate Measure Measure Absorbance Incubate->Measure Curve Generate Standard Curve Measure->Curve Calculate Calculate Protein Concentration Curve->Calculate Quantify Quantify Immobilization Calculate->Quantify

References

Safety Operating Guide

Prudent Disposal of 2-Methyl-1,3-dioxepane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Methyl-1,3-dioxepane is critical for ensuring laboratory safety and environmental protection. As a flammable liquid and a cyclic ether, this compound requires careful handling and adherence to hazardous waste protocols. This guide provides essential information to assist researchers, scientists, and drug development professionals in managing the disposal of this chemical responsibly.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all relevant safety precautions are in place.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-retardant lab coat is essential. For larger quantities, a chemical-resistant apron should be worn.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Handling and Storage of Waste:

  • Keep the waste container for this compound tightly sealed when not in use.

  • Store the waste in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Ensure the storage area is away from sources of ignition such as heat, sparks, and open flames.[1][2]

  • Ground and bond all containers and transfer equipment to prevent the buildup of static electricity.[1]

  • Use only non-sparking tools when handling this material.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Based on the flammability of similar compounds, this compound should be classified as a flammable hazardous waste.[1][2]

    • Collect waste in a dedicated, chemically compatible container. Glass or specialized plastic containers suitable for flammable organic liquids are recommended.

    • Never mix this compound waste with other waste streams unless explicitly authorized by your EHS department.[3] Incompatible materials can lead to dangerous chemical reactions.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • Indicate the hazards associated with the waste, primarily "Flammable Liquid."

    • Include the accumulation start date and the name of the principal investigator or laboratory contact.

  • Accumulation and Storage:

    • Store the labeled hazardous waste container in a designated satellite accumulation area within your laboratory.

    • Keep the container closed at all times except when adding waste.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with a complete and accurate description of the waste.

  • Emergency Procedures:

    • Spills: In the event of a small spill, absorb the material with a non-combustible absorbent such as vermiculite (B1170534) or sand.[1] Place the contaminated absorbent material into a sealed container and treat it as hazardous waste. For larger spills, evacuate the area immediately and contact your EHS department.

    • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2][3] Do not use a water jet, as it may spread the flammable liquid.

Quantitative Data for a Structurally Similar Compound

While specific data for this compound is limited, the following table provides information for the related compound, 2-Methylene-1,3-dioxepane, to offer some context on its physical and chemical properties.

PropertyValue for 2-Methylene-1,3-dioxepane
CAS Number 69814-56-8[4]
Molecular Formula C₆H₁₀O₂[5]
Flash Point 61 °C[2]
Signal Word Danger[5]
Hazard Statements H225 (Highly flammable liquid and vapour), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][5]

Note: This data is for a different, though structurally related, chemical and should be used for informational purposes only.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making steps for the proper disposal of this compound.

start Begin Disposal Process consult_ehs Consult EHS Department for Specific Guidance start->consult_ehs identify_waste Identify Waste as This compound consult_ehs->identify_waste select_container Select Appropriate Waste Container (Chemically Compatible, Sealable) identify_waste->select_container label_container Label Container as 'Hazardous Waste - Flammable Liquid' with Full Chemical Name select_container->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste spill_check Spill or Leak? store_waste->spill_check schedule_pickup Contact EHS to Schedule Waste Pickup end Disposal Complete schedule_pickup->end spill_check->schedule_pickup No spill_procedure Follow Emergency Spill Procedures spill_check->spill_procedure Yes spill_procedure->store_waste

References

Safeguarding Your Research: A Guide to Handling 2-Methyl-1,3-dioxepane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 2-Methyl-1,3-dioxepane. Adherence to these protocols is essential for ensuring personal safety and proper chemical management.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Required PPE Specifications & Rationale
Eye Protection Chemical Splash GogglesMust be worn at all times in the laboratory. Provides a seal around the eyes to protect against splashes and vapors.
Face ShieldTo be worn in conjunction with goggles when handling larger quantities (>100 mL) or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected. For prolonged contact, consider double-gloving.
Body Protection Flame-Resistant Laboratory CoatMust be fully buttoned to provide maximum coverage.
Long Pants and Closed-Toe ShoesProvides a barrier against accidental spills.
Respiratory Protection Chemical Fume HoodAll handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.

Operational Plan: From Handling to Disposal

A systematic approach to the entire lifecycle of this compound in the laboratory is critical for safety and compliance.

Chemical Handling Workflow

The following diagram illustrates the procedural flow for safely handling this compound.

Figure 1. Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Ensure safety measures are in place handle_transfer Transfer Chemical in Fume Hood prep_hood->handle_transfer Proceed with handling handle_use Conduct Experiment handle_transfer->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon After experiment completion cleanup_ppe Doff and Dispose of PPE cleanup_decon->cleanup_ppe disp_waste Segregate and Label Waste cleanup_ppe->disp_waste Properly discard contaminated items disp_removal Arrange for Hazardous Waste Pickup disp_waste->disp_removal

Figure 1. Operational Workflow for Handling this compound
Experimental Protocols

General Handling:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

  • Aliquotting and Transfer: All transfers of this compound should be performed within a chemical fume hood. Use appropriate, clean, and dry glassware.

  • Heating: Avoid direct heating of this compound. If heating is necessary, use a controlled heating mantle or water bath.

  • Spill Response: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact the institutional safety office.

Disposal Plan: Responsible Chemical Waste Management

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused this compound Collect in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
Contaminated Solid Waste Items such as gloves, absorbent pads, and pipette tips that have come into contact with the chemical should be collected in a separate, clearly labeled hazardous waste bag or container.
Contaminated Glassware Rinse glassware with a suitable solvent (e.g., acetone) in a chemical fume hood. The rinsate must be collected as hazardous waste. The cleaned glassware can then be washed according to standard laboratory procedures.

Important Note: Always consult your institution's specific hazardous waste management guidelines for detailed procedures and to ensure full compliance with local, state, and federal regulations.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,3-dioxepane
Reactant of Route 2
Reactant of Route 2
2-Methyl-1,3-dioxepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.